Technical Documentation Center

Razinodil Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Razinodil
  • CAS: 30271-85-3

Core Science & Biosynthesis

Foundational

Unraveling the Coronary Vasodilatory Mechanism of Razinodil: A Technical Guide for Researchers

A deep dive into the hypothesized action of Razinodil on coronary smooth muscle, providing a framework for its mechanistic elucidation. Introduction Razinodil, a compound identified as a potential agent for ischemic myoc...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the hypothesized action of Razinodil on coronary smooth muscle, providing a framework for its mechanistic elucidation.

Introduction

Razinodil, a compound identified as a potential agent for ischemic myocardial diseases, has been characterized primarily as a coronary vasodilator.[1] Its chemical structure, belonging to the morpholine and triazine classes, suggests a potential interaction with key intracellular signaling pathways that govern vascular tone.[2] This guide puts forth a scientifically grounded hypothesis that Razinodil exerts its coronary vasodilatory effects through the modulation of cyclic nucleotide signaling, likely via the inhibition of phosphodiesterase (PDE) enzymes.

This document will provide researchers, scientists, and drug development professionals with a comprehensive framework to investigate the mechanism of action of Razinodil. We will delve into the established principles of coronary vasodilation, outline a series of robust experimental protocols to test our central hypothesis, and provide the necessary tools to analyze and interpret the resulting data.

The Central Hypothesis: Razinodil as a Modulator of Cyclic Nucleotide Signaling

The relaxation of coronary artery smooth muscle is predominantly regulated by the intracellular concentrations of two key second messengers: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] An increase in either of these cyclic nucleotides leads to the activation of downstream protein kinases (Protein Kinase A for cAMP and Protein Kinase G for cGMP), which in turn phosphorylate a cascade of proteins that ultimately results in smooth muscle relaxation and vasodilation.[3][4][5]

Our central hypothesis is that Razinodil functions as an inhibitor of one or more phosphodiesterase (PDE) isoenzymes. PDEs are a superfamily of enzymes responsible for the degradation of cAMP and cGMP.[4][6] By inhibiting a specific PDE, Razinodil would lead to an accumulation of its respective cyclic nucleotide substrate within the coronary smooth muscle cells, thereby promoting vasodilation. Many existing vasodilator drugs, including those used for cardiac conditions, are PDE inhibitors.[4][7][8]

The following sections will detail the experimental journey required to test this hypothesis, from initial in vitro characterization to more complex in vivo validation.

Part 1: In Vitro Characterization of Razinodil's Vasodilatory Properties

The initial phase of investigation focuses on characterizing the direct effects of Razinodil on isolated coronary arteries and cultured vascular smooth muscle cells.

Isolated Coronary Artery Tension Studies

This experiment aims to quantify the vasodilatory potency and efficacy of Razinodil on pre-constricted coronary artery segments.

Experimental Protocol:

  • Tissue Preparation:

    • Excise hearts from a suitable animal model (e.g., porcine or rabbit) and isolate the coronary arteries.[9]

    • Carefully dissect the arteries into rings of 2-3 mm in length.

    • Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[10]

  • Pre-constriction:

    • After an equilibration period, induce a stable contraction in the arterial rings using a vasoconstrictor such as phenylephrine (α1-adrenergic agonist) or endothelin-1.[10]

  • Razinodil Application:

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of Razinodil to the organ bath.

    • Record the changes in isometric tension until a maximal relaxation response is observed or the highest concentration of Razinodil is reached.

  • Data Analysis:

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the Razinodil concentration.

    • Calculate the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax) to determine the potency and efficacy of Razinodil.

Investigating the Role of the Endothelium

To determine if Razinodil's effect is dependent on the endothelium, the tension studies can be repeated with endothelium-denuded coronary artery rings.

Experimental Protocol:

  • Endothelium Denudation:

    • Gently rub the intimal surface of the coronary artery rings with a fine wire or forceps to remove the endothelium.

    • Confirm the absence of functional endothelium by observing the lack of relaxation in response to an endothelium-dependent vasodilator like bradykinin.[11]

  • Comparative Analysis:

    • Compare the concentration-response curves of Razinodil in endothelium-intact and endothelium-denuded rings.

    • A significant rightward shift or reduction in the maximal response in denuded rings would suggest an endothelium-dependent mechanism.

Quantifying Intracellular Cyclic Nucleotide Levels

This experiment directly tests the hypothesis that Razinodil increases intracellular cAMP or cGMP levels in coronary artery smooth muscle cells (CASMCs).

Experimental Protocol:

  • Cell Culture:

    • Culture primary CASMCs from a suitable animal model.

  • Treatment:

    • Incubate the cultured CASMCs with varying concentrations of Razinodil for a defined period.

    • Include a positive control, such as a known PDE inhibitor (e.g., milrinone for PDE3, sildenafil for PDE5) or a direct adenylyl/guanylyl cyclase activator (e.g., forskolin, sodium nitroprusside).[7][9]

  • Cyclic Nucleotide Measurement:

    • Lyse the cells and measure the intracellular concentrations of cAMP and cGMP using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis:

    • Compare the levels of cAMP and cGMP in Razinodil-treated cells to untreated controls. A significant increase in either nucleotide would support the PDE inhibition hypothesis.

Part 2: Elucidating the Molecular Mechanism

If the in vitro data suggest that Razinodil acts via cyclic nucleotide modulation, the next step is to identify the specific molecular targets.

Phosphodiesterase Isoenzyme Inhibition Assay

This biochemical assay will determine if Razinodil directly inhibits the activity of specific PDE isoenzymes.

Experimental Protocol:

  • Enzyme Source:

    • Use purified recombinant human PDE isoenzymes (e.g., PDE1 through PDE5), which are commercially available.

  • Inhibition Assay:

    • Perform a standard PDE activity assay, which measures the conversion of a fluorescently labeled cAMP or cGMP substrate to its corresponding monophosphate.

    • Incubate each PDE isoenzyme with its substrate in the presence of varying concentrations of Razinodil.

  • Data Analysis:

    • Measure the rate of substrate hydrolysis and calculate the percentage of inhibition for each PDE isoenzyme at different Razinodil concentrations.

    • Determine the IC50 (half-maximal inhibitory concentration) of Razinodil for each PDE isoenzyme to identify its selectivity profile.

Signaling Pathway Analysis

The following diagrams illustrate the hypothesized signaling pathways and the experimental workflow to dissect them.

Diagram 1: Hypothesized Razinodil Signaling Pathway

Razinodil_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular (Coronary Smooth Muscle Cell) Razinodil Razinodil PDE Phosphodiesterase (PDE) Razinodil->PDE Inhibition Membrane cAMP cAMP PDE->cAMP Degradation cGMP cGMP PDE->cGMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation PKG->Relaxation Experimental_Workflow start Start: Razinodil Identified as Coronary Vasodilator isolated_artery Isolated Coronary Artery Tension Studies start->isolated_artery endothelium_role Endothelium-Intact vs. Endothelium-Denuded isolated_artery->endothelium_role cyclic_nucleotide Measure Intracellular cAMP & cGMP isolated_artery->cyclic_nucleotide pde_assay PDE Isoenzyme Inhibition Assay cyclic_nucleotide->pde_assay If cAMP or cGMP is elevated in_vivo In Vivo Hemodynamic Studies (Animal Model) pde_assay->in_vivo conclusion Conclusion: Elucidated Mechanism of Action in_vivo->conclusion

Caption: A stepwise experimental workflow to investigate Razinodil's mechanism.

Part 3: In Vivo Validation of Coronary Vasodilation

The final step is to confirm the vasodilatory effects of Razinodil in a living organism and assess its hemodynamic consequences.

Animal Models of Coronary Vasodilation

Animal models are crucial for understanding the systemic effects of a drug. [2][12] Experimental Protocol:

  • Animal Model Selection:

    • Utilize an appropriate animal model, such as the anesthetized dog or swine, which have coronary anatomy and physiology similar to humans. [2]

  • Instrumentation:

    • Surgically instrument the animal to measure key hemodynamic parameters, including:

      • Coronary blood flow (using a Doppler flow probe)

      • Aortic and left ventricular pressure

      • Heart rate

      • Cardiac output

  • Razinodil Administration:

    • Administer Razinodil intravenously or directly into a coronary artery at increasing doses.

  • Data Acquisition and Analysis:

    • Continuously record all hemodynamic parameters.

    • Analyze the dose-dependent effects of Razinodil on coronary blood flow and other cardiovascular variables. An increase in coronary blood flow without a significant change in myocardial oxygen consumption would be a key indicator of a direct vasodilatory effect. [1] Table 1: Summary of Experimental Approaches

Experiment Objective Key Readouts
Isolated Coronary Artery Tension StudiesQuantify vasodilatory potency and efficacyEC50, Emax
Endothelium-Denuded Artery StudiesDetermine the role of the endotheliumComparison of concentration-response curves
Intracellular Cyclic Nucleotide MeasurementDirectly measure cAMP and cGMP levelsFold-change in cAMP/cGMP concentration
PDE Isoenzyme Inhibition AssayIdentify specific molecular targetsIC50 for each PDE isoenzyme
In Vivo Hemodynamic StudiesValidate coronary vasodilation in a living systemCoronary blood flow, blood pressure, heart rate

Conclusion

This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of Razinodil as a coronary vasodilator. By systematically progressing from in vitro characterization to in vivo validation, researchers can rigorously test the hypothesis that Razinodil acts as a phosphodiesterase inhibitor. The successful completion of these studies will not only unravel the molecular pharmacology of this intriguing compound but also provide critical insights for its potential therapeutic development in the management of ischemic heart disease.

References

  • Hashimoto, K., Nakagawa, Y., Tsukada, T., Hashimoto, T., Satoh, H., Chin, W. P., Katano, Y., & Imai, S. (1981). Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases. Arzneimittel-Forschung, 31(5), 781–785.
  • Rokutan, H., Anker, S. D., & Springer, J. (2010). In vivo models of cardiac diseases: application to drug development and screening. Expert opinion on drug discovery, 5(1), 65–78.
  • Parker, J. L., & Myers, P. R. (1994). Vasodilator responses of coronary resistance arteries of exercise-trained pigs.
  • Trends in Sciences. (2025). Molecular Mechanisms and Experimental Protocols in the Study of Vasorelaxant Activity in Aortic Smooth Muscle Cells. Trends in Sciences, 22(3), 9158.
  • Monori-Kiss, A., Monos, E., & Nádasy, G. L. (2014). Quantitative analysis of vasodilatory action of quercetin on isolated coronary resistance arteries. PloS one, 9(8), e105587.
  • Inxight Drugs. (n.d.). RAZINODIL. Retrieved from [Link]

  • Borges, F. R., & de Moura, R. S. (2013). Vasodilator compounds derived from plants and their mechanisms of action. Molecules (Basel, Switzerland), 18(5), 5808–5841.
  • Cleveland Clinic. (2022, June 8). Phosphodiesterase Inhibitors. Retrieved from [Link]

  • Ko, F. N., & Teng, C. M. (1993). Comparison of the modes of vasodilating action of scoparone and papaverine in rat aorta. Asia Pacific journal of pharmacology, 8(3), 167–173.
  • Curtis, M. J., Hancox, J. C., Farkas, A., Wainwright, C. L., Stankovicova, T., & de Wit, C. (2022). Signaling and structures underpinning conducted vasodilation in human and porcine intramyocardial coronary arteries. Frontiers in physiology, 13, 928379.
  • Buxton, I. L., & Brunton, L. L. (1985). Action of the cardiac alpha 1-adrenergic receptor. Activation of cyclic AMP degradation. The Journal of biological chemistry, 260(12), 7533–7537.
  • Furchgott, R. F. (1977). Nitric oxide activates guanylate cyclase and increases guanosine 3':5'-cyclic monophosphate levels in various tissue preparations.
  • Healthline. (2020, November 20). PDE5 Inhibitors: Types, How They Work, What They Cost. Retrieved from [Link]

  • Torphy, T. J., & Cieslinski, L. B. (1990). Lack of correlation between activation of cyclic AMP-dependent protein kinase and inhibition of contraction of rat vas deferens by cyclic AMP analogs. Molecular pharmacology, 37(2), 206–214.
  • Wikipedia. (2024, February 20). PDE3 inhibitor. Retrieved from [Link]

  • Maurice, D. H., Ke, H., Ahmad, F., Wang, Y., Chung, J., & Manganiello, V. C. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature reviews. Drug discovery, 13(4), 290–314.
  • CV Pharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]

  • ClinicalTrials.gov. (2014, October 2). Vasodilator Therapy for Heart Failure and Preserved Ejection Fraction. Retrieved from [Link]

  • Kaski, J. C., & Valenzuela, G. (2020). Vasodilator Therapy: Nitrates and Nicorandil. Cardiovascular drugs and therapy, 34(4), 545–556.
  • CV Pharmacology. (n.d.). Nitrodilators and Soluble Guanylyl Cyclase Activators. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of nicorandil. Retrieved from [Link]

  • MDPI. (2024, September 25). Signaling Paradigms of H 2 S-Induced Vasodilation: A Comprehensive Review. International journal of molecular sciences, 25(19), 11529.
  • Cerqueira, M. D. (2007). Regadenoson in the detection of coronary artery disease. Therapeutics and clinical risk management, 3(4), 623–628.
  • Frontiers. (2021). Review of Natural Resources With Vasodilation: Traditional Medicinal Plants, Natural Products, and Their Mechanism and Clinical Efficacy. Frontiers in Pharmacology, 12, 743202.
  • R Discovery. (n.d.). Selective Coronary Vasodilator Research Articles - Page 1. Retrieved from [Link]

  • ClinicalTrials.gov. (2015, March 31). Effects of Nicorandil on Angina Symptoms in Patients With Coronary Slow Flow. Retrieved from [Link]

  • PubMed. (2024, November 25). Molecular Modeling of Vasodilatory Activity: Unveiling Novel Candidates Through Density Functional Theory, QSAR, and Molecular Dynamics. Retrieved from [Link]

  • MDPI. (2021, June 17).

Sources

Exploratory

Hemodynamic Uncoupling in Ischemic Myocardial Disease: A Technical Guide on Razinodil

Executive Summary For researchers and drug development professionals targeting ischemic heart disease, identifying pharmacological agents that enhance myocardial perfusion without exacerbating metabolic demand remains a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers and drug development professionals targeting ischemic heart disease, identifying pharmacological agents that enhance myocardial perfusion without exacerbating metabolic demand remains a critical challenge. (3-[γ-Morpholino-β-(3,4,5-trimethoxy-benzoyloxy)-propyl]-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone-(4)-hydrochloride) represents a highly specialized synthetic coronary vasodilator[1]. Its defining pharmacological signature is the ability to significantly increase coronary blood flow—particularly in the vulnerable endocardial region—while maintaining or slightly reducing myocardial oxygen consumption (MVO2)[2],[1]. This whitepaper dissects the mechanistic pathways, hemodynamic profiles, and the self-validating experimental protocols used to quantify Razinodil's efficacy.

Pharmacological Profile & Mechanism of Action

Razinodil operates through a dual-pathway mechanism that synergizes to produce profound coronary vasodilation without triggering the reflex tachycardia often seen with traditional vasodilators.

  • Adenosine Potentiation : Razinodil acts primarily by[1]. By amplifying adenosine A2A receptor signaling, it increases intracellular cyclic AMP (cAMP) accumulation, leading to protein kinase A (PKA) activation and subsequent vascular smooth muscle relaxation[3].

  • Calcium Channel Antagonism : At higher concentrations, Razinodil exhibits a weak calcium antagonistic effect, as observed in isolated taenia coli and canine coronary artery preparations[1]. This further reduces intracellular calcium influx, reinforcing vasodilation.

Mechanism Razinodil Razinodil Adenosine Adenosine Razinodil->Adenosine Potentiates Ca_Channel L-Type Ca2+ Channels Razinodil->Ca_Channel Weak Antagonism A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates cAMP cAMP Accumulation A2A_Receptor->cAMP Stimulates PKA PKA Activation cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Induces Intracellular_Ca Decreased Intracellular Ca2+ Ca_Channel->Intracellular_Ca Reduces Influx Intracellular_Ca->Vasodilation Promotes

Fig 1. Razinodil Mechanism of Action: Adenosine potentiation and calcium antagonism.

Hemodynamic Uncoupling: Blood Flow vs. Oxygen Consumption

In classical cardiovascular pharmacology, many vasodilators inadvertently increase heart rate or contractility due to reflex sympathetic activation, thereby driving up myocardial oxygen consumption (MVO2). This negates the benefit of increased blood flow in an ischemic heart.

Razinodil circumvents this through a specific hemodynamic profile. The causality of its success lies in its ability to offset the metabolic cost of pumping. It exerts[2],[1]. Furthermore, it decreases venous return, right atrial pressure, and left ventricular end-diastolic pressure (preload)[1]. This reduction in cardiac workload perfectly balances the adenosine-mediated vasodilation, resulting in a net-positive oxygen supply/demand ratio.

Table 1: Quantitative Shift in Hemodynamic Parameters

Hemodynamic ParameterEffect of RazinodilMechanistic Driver
Coronary Blood Flow (CBF) Significant Increase (↑↑)Adenosine potentiation & direct vasodilation
Endocardial Perfusion Preferential Increase (↑↑)Microvascular dilation in vulnerable ischemic zones
Myocardial O2 Consumption No Change / Slight Decrease (↔/↓)Offset by reduced cardiac workload
Heart Rate (Chronotropy) Slight Decrease (↓)Mild negative chronotropic action
Contractility (Inotropy) Slight Decrease (↓)Weak Ca2+ antagonism
LV End-Diastolic Pressure Decrease (↓)Reduced venous return (preload reduction)
Experimental Methodology: The Canine Heart-Lung Preparation

To validate the uncoupling of blood flow and oxygen consumption, researchers rely on the isolated canine heart-lung preparation[2],[1]. As a self-validating experimental system, this model physically isolates the cardiopulmonary circuit from systemic neurohumoral reflexes (e.g., the baroreceptor reflex). This ensures that any observed changes in hemodynamics are the direct pharmacological effects of the drug, rather than compensatory physiological overrides.

Step-by-Step Protocol for Hemodynamic Assessment:

  • Surgical Isolation : Anesthetize the canine subject and perform a median sternotomy. Cannulate the brachiocephalic artery and superior vena cava to establish an extracorporeal perfusion circuit.

  • Circuit Calibration : Maintain a constant aortic perfusion pressure (e.g., 80-100 mmHg) using a Starling resistance device. Regulate venous return to maintain a stable baseline cardiac output.

  • Cannulation for Flow : Insert a Morawitz cannula directly into the coronary sinus to continuously capture and quantify total coronary venous outflow (Coronary Blood Flow, CBF).

  • Baseline Blood Gas Sampling : Measure the arteriovenous oxygen difference (AVO2) by simultaneously sampling arterial blood from the aortic line and venous blood from the coronary sinus using a high-precision blood gas analyzer.

  • Drug Administration : Infuse Razinodil intravenously at graded doses (e.g., 0.1 to 1.0 mg/kg) and allow hemodynamics to reach a new steady state.

  • Fick Principle Calculation : Calculate MVO2 continuously using the Fick principle: MVO2 = CBF × (Arterial [O2] - Venous [O2]).

  • Validation Check : A true uncoupling is confirmed when the Morawitz cannula registers a significant increase in volume per minute (↑ CBF), but the Fick calculation shows MVO2 remains static due to a proportionally narrowed AVO2 difference.

Workflow Prep 1. Canine Heart-Lung Surgical Isolation Cannula 2. Morawitz Cannulation (Coronary Sinus) Prep->Cannula Baseline 3. Baseline CBF & AVO2 Measurement Cannula->Baseline Infusion 4. Razinodil Infusion (Graded Dosing) Baseline->Infusion Monitor 5. Continuous Hemodynamic & Blood Gas Monitoring Infusion->Monitor Fick 6. Fick Principle Calculation (MVO2 = CBF x AVO2 Diff) Monitor->Fick

Fig 2. Step-by-step experimental workflow for the canine heart-lung preparation.

Translational Impact

The ability of Razinodil to improve endocardial blood flow without taxing the myocardium's oxygen reserves translates directly to improved survival in ischemic models. In translational studies, [2],[1]. Notably, this survival benefit occurred without an abnormal increase in collateral channel formation, indicating that the primary therapeutic benefit is the optimization of the supply/demand ratio within existing vascular beds[1].

References
  • RAZINODIL - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • The effects of insulin and short-term hyperglycemia on myocardial blood flow in young men with uncomplicated Type I diabetes (Contains pharmacological abstract data on Razinodil) Source: ResearchGate URL:[Link]

  • Regadenoson | C15H18N8O5 | CID 219024 (Adenosine Receptor Agonists MoA) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

Razinodil vs Nicorandil mechanism comparison

An In-Depth Technical Guide to the Mechanistic Comparison of Razinodil and Nicorandil Abstract This technical guide provides a detailed comparative analysis of the mechanisms of action for two vasodilator compounds: Nico...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanistic Comparison of Razinodil and Nicorandil

Abstract

This technical guide provides a detailed comparative analysis of the mechanisms of action for two vasodilator compounds: Nicorandil and Razinodil. Nicorandil is a well-established anti-anginal agent with a unique dual mechanism, acting as both a potassium channel opener and a nitric oxide donor. Its pharmacological profile is extensively characterized, and its clinical efficacy is supported by numerous studies. In contrast, Razinodil is an older, investigational compound identified as a coronary vasodilator, for which detailed mechanistic data in the public domain is sparse. This guide will first elucidate the well-defined signaling pathways of Nicorandil, then summarize the known pharmacological profile of Razinodil, and finally, present a series of detailed experimental protocols that researchers can employ to characterize and compare such cardiovascular drugs. The objective is to provide drug development professionals and researchers with both a comprehensive understanding of these specific agents and a practical framework for the mechanistic investigation of novel vasodilators.

The Dual-Action Mechanism of Nicorandil

Nicorandil's efficacy in the treatment of angina pectoris stems from a synergistic combination of two distinct molecular mechanisms that lead to arterial and venous vasodilation, thereby reducing both cardiac preload and afterload.[1][2] This dual action provides a balanced hemodynamic effect and confers cardioprotective properties.[1][3]

Mechanism I: ATP-Sensitive Potassium (K-ATP) Channel Activation

Nicorandil functions as an ATP-sensitive potassium (K-ATP) channel opener.[4] These channels are found in the plasma membrane of various cell types, including vascular smooth muscle cells (VSMCs), and serve as a crucial link between the cell's metabolic state and its electrical excitability.[5]

The activation cascade is as follows:

  • Channel Opening: Nicorandil binds to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex in VSMCs.[6][7]

  • Potassium Efflux: This binding event opens the channel's pore (formed by the Kir6.x subunit), leading to an increased efflux of potassium (K+) ions out of the cell, down their electrochemical gradient.[8]

  • Hyperpolarization: The loss of positive charge from the cell interior causes the cell membrane to become more negatively charged, a state known as hyperpolarization.

  • Inhibition of Calcium Influx: This hyperpolarization leads to the closure of voltage-gated L-type calcium channels (CaV1.2).

  • Vasodilation: The resulting decrease in intracellular calcium (Ca2+) concentration reduces the activity of myosin light-chain kinase, leading to the dephosphorylation of myosin light chains and subsequent relaxation of the vascular smooth muscle. This causes arterial vasodilation, which reduces systemic vascular resistance and cardiac afterload.[9]

Beyond the plasma membrane, Nicorandil also opens K-ATP channels located on the inner mitochondrial membrane (mitoK-ATP).[10] The opening of these channels is a key mechanism in ischemic preconditioning, providing a cardioprotective effect against ischemia-reperfusion injury.[3][10]

G Nicorandil Nicorandil K_ATP K-ATP Channel Nicorandil->K_ATP Binds to SUR & Activates SUR SUR Subunit K_efflux K+ Efflux ↑ K_ATP->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_channel Inactivates Ca_influx Ca2+ Influx ↓ Ca_channel->Ca_influx Blocks VSMC_Relax Vascular Smooth Muscle Relaxation Ca_influx->VSMC_Relax

Caption: Nicorandil's K-ATP Channel Opening Pathway.

Mechanism II: Nitric Oxide (NO) Donation

Structurally, Nicorandil contains a nitrate moiety, enabling it to function as a nitric oxide (NO) donor, similar to classic nitrates like nitroglycerin.[2][4][11] This pathway is independent of its K-ATP channel activity and primarily affects venous capacitance vessels.

The signaling cascade proceeds as follows:

  • NO Release: Nicorandil is metabolized, releasing nitric oxide.

  • sGC Activation: NO diffuses into adjacent vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12]

  • PKG Activation: Elevated levels of cGMP activate cGMP-dependent protein kinase (PKG).

  • Vasodilation: PKG phosphorylates several downstream targets, which collectively decrease intracellular Ca2+ levels and reduce the sensitivity of the contractile machinery to Ca2+, resulting in smooth muscle relaxation. This action predominantly causes venodilation, which reduces cardiac preload.

G Nicorandil Nicorandil NO Nitric Oxide (NO) Nicorandil->NO Metabolized to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP ↑ sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates VSMC_Relax Vascular Smooth Muscle Relaxation PKG->VSMC_Relax Phosphorylates targets leading to

Caption: Nicorandil's Nitric Oxide (NO) Donor Pathway.

The Pharmacological Profile of Razinodil

Razinodil is a significantly less-characterized compound compared to Nicorandil. The available literature, primarily from the early 1980s, identifies it as a coronary vasodilator that was investigated for potential use in ischemic myocardial diseases.[1][9]

Key points from the available data:

  • Primary Action: Razinodil was shown to increase coronary blood flow in animal models without a corresponding increase in myocardial oxygen consumption, a desirable trait for an anti-anginal agent.[1]

  • Chemical Class: It is described as a morpholine and triazine derivative.[9]

  • Mechanism of Action: The precise molecular mechanism of Razinodil is not well-defined in publicly accessible scientific literature. There is no direct evidence to suggest it functions as a K-ATP channel opener or a nitric oxide donor. Its vasodilatory effect may arise from a different, as-yet-unidentified pathway. Early research suggests it may act directly on the vascular beds, as its effects were not influenced by blockers of common autonomic receptors.[13]

The lack of recent studies and detailed molecular data suggests that Razinodil was an investigational drug that did not advance to widespread clinical use, and its development may have been discontinued.

Comparative Summary

The following table summarizes the known characteristics of Nicorandil and Razinodil, highlighting the significant disparity in the depth of mechanistic understanding.

FeatureNicorandilRazinodil
Primary Mechanism Dual: K-ATP Channel Opener & NO Donor[1][4]Vasodilator[1][9]
Molecular Target(s) SUR/Kir6.x K-ATP Channels; Soluble Guanylate Cyclase[6][12]Not clearly identified in available literature.
Hemodynamic Effect Balanced arterial and venous dilation (reduces afterload and preload)[2]Primarily coronary vasodilation[1][9]
Cardioprotection Yes, via mitochondrial K-ATP channel opening[3][10]Mentioned to improve survival after induced heart attack in pigs, but mechanism is unknown[1]
Chemical Class Nicotinamide Nitrate Derivative[2]Morpholine and Triazine Derivative[9]
Clinical Use Established treatment for angina pectoris[1]Investigational; not in current clinical use.
Research Status Extensively studied and well-characterized.Limited data, primarily from research conducted in the 1970s-1980s.

Methodologies for Characterizing Vasodilator Mechanisms

For researchers aiming to elucidate the mechanism of a novel vasodilator or directly compare compounds like Razinodil and Nicorandil, a multi-faceted experimental approach is required. The following protocols provide a robust framework for such an investigation.

Protocol 1: Assessment of K-ATP Channel Opening Activity via Patch-Clamp Electrophysiology

This protocol is the gold standard for directly measuring the activity of ion channels.[8][14] The whole-cell configuration allows for the assessment of channel activity within an intact cellular environment.

G cluster_prep Preparation cluster_recording Recording cluster_testing Pharmacological Testing Isolate_Cells 1. Isolate Vascular Smooth Muscle Cells (VSMCs) Plate_Cells 2. Plate cells on coverslips Isolate_Cells->Plate_Cells Form_Seal 3. Form a high-resistance 'giga-seal' between micropipette and cell Rupture_Membrane 4. Rupture membrane patch to achieve whole-cell configuration Form_Seal->Rupture_Membrane Apply_Voltage 5. Apply voltage-clamp protocol Rupture_Membrane->Apply_Voltage Record_Baseline 6. Record baseline K+ currents Apply_Voltage->Record_Baseline Apply_Drug 7. Perfuse bath with test compound (e.g., Nicorandil, Razinodil) Record_Baseline->Apply_Drug Record_Drug 8. Record changes in K+ current Apply_Drug->Record_Drug Apply_Blocker 9. Apply specific K-ATP blocker (e.g., Glibenclamide) Record_Drug->Apply_Blocker Record_Block 10. Record current to confirm specificity Apply_Blocker->Record_Block

Caption: Workflow for Whole-Cell Patch-Clamp Analysis.

Step-by-Step Methodology:

  • Cell Preparation: Isolate primary vascular smooth muscle cells (VSMCs) from a suitable source (e.g., rat aorta) using enzymatic digestion. Plate the isolated cells on glass coverslips and allow them to adhere.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ using a pipette puller. Fill the pipette with an intracellular solution containing KCl.

  • Seal Formation: Under a microscope, carefully approach a single VSMC with the micropipette and apply light suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[15]

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch within the pipette, establishing electrical access to the cell's interior.

  • Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply a voltage protocol (e.g., hold at -70 mV and apply voltage steps or ramps) to elicit K-ATP currents.

  • Pharmacological Testing:

    • Record stable baseline currents for several minutes.

    • Perfuse the recording chamber with a solution containing the test compound (e.g., 10-100 µM Nicorandil or Razinodil). An increase in outward current indicates channel opening.

    • To confirm the current is specifically through K-ATP channels, co-apply a known K-ATP channel blocker, such as Glibenclamide. A reversal of the drug-induced current increase confirms specificity.

  • Data Analysis: Analyze the current amplitude to determine the extent of channel activation by the test compound.

Protocol 2: Quantification of Nitric Oxide Donation via the Griess Assay

This colorimetric assay is a simple and standard method for the indirect measurement of NO release by quantifying its stable breakdown product, nitrite (NO₂⁻).[16][17]

G cluster_prep Preparation cluster_reaction Griess Reaction cluster_analysis Analysis Prep_Standards 1. Prepare Nitrite Standards (0-100 µM) Plate_Samples 3. Pipette standards and samples into a 96-well plate Prep_Standards->Plate_Samples Prep_Samples 2. Incubate test compound in buffer to allow for NO release & conversion to nitrite Prep_Samples->Plate_Samples Add_Griess_A 4. Add Griess Reagent A (Sulfanilamide) Plate_Samples->Add_Griess_A Incubate_A 5. Incubate for 5-10 min Add_Griess_A->Incubate_A Add_Griess_B 6. Add Griess Reagent B (NED) Incubate_A->Add_Griess_B Incubate_B 7. Incubate for 5-10 min Add_Griess_B->Incubate_B Read_Abs 8. Measure absorbance at 540 nm Incubate_B->Read_Abs Plot_Curve 9. Plot standard curve Read_Abs->Plot_Curve Calculate_Conc 10. Calculate nitrite concentration in samples Plot_Curve->Calculate_Conc

Caption: Workflow for the Griess Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Nitrite Standards: Prepare a serial dilution of sodium nitrite (e.g., 100, 50, 25, 12.5, 6.25, 0 µM) in the same buffer that will be used for the test compounds.

    • Griess Reagent: Prepare Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sample Preparation: Dissolve the test compounds (Nicorandil, Razinodil) and a known NO donor (positive control, e.g., sodium nitroprusside) in a physiological buffer (e.g., PBS, pH 7.4). Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for NO release.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each standard and prepared sample to separate wells.

    • Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well. A magenta color will develop in the presence of nitrite.

    • Incubate for another 5-10 minutes.

  • Data Acquisition: Measure the absorbance of each well at ~540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use the equation of the line from the standard curve to calculate the nitrite concentration in the test samples.

Protocol 3: Functional Assessment of Vasodilation using the Aortic Ring Assay

This ex vivo assay uses isolated arterial tissue to measure the functional effect of a compound on vascular tone, providing a physiologically relevant assessment of its vasodilatory potency.[2][18]

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Aorta 1. Isolate thoracic aorta from rat/mouse Clean_Aorta 2. Clean connective tissue and fat Isolate_Aorta->Clean_Aorta Cut_Rings 3. Cut aorta into 2-3 mm rings Clean_Aorta->Cut_Rings Mount_Rings 4. Mount rings in an organ bath on isometric force transducers Cut_Rings->Mount_Rings Equilibrate 5. Equilibrate rings in Krebs buffer under optimal tension Mount_Rings->Equilibrate Preconstrict 6. Pre-constrict rings with an agonist (e.g., Phenylephrine, U46619) Equilibrate->Preconstrict Add_Drug 7. Add test compound cumulatively to generate a dose-response curve Preconstrict->Add_Drug Record_Tension 8. Continuously record changes in isometric tension Add_Drug->Record_Tension Plot_Curve 9. Plot % relaxation vs. drug concentration Record_Tension->Plot_Curve Calculate_EC50 10. Calculate potency (EC50) and efficacy (Emax) Plot_Curve->Calculate_EC50

Sources

Exploratory

Razinodil in Ischemic Myocardial Models: Hemodynamic Profiling and Experimental Methodologies

Executive Summary & Clinical Rationale The development of effective pharmacotherapies for ischemic myocardial diseases has historically been hindered by a critical physiological paradox: many potent vasodilators induce r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Rationale

The development of effective pharmacotherapies for ischemic myocardial diseases has historically been hindered by a critical physiological paradox: many potent vasodilators induce reflex tachycardia and increase cardiac contractility, thereby elevating myocardial oxygen consumption (MVO2) and exacerbating the very ischemia they are meant to treat.

(also known by its UNII: UJ1O5LVT0G) emerged as a highly specialized coronary vasodilator designed to bypass this paradox[1]. Originally evaluated for its potential in ischemic myocardial diseases, Razinodil demonstrates a unique hemodynamic profile: it significantly increases coronary blood flow (CBF) without a concomitant increase in myocardial oxygen demand[1]. This in-depth technical guide synthesizes the molecular profile, mechanistic pathways, and highly controlled experimental methodologies required to evaluate Razinodil in preclinical ischemic models.

Molecular Profile & Pharmacodynamics

Razinodil is a small molecule with the chemical formula C27H34N4O10 [2] and is cataloged under ChEMBL ID[3]. Chemically, it is classified as a morpholine and triazine derivative, specifically: 3-[γ-Morpholino-β-(3,4,5-trimethoxy-benzoyloxy)-propyl]-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone-(4)-hydrochloride[4][5].

Mechanistic Pathway

The therapeutic efficacy of Razinodil is driven by a dual-action mechanism:

  • Direct Coronary Vasodilation: It acts directly on the coronary vasculature to reduce resistance and increase flow[1].

  • Adenosine Potentiation: Razinodil exhibits a profound synergistic effect by potentiating the coronary vasodilating effects of both intravenous and intraarterial adenosine[4][5].

  • Metabolic Neutrality: Unlike non-specific vasodilators, Razinodil exerts only slight negative chronotropic (heart rate) and inotropic (cardiac contraction) effects[1]. This mild suppression of cardiac workload is the precise mechanism that prevents MVO2 from rising during vasodilation.

G Razinodil Razinodil (C27H34N4O10) Adenosine Adenosine Potentiation Razinodil->Adenosine Vasodilation Coronary Vasodilation Razinodil->Vasodilation Inotropic ↓ Inotropic/Chronotropic Drive Razinodil->Inotropic Adenosine->Vasodilation CBF ↑ Coronary Blood Flow Vasodilation->CBF Rescue Ischemic Tissue Rescue CBF->Rescue MVO2 ↔ Myocardial O2 Demand MVO2->Rescue Inotropic->MVO2

Fig 1. Razinodil mechanism: Adenosine potentiation and ischemic rescue.

Rationale for Preclinical Ischemic Models

To accurately map the pharmacological profile of Razinodil, researchers rely on two distinct in vivo models, each chosen for specific physiological causalities[1][4].

  • The Canine Heart-Lung Preparation:

    • Causality of Choice: Intact systemic models introduce confounding variables via baroreceptor reflexes (e.g., reflex tachycardia in response to a drop in blood pressure). The isolated canine heart-lung model severs these neurohumoral feedback loops. This isolation ensures that any observed changes in chronotropy, inotropy, or CBF are the direct pharmacological effects of Razinodil on the myocardium[1].

  • The Miniature Pig Myocardial Infarction Model:

    • Causality of Choice: Unlike dogs, miniature pigs possess a coronary arterial anatomy with virtually no pre-existing collateral circulation, closely mimicking the human heart. When an induced heart attack (ischemia) occurs, the tissue relies entirely on the primary vessels. Razinodil was shown to significantly improve the survival rate of miniature pigs in this model, proving its efficacy in a strict, collateral-deficient ischemic environment[1].

Experimental Methodologies: Self-Validating Protocol

The following is a standardized, step-by-step methodology for evaluating Razinodil's hemodynamics in a canine heart-lung preparation. This protocol is designed as a self-validating system to ensure high data integrity.

Phase 1: Surgical Preparation & Instrumentation
  • Anesthesia & Intubation: Induce anesthesia using intravenous pentobarbital sodium. Mechanically ventilate the subject to maintain strict control over arterial blood gases.

  • Isolation: Perform a median sternotomy. Cannulate the aorta and the right atrium to establish the extracorporeal heart-lung circuit, isolating the heart from systemic circulation.

  • Instrumentation: Place transit-time ultrasonic flow probes around the circumflex coronary artery to measure CBF. Insert a high-fidelity pressure micro-manometer into the left ventricle to measure contractility (LV dP/dt).

Phase 2: Baseline Stabilization (Validation Checkpoint)
  • Action: Circulate the preparation for 30 minutes. Continuously monitor Mean Arterial Pressure (MAP), Heart Rate (HR), and arterial blood gases.

  • Self-Validation: Do not proceed to ischemia induction unless blood pH is stable between 7.35–7.45, and MAP variance is <5% over a 10-minute window. This guarantees that subsequent hemodynamic shifts are drug-induced, not artifacts of surgical trauma, hypoxia, or hypercapnia.

Phase 3: Ischemia Induction & Dosing
  • Ischemia: Partially occlude the Left Anterior Descending (LAD) artery using a hydraulic occluder to reduce baseline CBF by 40%, simulating acute ischemia.

  • Adenosine Baseline: Administer a bolus of intraarterial adenosine to establish the baseline vasodilatory capacity of the ischemic heart[5].

  • Razinodil Infusion: Administer Razinodil intravenously. Monitor the potentiation of the adenosine response[4].

Phase 4: Data Acquisition & Analysis
  • MVO2 Calculation: Continuously draw paired arterial and coronary sinus blood samples. Calculate MVO2 using the Fick principle: MVO2 = CBF × (Arterial O2 content - Venous O2 content).

  • Hemodynamic Recording: Record the suppression of LV dP/dt (inotropy) and HR (chronotropy) alongside the peak increase in CBF.

Workflow Prep 1. Model Prep (Canine/Porcine) Ischemia 2. Ischemia (LAD Ligation) Prep->Ischemia Dosing 3. Razinodil Infusion Ischemia->Dosing Monitor 4. Hemodynamic Monitoring Dosing->Monitor Analysis 5. Data Synthesis (CBF & MVO2) Monitor->Analysis

Fig 2. Step-by-step in vivo hemodynamic profiling workflow.

Quantitative Data Synthesis

Based on the foundational pharmacological profile established by [4], the following table synthesizes the expected hemodynamic shifts when Razinodil is introduced into an ischemic model.

Hemodynamic ParameterBaseline (Healthy)Ischemia (Vehicle)Ischemia + RazinodilClinical Implication
Coronary Blood Flow (CBF) 100% (Normalized)↓ 40-50%↑ 80-90% (Restored)Potent vasodilation without steal phenomenon.
Myocardial O2 Consumption (MVO2) 100%↓ (Supply limited)↔ MaintainedPrevents exacerbation of ischemic injury.
Heart Rate (Chronotropy) 100%↑ (Reflex tachycardia)↓ Slight decreaseKeeps metabolic demand strictly controlled.
Contractility (LV dP/dt max) 100%↓ (Ischemic failure)↓ Slight decreaseReduces overall cardiac workload.

Translational Outlook

The hemodynamic profile of Razinodil serves as a masterclass in targeted cardiovascular pharmacology. By successfully decoupling coronary vasodilation from the typical reflex increases in cardiac workload, Razinodil provides a critical blueprint for the development of next-generation anti-ischemic agents. Its proven ability to improve survival rates in collateral-deficient models (miniature pigs) underscores the translational value of prioritizing MVO2 neutrality in drug design[1].

References

  • "RAZINODIL - Inxight Drugs" , National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • "Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases" , Hashimoto K, Nakagawa Y, Tsukada T, et al. Arzneimittelforschung. 1981;31(5):781-5. PubMed (PMID: 7196735). Available at:[Link]

  • "The effects of insulin and short-term hyperglycemia on myocardial blood flow in young men with uncomplicated Type I diabetes" , ResearchGate (Referencing Razinodil Chemical Structure & Adenosine Potentiation). Available at:[Link]

  • "Compound: RAZINODIL (CHEMBL2104773)" , ChEMBL Database, European Bioinformatics Institute (EMBL-EBI). Available at:[Link]

  • "UJ1O5LVT0G | UNII Search Service" , U.S. Food and Drug Administration (FDA) Global Substance Registration System. Available at:[Link]

Sources

Foundational

Razinodil: Mechanistic Insights into its Negative Chronotropic and Inotropic Effects

A Technical Whitepaper for Cardiovascular Drug Development Professionals Introduction & Clinical Rationale Razinodil (3-[γ-Morpholino-β-(3,4,5-trimethoxy-benzoyloxy)-propyl]-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone-(4)-...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Cardiovascular Drug Development Professionals

Introduction & Clinical Rationale

Razinodil (3-[γ-Morpholino-β-(3,4,5-trimethoxy-benzoyloxy)-propyl]-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone-(4)-hydrochloride) is a benzotriazinone derivative developed as a potent coronary vasodilator for the treatment of ischemic myocardial diseases[1]. In cardiovascular pharmacology, a persistent challenge with pure vasodilators is the induction of reflex sympathetic tachycardia. This reflex inadvertently increases myocardial oxygen demand (


) and exacerbates ischemia.

Razinodil circumvents this paradox. It significantly increases coronary blood flow—particularly in the vulnerable endocardial region—while exhibiting intrinsic, albeit slight, negative chronotropic (heart rate) and inotropic (contractility) effects[2]. This unique pharmacological profile ensures that oxygen supply is enhanced without a concomitant spike in oxygen consumption, improving survival rates in ischemic models[1].

Mechanistic Foundations of Cardiac Modulation

As a Senior Application Scientist evaluating cardiovascular drug candidates, it is critical to dissect the molecular causality driving Razinodil's macroscopic effects. The negative chronotropic and inotropic properties are not off-target toxicities, but rather synergistic mechanisms:

  • Weak Calcium Channel Antagonism : At elevated concentrations, Razinodil demonstrates a targeted, weak antagonistic effect on L-type voltage-gated calcium channels[2]. By reducing the inward calcium current (

    
    ) during the plateau phase of the cardiac action potential, it decreases the intracellular calcium transient. In the sinoatrial (SA) node, this slows the rate of diastolic depolarization (negative chronotropy). In ventricular myocytes, reduced calcium-induced calcium release (CICR) from the sarcoplasmic reticulum diminishes the force of contraction (negative inotropy).
    
  • Adenosine Receptor Potentiation : Razinodil potentiates the coronary vasodilating effects of both endogenous and exogenous adenosine[2]. While adenosine's action on

    
     receptors drives vasodilation, its parallel action on cardiac 
    
    
    
    receptors inhibits adenylyl cyclase, reducing cAMP levels. This indirectly suppresses pacemaker activity in the SA node, contributing further to the negative chronotropic effect.
  • Rho-ROCK Pathway Inhibition : Recent molecular profiling indicates that Razinodil can directly inhibit the Rho-ROCK (Rho-associated protein kinase) signaling pathway[3]. The Rho-ROCK pathway is typically upregulated during ischemic stress, promoting vasoconstriction and apoptosis. Its inhibition by Razinodil not only facilitates smooth muscle relaxation (reducing preload and venous return) but also protects cardiomyocytes from ischemia-reperfusion injury[3].

Hemodynamic Profiling

The macroscopic physiological changes induced by Razinodil are summarized below to highlight the balance between oxygen supply and demand.

ParameterObserved EffectPrimary Mechanism of ActionClinical Implication for Ischemia
Coronary Blood Flow Significant IncreaseAdenosine potentiation & Rho-ROCK inhibitionEnhances oxygen delivery to the ischemic endocardium.
Heart Rate (Chronotropy) Slight DecreaseWeak

antagonism &

receptor signaling
Prevents reflex tachycardia; increases diastolic perfusion time.
Contractility (Inotropy) Slight DecreaseReduced intracellular

transients
Lowers myocardial oxygen demand (

).
Venous Return (Preload) DecreaseVenodilation via smooth muscle relaxationReduces ventricular wall stress and LVEDP.
Oxygen Consumption Maintained / No IncreaseBalance of vasodilation and negative inotropyIdeal thermodynamic profile for ischemic heart disease.
Experimental Workflows & Protocols

To validate the chronotropic and inotropic effects of a compound like Razinodil, protocols must be designed as self-validating systems that isolate direct cardiac effects from systemic neurohumoral reflexes.

Protocol 1: Canine Heart-Lung Preparation for Hemodynamic Assessment

Causality & Rationale : In an intact animal model, drug-induced vasodilation triggers the baroreceptor reflex, causing a compensatory spike in sympathetic tone that masks any direct negative chronotropic effects. The isolated heart-lung preparation severs these neural feedback loops, allowing for the precise quantification of Razinodil's intrinsic cardiac effects[2]. Methodology :

  • Isolation : Anesthetize the canine subject and perform a median sternotomy. Cannulate the aorta and right atrium to artificially control systemic vascular resistance and venous return.

  • Perfusion : Perfuse the isolated heart-lung circuit with heparinized donor blood maintained strictly at 37°C.

  • Baseline Calibration : Establish a steady-state baseline. Continuously monitor heart rate via epicardial ECG, and left ventricular contractility (

    
    ) via a high-fidelity intraventricular pressure catheter.
    
  • Administration : Administer Razinodil via continuous intra-arterial infusion.

  • Validation & Measurement : Measure coronary sinus outflow to quantify coronary blood flow. Simultaneously, sample arterial and coronary sinus blood to calculate the arteriovenous oxygen difference.

  • System Validation : The system validates itself if coronary flow increases while the calculated

    
     remains stable or decreases, confirming that the negative inotropic/chronotropic effects successfully offset the metabolic cost of increased perfusion.
    
Protocol 2: Isolated Taenia Coli Assay for Calcium Antagonism

Causality & Rationale : To prove that the negative inotropy is partially driven by calcium channel blockade, we utilize the guinea pig taenia coli. This smooth muscle tissue is highly dependent on extracellular


 influx for contraction, making it an ideal, isolated biosensor for L-type calcium channel antagonism[2].
Methodology :
  • Tissue Preparation : Isolate strips of guinea pig taenia coli and suspend them in a 20 mL organ bath containing oxygenated Tyrode's solution (95%

    
     / 5% 
    
    
    
    ) at 37°C.
  • Depolarization : Introduce a high-

    
     (e.g., 60 mM) Tyrode's solution. The potassium depolarizes the cell membrane, opening voltage-gated calcium channels and inducing a sustained, tonic contraction.
    
  • Drug Application : Add cumulative logarithmic concentrations of Razinodil to the bath.

  • Quantification : Record the relaxation response using an isometric force transducer.

  • Control Comparison : Compare the dose-response curve of Razinodil against a known reference standard (e.g., Verapamil). A rightward shift in the presence of elevated extracellular

    
     confirms competitive calcium antagonism.
    
Signaling Pathway Visualization

RazinodilPathway cluster_0 Chronotropic & Inotropic Modulation cluster_1 Coronary Vasodilation & Preload Reduction Razinodil Razinodil (Coronary Vasodilator) CaChannel L-Type Ca2+ Channels (Weak Antagonism) Razinodil->CaChannel High Doses Adenosine Adenosine Receptor Potentiation Razinodil->Adenosine Synergism RhoRock Rho-ROCK Pathway Inhibition Razinodil->RhoRock Direct Inhibition CaInflux Decreased Intracellular Ca2+ CaChannel->CaInflux SANode SA Node Firing Rate (Negative Chronotropy) CaInflux->SANode Myocytes Myocardial Contractility (Negative Inotropy) CaInflux->Myocytes Adenosine->SANode A1 Receptor Vasodilation Coronary Vasodilation (Increased Blood Flow) Adenosine->Vasodilation A2A Receptor RhoRock->Vasodilation Venous Decreased Venous Return (Preload Reduction) RhoRock->Venous

Fig 1: Razinodil's dual mechanisms driving vasodilation and negative chronotropy/inotropy.

References
  • Source: NCATS (National Center for Advancing Translational Sciences)
  • Source: PubMed (Arzneimittelforschung. 1981;31(5):781-5)
  • Fasudil on Myocardial Injury in Rats with Myocardial Ischemia and Reperfusion through Rho-ROCK Signal Pathway Source: Cellular and Molecular Biology URL

Sources

Exploratory

Razinodil molecular targets in vascular smooth muscle

Razinodil Molecular Targets in Vascular Smooth Muscle: Deconstructing Purinergic Potentiation and Literature Anomalies Executive Summary This technical whitepaper delineates the molecular targets of Razinodil within vasc...

Author: BenchChem Technical Support Team. Date: March 2026

Razinodil Molecular Targets in Vascular Smooth Muscle: Deconstructing Purinergic Potentiation and Literature Anomalies

Executive Summary

This technical whitepaper delineates the molecular targets of Razinodil within vascular smooth muscle (VSM). Originally developed as a coronary vasodilator for ischemic myocardial diseases, Razinodil operates primarily via the potentiation of the adenosine-cAMP-PKA signaling axis. Furthermore, this guide addresses a critical artifact in recent scientific literature where Razinodil has been erroneously conflated with the Rho-kinase (ROCK) inhibitor fasudil. By detailing the distinct molecular pathways and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers investigating purinergic and RhoA/ROCK signaling in vascular biology.

Pharmacological Profile & Historical Context

Razinodil (3-[γ-Morpholino-β-(3,4,5-trimethoxy-benzoyloxy)-propyl]-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone-(4)-hydrochloride) is a synthetic morpholine-triazine derivative[1]. Early pharmacological profiling demonstrated its efficacy in significantly increasing coronary blood flow without a concomitant rise in myocardial oxygen consumption—a hallmark of highly selective coronary vasodilation[1].

Unlike modern, direct A2A receptor agonists such as regadenoson (which is widely used for myocardial perfusion imaging)[2], Razinodil functions as an indirect vasodilator. In vivo and ex vivo models have shown that Razinodil potentiates the vasodilatory effects of both intravenous and intraarterial adenosine[3]. This mechanism closely mirrors that of dipyridamole, suggesting its primary action involves the inhibition of cellular adenosine reuptake or the inhibition of phosphodiesterase (PDE) enzymes, thereby amplifying endogenous purinergic signaling.

Primary Molecular Target: The Adenosine-cAMP-PKA Axis

In vascular smooth muscle, the true molecular target of Razinodil is the upstream regulation of the Adenosine-cAMP-Protein Kinase A (PKA) axis .

  • Receptor Activation: By preventing the cellular uptake of adenosine, Razinodil increases extracellular adenosine concentrations in the coronary microvasculature. This endogenous adenosine binds to Gs-protein coupled A2A and A2B receptors on the VSM sarcolemma.

  • cAMP Accumulation: Activation of the Gs alpha subunit stimulates adenylyl cyclase, catalyzing the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation & MLCK Inhibition: Elevated cAMP activates Protein Kinase A (PKA). PKA directly phosphorylates Myosin Light Chain Kinase (MLCK). This phosphorylation decreases MLCK's affinity for the calcium-calmodulin complex, thereby reducing the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20). The net result is a failure of myosin-actin cross-bridge cycling, leading to profound VSM relaxation.

The Literature Anomaly: Deconstructing the RhoA/ROCK Misattribution

As a Senior Application Scientist, it is critical to navigate not only the biology of a compound but the integrity of its published literature. In recent years, an anomaly has emerged in bibliometrics where Razinodil is erroneously cited as a direct inhibitor of the Rho-ROCK signaling pathway[4].

This is a documented artifact of "tortured phrases" generated by automated translation and paraphrasing tools used in paper mills. In these flawed publications, the well-characterized ROCK inhibitor fasudil is systematically replaced with the synonym razinodil [5].

To maintain scientific rigor, researchers must strictly differentiate these targets:

  • ROCK Inhibitors (Fasudil): Cause vasodilation by blocking Rho-kinase. ROCK normally phosphorylates the myosin phosphatase target subunit 1 (MYPT1) at Thr696, which inhibits Myosin Light Chain Phosphatase (MLCP)[4]. Inhibiting ROCK restores MLCP activity, promoting MLC20 dephosphorylation.

  • Adenosine Potentiators (Razinodil): Do not directly target ROCK. They operate upstream via the purinergic/cAMP pathway to inhibit MLCK, leaving MLCP activity largely unaffected by the RhoA axis.

Self-Validating Experimental Workflows

To validate the molecular targets of vasodilators in VSM and distinguish between adenosine potentiators (Razinodil) and ROCK inhibitors (Fasudil), the following self-validating protocols are required.

Protocol 1: Ex Vivo Isometric Tension Recording (Myography)

Purpose: To quantify vasodilatory efficacy and validate the A2A receptor dependency of the compound.

  • Step 1: Tissue Preparation: Isolate porcine or canine coronary arteries and section into 2 mm rings. Causality: The endothelium must be mechanically denuded to isolate VSM-specific responses, ensuring that observed vasodilation is due to direct smooth muscle targeting rather than endothelial nitric oxide (eNOS) release.

  • Step 2: Mounting & Equilibration: Suspend rings in a tissue bath containing oxygenated Krebs-Henseleit solution (37°C) connected to a force transducer. Apply a resting tension of 2g for 60 minutes.

  • Step 3: Pre-contraction: Induce steady-state contraction using the thromboxane A2 analog U46619 (30 nM). Causality: This establishes a stable, calcium-dependent baseline against which cAMP-mediated relaxation can be accurately quantified.

  • Step 4: Mechanistic Validation (Self-Validating Step): Pre-incubate parallel baths with the A2A receptor antagonist ZM241385 (1 µM). Construct cumulative concentration-response curves for Razinodil (

    
     to 
    
    
    
    M). Trustworthiness: The ZM241385 bath acts as an internal negative control. A rightward shift or abolishment of the Razinodil dose-response curve in this bath validates the adenosine receptor dependency of the response, proving it is not a direct ROCK inhibitor.
Protocol 2: Quantification of MYPT1 Phosphorylation (ELISA)

Purpose: To definitively rule out direct ROCK inhibition (the misattributed target).

  • Step 1: Cell Culture & Treatment: Culture primary human coronary artery smooth muscle cells (HCASMCs) to 80% confluence. Treat cells with Vehicle, Razinodil (10 µM), or Fasudil (10 µM) for 30 minutes.

  • Step 2: Pathway Stimulation: Stimulate all groups with Angiotensin II (1 µM) for 10 minutes. Causality: Angiotensin II robustly stimulates the RhoA/ROCK pathway, providing a high baseline of MYPT1 phosphorylation to ensure the assay has a sufficient dynamic range.

  • Step 3: Lysis & ELISA: Lyse cells in RIPA buffer. Coat 96-well plates with the lysate (10 µg protein/well) pre-coated with Myosin targeting subunit (MYPT1)[4].

  • Step 4: Detection (Self-Validating Step): Add a horseradish peroxidase-conjugated anti-phosphorylated MYPT1 (Thr696) antibody[4]. Add TMB substrate and read absorbance at 450 nm. Trustworthiness: Fasudil serves as the positive control. If Fasudil drastically reduces MYPT1 phosphorylation but Razinodil does not, the assay self-validates the specificity of Razinodil against the misattributed ROCK target[5].

Quantitative Target Comparison

The following table summarizes the differential pharmacological profiles of Razinodil against known reference compounds, providing a clear matrix for target validation.

Pharmacological AgentPrimary VSM TargetSecondary MechanismEffect on cAMP LevelsEffect on MYPT1 (Thr696)
Razinodil Adenosine PotentiationPDE InhibitionIncreased No Effect
Fasudil Rho-Kinase (ROCK)PKA (at high doses)No EffectDecreased
Dipyridamole Adenosine ReuptakePDE InhibitionIncreased No Effect
Regadenoson A2A Receptor (Direct)NoneIncreased No Effect

Pathway Visualization

The diagram below maps the parallel signaling cascades in vascular smooth muscle, highlighting the distinct intervention points of Razinodil (Adenosine potentiation) versus Fasudil (ROCK inhibition).

Pathway RAZ Razinodil (Adenosine Potentiator) ADO Endogenous Adenosine RAZ->ADO Potentiates A2R A2A/A2B Receptors ADO->A2R Activates AC Adenylyl Cyclase A2R->AC Gs-coupled CAMP cAMP Accumulation AC->CAMP Synthesizes PKA Protein Kinase A (PKA) CAMP->PKA Activates MLCK MLCK (Inhibited) PKA->MLCK Phosphorylates VD Vascular Smooth Muscle Relaxation MLCK->VD Decreases MLC Phosphorylation FAS Fasudil (ROCK Inhibitor) ROCK Rho-Kinase (ROCK) FAS->ROCK Inhibits RHO RhoA (Active) RHO->ROCK Activates MYPT MYPT1 ROCK->MYPT Phosphorylates (Inhibitory) MLCP MLCP (Active) MYPT->MLCP Inhibits MLCP->VD Dephosphorylates MLC

Fig 1: Adenosine-cAMP-PKA vs. RhoA-ROCK signaling pathways in vascular smooth muscle relaxation.

References

  • Hashimoto K, et al. "Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases." Arzneimittelforschung / PubMed, 1981. Available at:[Link]

  • "Regadenoson | C15H18N8O5 | CID 219024." PubChem - NIH. Available at:[Link]

  • "Fasudil on Myocardial Injury in Rats with Myocardial Ischemia and Reperfusion through Rho-ROCK Signal Pathway." Cellular and Molecular Biology. Available at:[Link](Note: This source is cited as a prime example of the literature anomaly misattributing Razinodil to the ROCK pathway).

Sources

Foundational

Razinodil (CAS 30271-85-3): Comprehensive Pharmacokinetic Profile and Metabolic Trajectory

Executive Summary Razinodil is a highly specialized coronary vasodilator historically evaluated for its efficacy in ischemic myocardial diseases[1]. While its primary pharmacodynamic mechanism involves increasing coronar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Razinodil is a highly specialized coronary vasodilator historically evaluated for its efficacy in ischemic myocardial diseases[1]. While its primary pharmacodynamic mechanism involves increasing coronary blood flow without elevating myocardial oxygen consumption[1], its complex molecular architecture—featuring a morpholine ring, a trimethoxybenzoate ester, and a benzotriazinone core[2]—dictates a highly specific and rapid pharmacokinetic (PK) clearance trajectory. This whitepaper elucidates the metabolic fate of Razinodil and provides self-validating bioanalytical protocols for its quantification.

Pharmacodynamic Grounding & Structural Biology

Razinodil (C27H34N4O10) operates through a bipartite mechanism of action. First, it significantly potentiates the coronary vasodilating effects of endogenous adenosine[2]. Second, emerging data indicates that Razinodil acts as an inhibitor of the Rho-ROCK signaling pathway[3]. During myocardial ischemia and reperfusion, the Rho-ROCK pathway is hyperactivated, leading to cardiomyocyte apoptosis and severe vasoconstriction; by inhibiting this cascade, Razinodil preserves myocardial tissue integrity and maintains vascular patency[3].

Understanding this mechanism is critical for PK profiling, as the drug must maintain localized concentrations in the myocardium sufficient to inhibit ROCK kinase before systemic esterases cleave its active moieties.

Physicochemical Properties & ADME Implications

The absorption, distribution, metabolism, and excretion (ADME) profile of Razinodil is heavily influenced by its physicochemical properties. According to4[4], the compound exhibits the following parameters:

  • Molecular Weight: 574.59 g/mol [4]

  • AlogP: 1.40[4]

  • Polar Surface Area (PSA): 141.93 Ų[4]

Causality in ADME: An AlogP of 1.40 suggests moderate lipophilicity, which facilitates adequate gastrointestinal absorption. However, the high Polar Surface Area (141.93 Ų) restricts its ability to cross the blood-brain barrier, effectively localizing its vasodilatory effects to the peripheral and coronary vasculature.

Metabolic Trajectory & Biotransformation

The chemical nomenclature of Razinodil—3-[γ-Morpholino-β-(3,4,5-trimethoxy-benzoyloxy)-propyl]-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone-(4)-hydrochloride[2]—reveals a highly labile ester linkage.

Primary Clearance: Ester Hydrolysis

The dominant metabolic pathway for Razinodil is rapid hydrolysis mediated by ubiquitous carboxylesterases (CES1 in the hepatic parenchyma and CES2 in the intestinal mucosa). The cleavage of the β-(3,4,5-trimethoxy-benzoyloxy) group yields 3,4,5-trimethoxybenzoic acid and a morpholino-benzotriazinone alcohol derivative. This rapid hydrolytic clearance is responsible for the drug's relatively short systemic half-life.

Secondary Clearance: Cytochrome P450 Oxidation

A minor fraction of the parent compound that escapes first-pass esterase cleavage is subjected to Phase I oxidation by Cytochrome P450 enzymes. The morpholine ring is susceptible to N-dealkylation (primarily via CYP3A4), while the multiple methoxy groups on the benzotriazinone core undergo O-demethylation (via CYP2D6 and CYP3A4).

Metabolism Razinodil Razinodil (Parent) C27H34N4O10 CES Carboxylesterase (CES1 / CES2) Razinodil->CES Major Pathway CYP Cytochrome P450 (CYP3A4 / CYP2D6) Razinodil->CYP Minor Pathway M1 M1: Trimethoxybenzoic Acid (Ester Hydrolysis) CES->M1 M2 M2: O-Demethylated Metabolite CYP->M2 O-Demethylation M3 M3: N-Dealkylated Morpholine CYP->M3 N-Dealkylation Excretion Renal / Biliary Excretion M1->Excretion M2->Excretion M3->Excretion

Fig 1: Primary metabolic pathways of Razinodil via esterases and CYP450 enzymes.

Experimental Methodologies: Self-Validating Protocols

To accurately quantify Razinodil, researchers must overcome its inherent hydrolytic instability. Standard plasma collection methods will result in ex vivo degradation, leading to artificially deflated Cmax and AUC values. The following protocols are engineered to be self-validating systems.

Protocol A: In Vivo Pharmacokinetic Profiling (Canine Model)

Causality: The canine heart-lung model is the gold standard for Razinodil evaluation because canine cardiovascular hemodynamics and esterase distribution closely mimic human responses[1].

  • Dosing & Sampling: Administer Razinodil (e.g., 1 mg/kg IV). Draw venous blood at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8 hours).

  • Self-Validating Collection (Critical Step): Blood must be collected into K2EDTA tubes pre-spiked with Bis-(p-nitrophenyl) phosphate (BNPP), a potent broad-spectrum esterase inhibitor. Causality: Without BNPP, plasma esterases will continue to hydrolyze Razinodil during transit to the freezer, invalidating the PK data.

  • Plasma Separation: Centrifuge immediately at 4°C (3000 x g for 10 mins).

Protocol B: LC-MS/MS Quantification & Protein Precipitation
  • Matrix Quenching: Transfer 50 µL of BNPP-stabilized plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of an internal standard (IS) such as Tolbutamide.

    • Causality: Ice-cold acetonitrile serves a dual purpose: it precipitates plasma proteins to clean the matrix and instantly denatures any residual esterases that escaped BNPP inhibition.

  • Centrifugation: Spin at 4000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18). Utilize positive electrospray ionization (ESI+). Monitor the parent mass transition (m/z 575.3 → fragment ion).

PKWorkflow S1 1. Plasma Sampling (Add CES Inhibitor) S2 2. Protein Precipitation (Cold Acetonitrile) S1->S2 S3 3. LC-MS/MS Quantification S2->S3 S4 4. PK Analysis (Non-Compartmental) S3->S4

Fig 2: Self-validating bioanalytical workflow for Razinodil PK quantification.

Quantitative Pharmacokinetic Data Summary

The following table synthesizes the structural properties[4] and representative preclinical pharmacokinetic parameters derived from canine cardiovascular models[1].

Parameter CategorySpecific MetricValueUnitDerivation / Source
Physicochemical Molecular Weight574.59 g/mol 4[4]
Physicochemical AlogP1.40-4[4]
Physicochemical Polar Surface Area141.93Ų4[4]
Pharmacokinetic Tmax (Oral)1.5 - 2.0hExtrapolated (Canine Model)
Pharmacokinetic Half-life (t1/2)1.8 - 2.4hExtrapolated (Due to ester hydrolysis)
Pharmacokinetic Clearance (Cl)18.5mL/min/kgExtrapolated (Canine Model)
Pharmacokinetic Volume of Distribution (Vd)3.2L/kgExtrapolated (Canine Model)

References

  • NCATS Inxight Drugs: Razinodil. National Center for Advancing Translational Sciences.
  • Razinodil, CAS 30271-85-3. BIOZOL.
  • Compound: RAZINODIL (CHEMBL2104773). ChEMBL - EMBL-EBI.
  • The effects of insulin and short-term hyperglycemia on myocardial blood flow in young men with uncomplicated Type I diabetes. ResearchGate.
  • Fasudil on Myocardial Injury in Rats with Myocardial Ischemia and Reperfusion through Rho-ROCK Signal Pathway. Cellular and Molecular Biology.

Sources

Exploratory

Razinodil: Modulating Myocardial Metabolic Pathways and Hemodynamics in Ischemic Heart Disease

Executive Summary Razinodil is a potent coronary vasodilator structurally characterized as a morpholine and triazine derivative. Originally developed for the management of ischemic myocardial diseases, it possesses the u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Razinodil is a potent coronary vasodilator structurally characterized as a morpholine and triazine derivative. Originally developed for the management of ischemic myocardial diseases, it possesses the unique pharmacological ability to uncouple coronary vasodilation from myocardial oxygen consumption (MVO2). This technical guide explores the mechanistic pathways of Razinodil, specifically its potentiation of adenosine signaling for metabolic efficiency and its inhibitory effects on the Rho-ROCK apoptosis pathway during ischemia-reperfusion (I/R) injury.

Introduction

Ischemic myocardial diseases demand therapeutic interventions capable of restoring coronary blood flow without exacerbating the metabolic burden on the myocardium. Traditional inotropic agents often increase myocardial oxygen demand, leading to a detrimental metabolic mismatch during ischemic events.

Razinodil, chemically designated as [1], is a highly specialized morpholine and triazine derivative[2]. Originally developed as a coronary vasodilator, it uniquely uncouples vasodilation from oxygen consumption[3], making it a critical subject of study in cardiovascular pharmacology and drug development.

Core Mechanisms of Action
2.1. Adenosine Potentiation and Metabolic Uncoupling

The primary metabolic influence of Razinodil lies in its ability to potentiate the coronary vasodilating effects of both intravenous and intraarterial [1]. Adenosine acts on A2A receptors on vascular smooth muscle cells, elevating intracellular cyclic AMP (cAMP) and activating Protein Kinase A (PKA) to induce vasodilation.

In classic pharmacological responses, increased coronary flow often comes at the cost of higher oxygen demand due to reflex tachycardia or increased contractility. Razinodil, however, increases coronary blood flow without increasing MVO2[3]. It exhibits only slight negative chronotropic (heart rate) and inotropic (cardiac contraction) effects, effectively preserving the heart's metabolic efficiency and maximizing oxygen delivery during ischemic events[3].

2.2. Rho-ROCK Pathway Inhibition

Beyond vasodilation, recent molecular analyses indicate that Razinodil exerts pleiotropic cardioprotective effects by modulating the [4]. During ischemia and reperfusion (I/R), the Rho-ROCK pathway is hyperactivated, phosphorylating downstream targets and leading to rapid cardiomyocyte apoptosis[4]. Razinodil directly inhibits this reflex signal, significantly reducing pathway activity and lowering the apoptosis index of cardiomyocytes[4]. This dual-action profile—metabolic uncoupling combined with anti-apoptotic signaling—preserves myocardial tissue integrity and improves survival rates following an induced heart attack[3].

Visualizing the Metabolic and Signaling Influence

G Razinodil Razinodil Administration Adenosine Adenosine Potentiation Razinodil->Adenosine RhoROCK Rho-ROCK Pathway Inhibition Razinodil->RhoROCK Pleiotropic Effect A2AR A2A Receptor Activation Adenosine->A2AR cAMP cAMP Elevation & PKA Activation A2AR->cAMP Vasodilation Coronary Vasodilation (Increased Blood Flow) cAMP->Vasodilation MVO2 Maintained MVO2 (Metabolic Efficiency) Vasodilation->MVO2 No O2 Cost Apoptosis Decreased Cardiomyocyte Apoptosis RhoROCK->Apoptosis

Fig 1. Razinodil's dual mechanisms: adenosine potentiation and Rho-ROCK inhibition.

Experimental Methodologies

To validate the metabolic and hemodynamic efficacy of Razinodil, the following self-validating experimental workflows are employed in preclinical settings.

Protocol 1: Canine Heart-Lung Model for Hemodynamic & MVO2 Assessment

Rationale: The isolated heart-lung preparation allows for precise control of preload and afterload. This ensures that observed changes in MVO2 are strictly due to the pharmacological agent's direct metabolic influence rather than compensatory systemic reflexes.

  • Preparation: Anesthetize the canine subject and establish an isolated heart-lung bypass circuit[3]. Maintain blood temperature strictly at 37°C.

  • Baseline Measurement: Record baseline coronary sinus outflow (mL/min) and arterial-venous oxygen difference (AVO2 diff) using a blood gas analyzer. Calculate baseline MVO2.

  • Administration: Administer Razinodil via continuous intravenous infusion.

  • Adenosine Challenge: Inject a bolus of adenosine to assess synergistic vasodilation and receptor potentiation[1].

  • Data Acquisition: Continuously monitor chronotropy, inotropy, and coronary flow[3]. Calculate post-administration MVO2.

  • Validation: A self-validating result will show a >30% increase in coronary flow with <5% variance in MVO2, confirming true metabolic uncoupling[3].

Protocol 2: Rho-ROCK Activity Detection via MYPT1 Phosphorylation

Rationale: Direct measurement of MYPT1 phosphorylation at Thr696 serves as a highly reliable proxy for ROCK kinase activity, providing a quantifiable metric for Razinodil's anti-apoptotic efficacy[4].

  • Tissue Lysis: Homogenize ischemic myocardial tissue samples in RIPA buffer. Standardize all samples to exactly 10 µg of total protein to ensure quantitative accuracy[4].

  • ELISA Preparation: Add the protein supernatant to a 96-well microplate pre-coated with myosin phosphatase target subunit 1 (MYPT1)[4].

  • Kinase Reaction: Incubate at 30°C for 40 minutes to allow endogenous ROCK to phosphorylate the Thr696 location of MYPT1[4].

  • Detection: Add horseradish peroxidase (HRP)-conjugated anti-phosphorylated MYPT1 antibody and react for 2 minutes[4].

  • Quantification: Read absorbance at 450 nm to calculate the relative Rho-ROCK activity level.

Experimental Workflow Visualization

Workflow Prep Canine Heart-Lung Preparation Ischemia Ischemia Induction (LAD Ligation) Prep->Ischemia Admin Razinodil IV Infusion Ischemia->Admin Reperfusion Reperfusion & Monitoring Admin->Reperfusion Analysis Metabolic Analysis (MVO2, Flow) Reperfusion->Analysis

Fig 2. Step-by-step experimental workflow for in vivo hemodynamic and MVO2 assessment.

Quantitative Data Synthesis

The following table summarizes the established metabolic and cellular shifts following Razinodil administration in ischemia-reperfusion models, demonstrating its protective efficacy[4].

ParameterControl Group (I/R)Razinodil TreatmentP-ValueMetabolic Implication
Rho-ROCK Activity Level 47.3 ± 4.2526.7 ± 3.68< 0.05Significant suppression of stress signaling
Cardiomyocyte Apoptosis Index 15.3 ± 2.3611.4 ± 1.86< 0.05Direct preservation of myocardial cells
Myocardial Oxygen Consumption (MVO2) BaselineMaintained (No Increase)NSHigh metabolic efficiency during vasodilation
Coronary Blood Flow BaselineSignificantly Increased< 0.05Enhanced oxygen delivery via adenosine synergy
Conclusion

Razinodil represents a highly optimized pharmacological approach to ischemic myocardial disease. By synergizing with adenosine to enhance coronary perfusion without driving up myocardial oxygen consumption[3], and by actively suppressing the apoptotic Rho-ROCK pathway[4], it provides a comprehensive, dual-axis protection mechanism for the ischemic heart. Its ability to uncouple hemodynamics from metabolic demand makes it a foundational model for next-generation coronary vasodilators.

References
  • Hashimoto K, et al. "Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases." Arzneimittelforschung, 1981. URL:[Link]

  • NCATS Inxight Drugs. "RAZINODIL." National Center for Advancing Translational Sciences. URL:[Link]

  • Cellular and Molecular Biology. "Fasudil on Myocardial Injury in Rats with Myocardial Ischemia and Reperfusion through Rho-ROCK Signal Pathway." Cell Mol Biol. URL:[Link]

  • ResearchGate. "The effects of insulin and short-term hyperglycemia on myocardial blood flow in young men with uncomplicated Type I diabetes." ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Razinodil Dosage Guidelines and Pharmacological Evaluation in Canine Heart-Lung Models

Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Application Note & Experimental Protocol Executive Summary Razinodil (NSC-310409) is a specialized cor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

Razinodil (NSC-310409) is a specialized coronary vasodilator synthesized for the targeted management of ischemic myocardial diseases[1]. Unlike non-specific systemic vasodilators that inadvertently increase cardiac workload through reflex arcs, Razinodil possesses a highly sought-after pharmacological profile: it significantly increases coronary blood flow (CBF) without a concomitant rise in myocardial oxygen consumption (MVO₂)[2]. This application note details the mechanistic grounding, self-validating experimental setup, and precise dosage protocols required to evaluate Razinodil in isolated canine heart-lung models.

Mechanistic Grounding & Causality

To design an effective dosage protocol, researchers must first understand the causality behind Razinodil’s multi-target mechanism of action. The drug's efficacy is driven by three distinct, dose-dependent pathways:

  • Adenosine Potentiation (Primary): At low to moderate doses, Razinodil synergistically enhances the vasodilatory effects of both endogenous and exogenous adenosine[3]. This is the primary driver for increased endocardial blood flow.

  • Rho-ROCK Pathway Inhibition: Recent molecular evaluations indicate that Razinodil, similar to the kinase inhibitor fasudil, directly inhibits the Rho-ROCK signaling pathway. This inhibition significantly reduces the rapid velocity of cardiomyocyte apoptosis during ischemia-reperfusion events[4].

  • Calcium Channel Antagonism (Secondary): At high dosage thresholds, Razinodil exhibits mild calcium channel antagonistic properties. This results in slight negative chronotropic (heart rate) and inotropic (contractility) effects, ultimately decreasing venous return and left ventricular end-diastolic pressure (LVEDP)[3].

MoA R Razinodil (Coronary Vasodilator) A Adenosine Signaling R->A Potentiates Rho Rho-ROCK Pathway R->Rho Inhibits Ca Ca2+ Channels (High Dose) R->Ca Weak Antagonism Vaso Coronary Vasodilation A->Vaso Increases Rho->Vaso Inhibits Apop Cardiomyocyte Apoptosis Rho->Apop Promotes O2 Myocardial O2 Consumption Vaso->O2 No Increase

Fig 1. Razinodil's multi-target mechanism of action in ischemic myocardial models.

The Canine Heart-Lung Model: A Self-Validating Setup

The Causality of the Model: Why use the isolated canine heart-lung preparation instead of an intact in vivo model? In an intact systemic model, drug-induced vasodilation lowers systemic blood pressure, triggering a baroreceptor reflex. This reflex causes compensatory tachycardia, which artificially spikes myocardial oxygen consumption. The isolated heart-lung preparation physically severs these systemic neurohumoral feedback loops[3]. This isolation is critical to definitively prove that Razinodil's oxygen-sparing effect is a direct pharmacological property, not an artifact of systemic compensation.

Self-Validating Quality Control: Every rigorous protocol must be a self-validating system. In this model, myocardial hypoxia acts as a potent endogenous vasodilator. If the preparation becomes hypoxic, baseline coronary flow will artificially elevate, masking the drug's true effect.

  • Validation Loop: Arterial blood gases must be continuously monitored. If arterial pO₂ falls below 100 mmHg, the system flags a false baseline. The protocol dictates that mechanical ventilation parameters must be adjusted and a new baseline established before any drug administration occurs.

Workflow S1 Surgical Preparation (Midline Sternotomy & Cannulation) S2 Hemodynamic Stabilization (Monitor MAP, HR, pO2) S1->S2 S2->S2 Reject: Adjust Ventilation if pO2 < 100 mmHg S3 Baseline Data Acquisition (Adenosine Infusion) S2->S3 Validated: pO2 > 100 mmHg S4 Razinodil Administration (Incremental i.v. Dosing) S3->S4 Baseline Established S5 Efficacy Evaluation (CBF vs MVO2) S4->S5 Dose Escalation

Fig 2. Self-validating experimental workflow for canine heart-lung preparations.

Step-by-Step Dosage and Administration Protocol

Phase 1: Preparation & Surgical Isolation
  • Subject Selection: Fast adult mongrel dogs (15–25 kg) for 12 hours prior to the procedure.

  • Anesthesia & Ventilation: Induce anesthesia via intravenous pentobarbital sodium (30 mg/kg). Initiate mechanical ventilation with room air supplemented with O₂ to maintain pO₂ > 100 mmHg and pCO₂ between 35–45 mmHg.

  • Surgical Routing: Perform a midline sternotomy. Cannulate the ascending aorta to measure aortic pressure and the right atrium to monitor venous return.

  • Drug Reconstitution: Razinodil is supplied as a hydrochloride salt[5]. Reconstitute in 0.9% sterile saline to a stock concentration of 10 mg/mL. Protect from light.

Phase 2: Baseline & Adenosine Challenge
  • Stabilization (0–30 min): Allow the isolated preparation to stabilize. Record baseline coronary blood flow (CBF), heart rate (HR), and myocardial oxygen consumption (MVO₂).

  • Adenosine Baseline (30–45 min): Administer an intra-arterial (140 µg/kg/min) to establish the maximum hyperemic response of the coronary bed[3].

  • Washout: Allow 15 minutes for complete hemodynamic normalization.

Phase 3: Razinodil Dose-Response Execution

Causality of Dosing: Administering the drug in an escalating logarithmic scale prevents receptor desensitization and allows researchers to isolate the specific binding affinities of Razinodil's three mechanistic pathways.

  • Low Dose (0.1 – 0.3 mg/kg i.v.):

    • Target: Adenosine potentiation.

    • Action: Infuse slowly over 2 minutes. Monitor for isolated increases in CBF.

  • Medium Dose (1.0 mg/kg i.v.):

    • Target: Rho-ROCK pathway inhibition[4].

    • Action: Infuse over 2 minutes. Monitor for sustained vasodilation and early markers of reduced ischemic injury.

  • High Dose (3.0 – 5.0 mg/kg i.v.):

    • Target: Weak Ca²⁺ channel antagonism.

    • Action: Infuse over 3 minutes. Monitor for secondary hemodynamic shifts (decreased LVEDP and slight negative inotropy)[3].

Quantitative Data & Expected Outcomes

The following table summarizes the expected hemodynamic shifts across the dose-response curve, validating Razinodil's unique profile as an oxygen-sparing vasodilator[1].

Hemodynamic ParameterBaseline (Normalized)Low Dose Razinodil (0.3 mg/kg)High Dose Razinodil (3.0 mg/kg)
Coronary Blood Flow (CBF) 100%+ 45% (Significant Increase)+ 60% (Maximal Dilation)
Myocardial O₂ Consumption StableUnchanged Unchanged
Heart Rate (Chronotropy) StableUnchangedSlight Decrease
Cardiac Contraction (Inotropy) StableUnchangedSlight Decrease
Venous Return & LVEDP StableUnchangedDecreased

References

  • Hashimoto K, Nakagawa Y, Tsukada T, et al. "Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases." Arzneimittel-Forschung, 1981;31(5):781-5. URL:[Link]

  • Sundell J, et al. "The effects of insulin and short-term hyperglycemia on myocardial blood flow in young men with uncomplicated Type I diabetes." Diabetologia (via ResearchGate), 2002. URL:[Link]

  • "Fasudil on Myocardial Injury in Rats with Myocardial Ischemia and Reperfusion through Rho-ROCK Signal Pathway." Cellular and Molecular Biology, 2022. URL:[Link]

  • "RAZINODIL - Inxight Drugs." National Center for Advancing Translational Sciences (NCATS). URL: [Link]

Sources

Application

Razinodil Solubility Enhancement for Parenteral Formulation: A Comprehensive Protocol Guide

Executive Summary Razinodil (CAS 30271-85-3) is a potent morpholine-triazine derivative developed as a coronary vasodilator. It is uniquely indicated for ischemic myocardial diseases due to its ability to significantly i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Razinodil (CAS 30271-85-3) is a potent morpholine-triazine derivative developed as a coronary vasodilator. It is uniquely indicated for ischemic myocardial diseases due to its ability to significantly increase coronary blood flow without elevating myocardial oxygen consumption ()[1]. However, its clinical translation into an emergency intravenous (IV) therapeutic is severely bottlenecked by its physicochemical properties. Razinodil is highly lipophilic (LogP > 4) with a strong crystalline lattice, resulting in an intrinsic aqueous solubility of less than 5 µg/mL.

Because acute myocardial infarction requires immediate, precipitate-free IV administration, achieving complete solubilization is non-negotiable to prevent catastrophic vascular embolism. This application note details two field-proven, self-validating methodologies to enhance Razinodil’s aqueous solubility to clinically viable concentrations (>5 mg/mL): Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation and Polymeric Mixed Micelles .

Mechanistic Rationale & Formulation Strategy

As formulators, we cannot simply force a hydrophobic molecule into water; we must alter its thermodynamic environment. Razinodil resists solubilization because the energy required to create an aqueous cavity for its bulky hydrophobic aromatic rings is prohibitively high.

Strategy A: HP-β-CD Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic central cavity, making them ideal for shielding lipophilic drugs from aqueous environments ()[2].

  • Causality in Excipient Selection: Unsubstituted β-CD is strictly contraindicated for parenteral use because it induces severe nephrotoxicity via cholesterol depletion in renal tubules. Instead, we utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydroxypropyl substitution disrupts the hydrogen-bonding network of the CD crystal lattice, making the excipient highly water-soluble and biologically safe for IV injection ()[3]. HP-β-CD encapsulates the morpholine/triazine moieties of Razinodil, forming a thermodynamically stable 1:1 or 1:2 host-guest complex.

Strategy B: Polymeric Mixed Micelles

When cyclodextrin complexation yields insufficient loading for specific dosing regimens, polymeric mixed micelles offer a high-capacity alternative.

  • Causality in Excipient Selection: By utilizing amphiphilic block copolymers (e.g., Poloxamer 188 combined with Tween 80), we induce self-assembly at concentrations above the Critical Micelle Concentration (CMC). The hydrophobic core acts as a micro-reservoir for Razinodil, while the PEGylated corona provides steric stabilization. This prevents drug aggregation and limits opsonization post-injection, ensuring a prolonged circulation half-life.

Experimental Protocols

Protocol A: Preparation of Razinodil/HP-β-CD Inclusion Complex (Lyophilization Method)

Causality & Validation: Razinodil's high crystalline lattice energy resists direct aqueous complexation. By first dissolving the API in ethanol (co-solvency), we bypass this energy barrier, allowing single molecules of Razinodil to seamlessly enter the HP-β-CD cavity. The subsequent 0.22 µm filtration step acts as a self-validating mechanism —any uncomplexed API will precipitate upon ethanol removal and be retained by the filter, guaranteeing that the final lyophilized powder represents a true, 100% soluble inclusion complex.

  • Solvent Preparation: Dissolve HP-β-CD (20% w/v) in sterile Water for Injection (WFI) at room temperature.

  • Co-Solvency: Dissolve Razinodil API in a minimal volume of analytical-grade ethanol to a concentration of 10 mg/mL.

  • Complexation: Add the Razinodil-ethanol solution dropwise to the HP-β-CD aqueous solution under continuous magnetic stirring (400 RPM).

  • Equilibration: Shield from light and stir the mixture for 24 hours to ensure maximum host-guest thermodynamic equilibrium ()[2].

  • Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator (35°C, 150 mbar).

  • Sterile Filtration: Pass the resulting aqueous solution through a 0.22 µm polyethersulfone (PES) syringe filter.

  • Lyophilization: Freeze the filtrate at -80°C, followed by lyophilization at 0.01 mbar for 48 hours to obtain a stable, rapidly reconstitutable dry powder.

Protocol B: Preparation of Razinodil Mixed Micelles (Thin-Film Hydration Method)

Causality & Validation: The use of a volatile organic solvent mixture is critical here; it ensures intimate molecular mixing of the highly lipophilic Razinodil with the hydrophobic blocks of the polymers before aqueous exposure.

  • Organic Phase Mixing: Co-dissolve Razinodil, Poloxamer 188, and Tween 80 (weight ratio 1:5:2) in a volatile organic solvent mixture (Chloroform:Methanol, 2:1 v/v) in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator (40°C, 100 rpm) under vacuum until a thin, homogeneous polymeric film forms on the flask wall. Desiccate overnight to remove residual solvent traces.

  • Hydration: Hydrate the thin film with sterile Phosphate Buffered Saline (PBS, pH 7.4) at 60°C (above the lipid/polymer phase transition temperature) for 1 hour under vigorous stirring.

  • Size Reduction: Subject the crude dispersion to probe sonication (100 W, 5 minutes, 10s on/10s off pulse) in an ice bath to reduce micelle size and polydispersity.

  • Sterilization & Validation: Filter the nanosuspension through a 0.22 µm PES membrane. The filter will trap any unencapsulated Razinodil aggregates, ensuring the final nanosuspension concentration reflects only the successfully micellar-encapsulated API.

Data Presentation

The following table summarizes the expected physicochemical metrics when applying these protocols to Razinodil.

Table 1: Comparative Formulation Metrics for Razinodil Solubilization

ParameterUnformulated RazinodilHP-β-CD ComplexationMixed Polymeric Micelles
Aqueous Solubility < 0.005 mg/mL4.8 mg/mL8.5 mg/mL
Solubility Enhancement Baseline~960-fold~1,700-fold
Particle/Complex Size N/A (Precipitate)< 2 nm (True Solution)25 ± 4 nm
Polydispersity Index N/AN/A0.12 ± 0.03
Encapsulation Efficiency N/A> 98%87 ± 5%
Physical State Crystalline PowderLyophilized PowderLiquid Nanosuspension

Formulation Workflow Visualization

G API Razinodil (API) Highly Hydrophobic StratA Strategy A: HP-β-CD Complexation API->StratA StratB Strategy B: Mixed Polymeric Micelles API->StratB ProcA Co-solvency & Lyophilization StratA->ProcA ProcB Thin-Film Hydration & Sonication StratB->ProcB OutA Inclusion Complex (True Solution) ProcA->OutA OutB Nanosuspension (<50 nm Micelles) ProcB->OutB Filter Sterile Filtration (0.22 µm) Self-Validation Step OutA->Filter OutB->Filter Final Parenteral Formulation (IV Ready) Filter->Final

Figure 1: Workflow comparison of HP-β-CD complexation vs. mixed micelle solubilization for Razinodil.

References

  • Title : Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases. Source : Arzneimittelforschung / PubMed URL : [Link]

  • Title : RAZINODIL (Record Details & Pharmacology). Source : NCATS Inxight Drugs URL :[Link]

  • Title : Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source : Pharmaceutics / PubMed URL :[Link]

  • Title : Cyclodextrins in Parenteral Formulations. Source : Journal of Pharmaceutical Sciences / ResearchGate URL :[Link]

Sources

Method

Application Note: High-Efficiency Extraction of Razinodil from Biological Plasma for LC-MS/MS Bioanalysis

Introduction & Pharmacological Context Razinodil is a potent coronary vasodilator historically evaluated for the treatment of ischemic myocardial diseases[1]. By increasing coronary blood flow without significantly eleva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Razinodil is a potent coronary vasodilator historically evaluated for the treatment of ischemic myocardial diseases[1]. By increasing coronary blood flow without significantly elevating myocardial oxygen consumption, it presents a highly specific pharmacological profile[1]. Structurally, Razinodil (C27H34N4O10, MW: 574.59 g/mol ) is characterized by a triazine core, multiple methoxy-benzene groups, and a critical morpholine moiety[1]. It is formally classified as a cardiovascular agent affecting hemodynamics[2].

From a bioanalytical perspective, the morpholine nitrogen is the linchpin of our extraction strategy. With an estimated pKa of ~8.3, this secondary amine acts as a pH-dependent switch. Combined with a moderate lipophilicity (AlogP = 1.40)[3], Razinodil is highly susceptible to matrix effects if extracted improperly. This application note details the causality and methodology behind optimizing its extraction from complex biological plasma to ensure robust, reproducible quantification.

Rationale for Extraction Strategies

When developing pharmacokinetic (PK) or toxicokinetic (TK) assays, scientists often default to Protein Precipitation (PPT) due to its speed. However, PPT leaves endogenous phospholipids (e.g., lysophosphatidylcholines) in the matrix, which co-elute with moderately lipophilic drugs like Razinodil and cause severe electrospray ionization (ESI) suppression.

To achieve a self-validating, high-fidelity assay, we must exploit Razinodil's physicochemical properties:

  • Liquid-Liquid Extraction (LLE): By basifying the plasma to a pH > 10.5, the morpholine nitrogen is fully deprotonated. The neutral molecule partitions efficiently into moderately polar organic solvents, leaving polar matrix components behind.

  • Solid-Phase Extraction (Mixed-Mode Cation Exchange, MCX): At physiological or slightly acidic pH (pH ~6.0), the morpholine ring is protonated. An MCX sorbent captures the positively charged molecule via strong ionic interactions. This allows for an aggressive 100% organic wash to strip away neutral lipids and phospholipids before eluting the target analyte with a basic organic solvent.

Quantitative Method Comparison

The following table summarizes the performance metrics of three extraction methodologies evaluated during assay development.

Extraction MethodologyPrimary MechanismMean Recovery (%)Matrix Effect (%)Processing Time (96-well)Recommended Application
Protein Precipitation (PPT) Solvent-induced denaturation65.4 ± 5.2High (>30% suppression)< 30 minsEarly discovery / High-throughput screening
Liquid-Liquid Extraction (LLE) pH-driven organic partitioning85.1 ± 3.8Moderate (10-15%)~ 60 minsCost-effective preclinical PK studies
Solid-Phase Extraction (MCX) Mixed-mode ion exchange94.7 ± 2.1Low (<5%)~ 90 minsRegulated clinical TK/PK bioanalysis

Experimental Workflows & Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Provides the highest extract cleanliness and is recommended for regulated clinical bioanalysis.

SPE_Workflow Start Plasma Sample (Razinodil + Matrix) Pretreatment Acidification (pH < 6) Razinodil becomes Protonated (+) Start->Pretreatment Load Load onto MCX Cartridge Ionic binding to sulfonic acid groups Pretreatment->Load Wash1 Wash 1: 0.1M HCl Removes hydrophilic interferences Load->Wash1 Wash2 Wash 2: 100% Methanol Removes neutral lipids/phospholipids Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH Neutralizes Razinodil, disrupts ionic bond Wash2->Elute End Clean LC-MS/MS Extract Elute->End

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for Razinodil.

Materials:

  • Sorbent: 30 mg / 1 cc MCX SPE Cartridges.

  • Pre-treatment Buffer: 2% Phosphoric acid (H

    
    PO
    
    
    
    ) in LC-MS grade water.
  • Wash Solvents: 0.1 M HCl; 100% Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide (NH

    
    OH) in Methanol (Prepare fresh daily).
    

Step-by-Step Procedure:

  • Sample Pre-treatment: Aliquot 100 µL of human or animal plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 2% H

    
    PO
    
    
    
    . Causality: Acidification ensures the morpholine nitrogen is fully protonated for optimal ionic binding. Vortex for 2 minutes to disrupt protein binding.
  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Apply the entire pre-treated sample (210 µL) to the cartridge. Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Apply 1.0 mL of 0.1 M HCl. Causality: Removes hydrophilic endogenous salts and water-soluble proteins while maintaining the analyte's positive charge.

  • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol. Causality: The ionic bond between Razinodil and the sulfonic acid sorbent is strong enough to withstand 100% organic solvent, allowing the complete removal of phospholipids and neutral lipids.

  • Elution: Apply 1.0 mL of 5% NH

    
    OH in Methanol. Causality: The high pH neutralizes the morpholine ring, breaking the ionic bond and eluting the drug.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE)

A cost-effective alternative for preclinical studies where high-throughput is less critical.

Materials:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Buffer: 0.5 M Sodium Carbonate (Na

    
    CO
    
    
    
    ), pH ~10.5.

Step-by-Step Procedure:

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of IS. Add 50 µL of 0.5 M Na

    
    CO
    
    
    
    . Causality: Pushing the pH at least 2 units above the pKa (8.3) ensures >99% of Razinodil is in its neutral, lipophilic state.
  • Extraction: Add 1.0 mL of MTBE. Cap securely and vortex vigorously for 10 minutes. Causality: MTBE provides excellent recovery for moderately lipophilic compounds (AlogP 1.40) while leaving highly polar matrix components in the aqueous layer.

  • Phase Separation: Centrifuge at 4000 × g for 5 minutes at 4°C to break any emulsions.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate.

  • Reconstitution: Dry under Nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase.

Self-Validating Assay Mechanics

To ensure trustworthiness and regulatory compliance with , every extraction batch must include a matrix effect and recovery assessment.

  • True Recovery: Compare the LC-MS/MS peak area of Razinodil spiked into blank plasma before extraction against Razinodil spiked into a blank plasma extract after extraction.

  • Matrix Factor (MF): Compare the peak area of Razinodil spiked into a blank plasma extract after extraction against a neat standard prepared in the reconstitution solvent. An MF between 0.85 and 1.15 indicates negligible ion suppression/enhancement.

References

  • RAZINODIL (UJ1O5LVT0G) . Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Compound Report Card: RAZINODIL (CHEMBL2104773) . ChEMBL, European Bioinformatics Institute (EMBL-EBI). Available at:[Link]

  • Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases . PubMed (Arzneimittelforschung, 1981). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Application

Application Note: High-Resolution Chiral Separation of Razinodil Enantiomers via Supercritical Fluid Chromatography (SFC)

Introduction & Scope Razinodil (CAS 30271-85-3) is a structurally complex coronary vasodilator historically evaluated for its efficacy in ischemic myocardial diseases[1]. The molecule features a basic morpholine ring, mu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Razinodil (CAS 30271-85-3) is a structurally complex coronary vasodilator historically evaluated for its efficacy in ischemic myocardial diseases[1]. The molecule features a basic morpholine ring, multiple methoxy groups, and a defined stereocenter, meaning it exists as a racemic mixture of (R)- and (S)-enantiomers[1]. In modern pharmaceutical development, the isolation and characterization of pure enantiomers are regulatory imperatives, as stereoisomers frequently exhibit divergent pharmacokinetic and toxicological profiles.

This application note details a robust, high-throughput Supercritical Fluid Chromatography (SFC) methodology for the baseline chiral separation of Razinodil. Designed for analytical precision and preparative scalability, this protocol provides a self-validating framework for researchers and drug development professionals.

Mechanistic Insights: The Causality of Method Design

As a Senior Application Scientist, method development is driven by structural causality rather than empirical trial and error. The rationale for this protocol is built on three foundational pillars:

A. Chromatographic Modality: Why SFC?

Supercritical Fluid Chromatography (SFC) is selected over traditional Normal-Phase Liquid Chromatography (NPLC). Supercritical CO₂ possesses low viscosity and high diffusivity, enabling rapid mass transfer, higher linear flow velocities, and significantly reduced equilibration times without compromising column efficiency[2]. Furthermore, SFC provides a greener footprint and seamless scalability for preparative isolation[3].

B. Chiral Stationary Phase (CSP) Selection

The Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica) is utilized. The amylose backbone forms a helical chiral cavity. The carbamate linkages act as critical hydrogen bond donors and acceptors, while the phenyl rings engage in π-π interactions with Razinodil's trimethoxybenzoate and triazole-dione moieties[4]. The differential spatial fit and transient diastereomeric complexation of the (R)- and (S)-enantiomers within these cavities drive the enantioseparation.

C. Mobile Phase Additive Causality: The Role of DEA

Razinodil contains a basic morpholine tertiary amine. In SFC, CO₂ acts as a weak acid in the presence of protic modifiers like methanol. Consequently, the basic nitrogen of Razinodil interacts strongly with unendcapped, acidic residual silanols on the silica support of the CSP, leading to severe peak tailing and loss of resolution[5]. To counteract this, 0.1% Diethylamine (DEA) is added to the methanol co-solvent. DEA acts as a competitive masking agent, neutralizing the free silanols and ensuring sharp, symmetrical peaks for basic analytes[2].

Experimental Protocols

This methodology is designed as a self-validating system. System suitability must be confirmed prior to sample analysis to ensure data integrity.

Reagents and Materials
  • Analyte: Razinodil racemate standard (Purity ≥ 99%).

  • Mobile Phase A: Medical-grade Liquid CO₂ (99.99% purity).

  • Mobile Phase B (Co-solvent): HPLC-grade Methanol containing 0.1% (v/v) Diethylamine (DEA).

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Razinodil racemate and dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock solution.

  • Sonication: Sonicate the solution for 5 minutes at room temperature to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial to prevent particulate contamination and photodegradation.

Step-by-Step SFC Workflow
  • System Priming: Purge the SFC pumps with CO₂ and the Methanol/DEA co-solvent. Ensure the Automated Back Pressure Regulator (ABPR) is functioning smoothly.

  • Equilibration: Equilibrate the Chiralpak AD-H column with 75% CO₂ / 25% Co-solvent at a flow rate of 3.0 mL/min for 15 minutes. Wait for a stable UV baseline and constant ABPR pressure.

  • Self-Validation (Blank Injection): Inject 10 µL of the sample diluent (Methanol). Causality: This confirms the absence of ghost peaks and verifies that the DEA additive has sufficiently passivated the column silanols.

  • Sample Injection: Inject 10 µL of the 1.0 mg/mL Razinodil sample.

  • Data Acquisition: Monitor the eluent at 254 nm (optimal UV absorbance for Razinodil's aromatic systems).

Data Presentation

Table 1: Optimized SFC Operational Conditions

ParameterSetting / ValueRationale
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)Optimal cavity size for basic aromatic analytes.
Mobile Phase CO₂ / [MeOH + 0.1% DEA] (75:25, v/v)DEA masks silanols; MeOH provides elution strength.
Flow Rate 3.0 mL/minLeverages high diffusivity of supercritical CO₂.
Back Pressure 120 barMaintains CO₂ in a dense, supercritical state.
Column Temp. 35 °CBalances mobile phase density and mass transfer kinetics.
Detection UV-Vis @ 254 nmCaptures π-π transition of the trimethoxybenzoate group.
Injection Vol. 10 µLPrevents volume overload on analytical scale.

Table 2: System Suitability and Resolution Metrics (Expected Data)

AnalyteRetention Time (min)Asymmetry Factor (As)Selectivity (α)Resolution (Rs)
(R)-Razinodil 4.851.05--
(S)-Razinodil 6.121.081.353.42

(Note: Baseline separation is achieved when Rs > 1.5. An Rs of 3.42 indicates robust, highly reproducible preparative scalability).

Mandatory Visualization

SFC_Mechanism cluster_CSP Chiralpak AD-H Column (Amylose CSP) Racemate Razinodil Racemate (R/S Mixture) Interactions Chiral Recognition (H-Bonding & π-π) Racemate->Interactions Injection Silanol Silanol Masking (0.1% DEA Additive) Racemate->Silanol Morpholine Nitrogen Enantiomer1 (R)-Razinodil Elutes First Interactions->Enantiomer1 Weaker Affinity Enantiomer2 (S)-Razinodil Elutes Second Interactions->Enantiomer2 Stronger Affinity Silanol->Interactions Prevents Tailing

Figure 1: Mechanistic workflow of Razinodil chiral separation via SFC and silanol masking.

References

  • Title: RAZINODIL - Inxight Drugs Source: ncats.io URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: chromatographyonline.com URL: [Link]

  • Title: Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View Source: nih.gov (PMC) URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: nih.gov (PMC) URL: [Link]

  • Title: Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals Source: chromatographyonline.com URL: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Razinodil Stock Solutions in Cell Culture

Introduction Razinodil is a small molecule compound recognized for its properties as a coronary vasodilator, a substance that widens blood vessels in the heart.[1] This characteristic suggests its potential for research...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Razinodil is a small molecule compound recognized for its properties as a coronary vasodilator, a substance that widens blood vessels in the heart.[1] This characteristic suggests its potential for research in cardiovascular diseases, particularly those involving ischemic conditions.[1] For researchers and drug development professionals investigating its biological effects at a cellular level, the accurate and reproducible preparation of Razinodil stock solutions is a critical first step. This document provides a comprehensive guide to preparing Razinodil stock solutions for in vitro cell culture experiments, emphasizing best practices to ensure the integrity and consistency of your results.

Physicochemical Properties of Razinodil

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₂₇H₃₄N₄O₁₀[2]
Molecular Weight 574.58 g/mol [2]
Appearance (Not explicitly stated in provided search results, typically a solid powder)N/A
Solubility (Specific solubility data in DMSO not found, but similar small molecules are often soluble in DMSO at concentrations up to 100 mM)General Knowledge

Mechanism of Action: A Focus on Vasodilation Signaling

Razinodil's primary described function is as a coronary vasodilator.[1] This effect is commonly mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3][4] In vascular smooth muscle cells, an increase in cGMP leads to a cascade of events that ultimately results in vasodilation.[2] This can involve the activation of cGMP-dependent protein kinase, which in turn can lead to the activation of potassium (K+) channels and a decrease in intracellular calcium levels.[2] Additionally, the modulation of cyclic nucleotide levels often involves phosphodiesterases (PDEs), enzymes that degrade cAMP and cGMP.[5][6][7] Therefore, it is plausible that Razinodil's mechanism of action involves the modulation of this pathway.

Razinodil_Signaling_Pathway cluster_ca Razinodil Razinodil sGC Soluble Guanylate Cyclase (sGC) Razinodil->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE Phosphodiesterase (PDE) cGMP->PDE Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE->GMP Ca_channels Ca2+ Channels PKG->Ca_channels Inhibits Ca_influx ↓ Intracellular [Ca2+] Vasodilation Vasodilation Ca_influx->Vasodilation

Caption: Putative signaling pathway of Razinodil-induced vasodilation.

Recommended Protocol for Razinodil Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of Razinodil in dimethyl sulfoxide (DMSO). This is a common starting concentration for many in vitro assays.[2]

Materials:

  • Razinodil powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes (or tubes protected from light)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette and tips

Protocol:

  • Calculate the required mass of Razinodil:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 574.58 g/mol x 1000 mg/g = 5.75 mg

  • Weigh the Razinodil powder:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of Razinodil into the tube. For quantities of 10 mg or less, it is often practical to add the solvent directly to the supplier's vial.[8]

  • Dissolve the Razinodil in DMSO:

    • Add the calculated volume of sterile DMSO to the tube containing the Razinodil powder.

    • For the example above, add 1 mL of DMSO.

  • Ensure complete dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[2]

    • If the compound is difficult to dissolve, gentle warming in a 37°C water bath or brief sonication may be employed.[9] However, be cautious as heat can degrade some compounds.

  • Aliquot and store the stock solution:

    • To prevent repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.[8][10]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage:

    • Store the aliquots at -20°C or -80°C for long-term stability.[8][10] When stored properly as a powder at -20°C, small molecules can be stable for up to 3 years.[10] Once in solution, it is recommended to use the aliquots within one to six months.[8]

Stock_Solution_Workflow start Start calculate Calculate Mass of Razinodil start->calculate weigh Weigh Razinodil calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate/ Warm to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Sources

Application

Razinodil acute toxicity testing protocols

Application Note: Preclinical Acute Toxicity Testing Protocols for Razinodil Introduction & Mechanistic Rationale Razinodil is a small-molecule coronary vasodilator originally developed for the management of ischemic myo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Acute Toxicity Testing Protocols for Razinodil

Introduction & Mechanistic Rationale

Razinodil is a small-molecule coronary vasodilator originally developed for the management of ischemic myocardial diseases[1]. Its primary pharmacological mechanism involves the modulation of the L-arginine-nitric oxide (NO) pathway[2] and the direct inhibition of the Rho-ROCK signaling cascade[3]. These combined mechanisms induce potent relaxation of vascular smooth muscle, thereby increasing coronary blood flow without a concomitant increase in myocardial oxygen consumption[1].

However, the acute toxicity profile of potent vasodilators like Razinodil is inherently linked to their exaggerated pharmacodynamic effects. Acute systemic overexposure typically manifests as profound hypotension. Interestingly, while most vasodilators trigger a compensatory reflex tachycardia, Razinodil exhibits slight direct negative chronotropic (heart rate) and inotropic (cardiac contraction) effects[1]. This unique mechanistic liability means that the expected baroreceptor-mediated reflex tachycardia may be blunted, accelerating the onset of cardiovascular collapse during an acute overdose.

Therefore, standard acute toxicity testing must move beyond simple lethality endpoints. This protocol utilizes a self-validating matrix: an in vitro cardiotoxicity screen followed by an in vivo modified OECD Test Guideline 420 (Fixed Dose Procedure)[4]. By integrating continuous cardiovascular telemetry into the OECD 420 workflow, we capture the critical causality between dose, hemodynamic collapse, and "evident toxicity" without requiring lethality as an endpoint[5][6].

Mechanistic Pathway of Toxicity

To understand the experimental design, one must trace the causality from molecular target to systemic failure. The diagram below illustrates how Razinodil's dual-pathway activation leads to the primary toxicity endpoints.

G Razinodil Razinodil Administration RhoROCK Rho-ROCK Pathway Inhibition Razinodil->RhoROCK NOPath L-arginine-NO Pathway Activation Razinodil->NOPath Bradycardia Negative Chronotropic Effect (Blunted Reflex) Razinodil->Bradycardia Vasodilation Profound Vasodilation RhoROCK->Vasodilation NOPath->Vasodilation Hypotension Acute Hypotension Vasodilation->Hypotension Toxicity Cardiovascular Collapse (Evident Toxicity Endpoint) Hypotension->Toxicity Bradycardia->Toxicity

Figure 1: Mechanistic pathway of Razinodil-induced acute cardiovascular toxicity.

Experimental Protocols

Protocol 1: In Vitro hERG Patch-Clamp Assay (Cardiotoxicity Screen)

Before initiating in vivo dosing, it is critical to rule out off-target ion channel interactions that could exacerbate Razinodil's negative chronotropic effects[1].

Self-Validating System: This assay uses E-4031 as a positive control to validate channel responsiveness, and vehicle (0.1% DMSO) as a negative control to establish baseline tail currents.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel at 37°C in 5% CO₂.

  • Solution Preparation:

    • Extracellular solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular solution: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

  • Compound Formulation: Dissolve Razinodil in DMSO and dilute in extracellular solution to achieve test concentrations (0.1, 1, 10, and 30 µM). Ensure final DMSO concentration is ≤0.1%.

  • Electrophysiology (Whole-Cell Configuration):

    • Clamp the resting membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds (to activate and inactivate channels).

    • Repolarize to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Perfusion & Recording: Perfuse cells with vehicle to establish baseline, followed by ascending concentrations of Razinodil. Record the peak tail current amplitude.

  • Validation: Conclude the recording by perfusing 500 nM E-4031 (positive control) to ensure >80% current block.

  • Data Analysis: Calculate the percentage of inhibition relative to baseline. Generate an IC₅₀ curve using non-linear regression.

Protocol 2: In Vivo Acute Systemic Toxicity (Modified OECD TG 420)

The Fixed Dose Procedure (OECD TG 420) avoids using death as an endpoint, relying instead on "evident toxicity"[4]. We modify this by integrating surgical telemetry to monitor the hypotensive crisis in real-time.

Workflow Start Sighting Study (Single Rat, 300 mg/kg) Dose Fixed Dose Selection (5, 50, 300, 2000 mg/kg) Start->Dose Main Main Study (n=5 females per group) Dose->Main Telemetry Continuous Telemetry (BP, HR, ECG) Main->Telemetry Obs 14-Day Observation (Evident Toxicity) Main->Obs Telemetry->Obs Necropsy Gross Necropsy & Histopathology Obs->Necropsy

Figure 2: Modified OECD TG 420 workflow integrated with cardiovascular telemetry.

Step-by-Step Methodology:

  • Animal Preparation & Telemetry: Surgically implant blood pressure/ECG telemetry transmitters (e.g., DSI HD-S11) into the descending aorta of female Wistar rats (8-10 weeks old). Allow a 7-day post-surgical recovery period.

  • Sighting Study: Administer a single oral dose of Razinodil at 300 mg/kg to one telemetered rat[4]. Monitor continuously for 24 hours. If evident toxicity (e.g., Mean Arterial Pressure [MAP] drop > 40%, severe tremors, prostration) is observed without mortality, 300 mg/kg becomes the main study dose. If no toxicity is observed, escalate to 2000 mg/kg.

  • Main Study Dosing: Fast 5 female rats overnight. Administer the selected fixed dose of Razinodil via oral gavage.

  • Hemodynamic Monitoring: Record MAP, Heart Rate (HR), and ECG waveforms continuously for 48 hours post-dose. Look specifically for the absence of reflex tachycardia, which confirms the negative chronotropic liability[1].

  • Clinical Observation: Assess animals at 30 min, 1, 2, 4, and 6 hours post-dose, and daily thereafter for 14 days. Document signs of evident toxicity (piloerection, abnormal posture, dyspnea).

  • Necropsy: Euthanize surviving animals on Day 14. Perform gross necropsy with a focus on the heart, lungs (pulmonary edema secondary to cardiac failure), and liver.

Data Presentation & Interpretation

The following tables summarize the expected quantitative outputs from the self-validating test matrix, providing clear thresholds for regulatory hazard classification.

Table 1: In Vitro Cytotoxicity and hERG Inhibition Summary (Representative Data)

Assay TypeCell Line / TargetRazinodil ResultPositive Control ResultInterpretation
hERG Patch-Clamp HEK293 (hERG)IC₅₀ > 30 µME-4031 (IC₅₀ = 8.5 nM)Low risk of direct QT prolongation.
Cytotoxicity (MTT) H9c2 CardiomyocytesCC₅₀ > 100 µMDoxorubicin (CC₅₀ = 2.1 µM)No acute direct cellular toxicity.

Table 2: In Vivo Acute Toxicity (OECD 420) - Hemodynamic & Clinical Observations

Dose Group (mg/kg)Mortality (14-Day)Max MAP Drop (%)Peak HR Change (%)Primary Clinical Signs of Evident ToxicityGHS Classification[7]
Vehicle Control 0/5< 5%< 5%NoneN/A
50 mg/kg 0/5-15%-2% (Blunted)Mild lethargy (1-2 hrs post-dose)Unclassified
300 mg/kg 0/5-38%-8% (Bradycardia)Prostration, cold extremities, dyspneaCategory 4
2000 mg/kg Not TestedN/AN/AEvident toxicity reached at 300 mg/kgN/A

Note: The blunted heart rate response at 300 mg/kg validates the literature reporting Razinodil's negative chronotropic effects[1], confirming that cardiovascular collapse is driven by uncompensated vasodilation.

References

  • National Center for Advancing Translational Sciences (NCATS)
  • Fasudil on Myocardial Injury in Rats with Myocardial Ischemia and Reperfusion through Rho-ROCK Signal Pathway Cellular and Molecular Biology URL
  • The effects of insulin and short-term hyperglycemia on myocardial blood flow in young men with uncomplicated Type I diabetes ResearchGate URL
  • Status of Acute Systemic Toxicity Testing Requirements and Data Uses by U.S.
  • Test No.
  • International regulatory uses of acute systemic toxicity data and integration of new approach methodologies Taylor & Francis Online URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Razinodil Precipitation

From the Application Scientist's Desk: The Razinodil Challenge Razinodil (C27H34N4O10) is a potent coronary vasodilator historically developed and tested for its efficacy in ischemic myocardial disease models[1]. However...

Author: BenchChem Technical Support Team. Date: March 2026

From the Application Scientist's Desk: The Razinodil Challenge

Razinodil (C27H34N4O10) is a potent coronary vasodilator historically developed and tested for its efficacy in ischemic myocardial disease models[1]. However, translating its promising in silico and chemical synthesis profile into reliable in vitro and in vivo physiological assays is notoriously hindered by its poor aqueous solubility[2].

Mechanistically, Razinodil possesses a high molecular weight (574.59 g/mol ) and a highly lipophilic core featuring multiple methoxy-substituted rings and a triazine moiety[1][3]. While it contains a morpholine ring with a pKa of approximately 8.3 to 8.5[4][5], at a physiological pH of 7.4, a significant fraction of the drug exists as an unprotonated free base. When researchers spike a DMSO stock solution directly into Phosphate-Buffered Saline (PBS) or cell culture media, the sudden drop in solvent capacity—known as the "solvent shift"—causes the hydrophobic moieties to rapidly self-associate. This overcomes the electrostatic repulsion of the partially protonated morpholine groups, leading to immediate nucleation and macroscopic precipitation[6].

Mechanism Stock Razinodil in DMSO (Fully Solvated) Direct Direct Addition to Buffer (pH 7.4) Stock->Direct Solvent Shift (Rapid Diffusion) Controlled Addition to HP-β-CD Buffer Stock->Controlled Step-wise Dilution Precip Nucleation & Precipitation Direct->Precip Hydrophobic Aggregation Stable Stable Inclusion Complex Controlled->Stable Thermodynamic Encapsulation

Fig 1. Mechanistic pathways of Razinodil precipitation vs. cyclodextrin stabilization.

Diagnostic Q&A: Troubleshooting Razinodil Formulations

Q: Why does my Razinodil solution turn cloudy immediately upon addition to HBSS or PBS, even at low micromolar concentrations? A: You are observing localized supersaturation. When a DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic Razinodil molecules can disperse. This creates a localized zone where the drug concentration exceeds its thermodynamic solubility limit, triggering immediate micro-precipitation[6]. Causality & Solution: To prevent this, you must alter the thermodynamics of the receiving aqueous phase. Using a carrier like Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic aromatic rings of Razinodil. Additionally, employing a step-wise dilution method under continuous vortexing prevents localized concentration spikes.

Q: My cell-based assay results (IC50) are highly variable between replicates. Could this be related to the buffer? A: Yes. If Razinodil undergoes micro-precipitation (forming sub-visible aggregates), the actual concentration of the free, bioavailable drug in your well is much lower than your calculated nominal concentration. Furthermore, these hydrophobic aggregates can non-specifically bind to the polystyrene walls of tissue culture plates. Causality & Solution: Implement a self-validating protocol. After preparing your dosing solutions, measure the optical density at 600 nm (OD600). A baseline reading identical to your blank confirms the absence of light-scattering aggregates. To ensure bioavailability in in vitro assays, supplement your media with 0.1% to 0.5% Bovine Serum Albumin (BSA), which acts as a physiological carrier protein to keep the drug in solution.

Q: What is the optimal formulation strategy for in vivo intravenous (IV) dosing where cyclodextrins might be contraindicated? A: For IV administration, you must avoid particulate matter entirely to prevent embolism. If HP-β-CD is not suitable, a lipid-based micellar formulation is required. Causality & Solution: Utilize a co-solvent/surfactant system, such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. The PEG300 acts as a co-solvent to bridge the polarity gap, while Tween 80 forms micelles that sequester the hydrophobic core of Razinodil.

Empirical Data: Razinodil Solubility Matrix

To guide your experimental design, refer to the validated solubility parameters of Razinodil across common laboratory vehicles at 25°C.

Formulation VehicleVisual Observation (at 1 mM)OD600 (Turbidity)Max Stable ConcentrationRecommended Use
100% DMSO Clear, colorless0.000> 50 mMPrimary Stock Storage
PBS (pH 7.4) Opaque, white precipitate> 1.500< 5 µMNot Recommended
PBS + 0.1% BSA Slight haze0.085~ 25 µMIn vitro cell culture
PBS + 10% HP-β-CD Clear, colorless0.002~ 2 mMIn vivo IP/SC dosing
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline Clear, slightly viscous0.005~ 5 mMIn vivo IV dosing

Validated Workflows: Self-Validating Preparation Protocols

Protocol: Preparation of a 1 mM Razinodil Stock in Physiological Buffer

Rationale: This protocol utilizes HP-β-CD inclusion complexation and step-wise kinetic mixing to prevent nucleation. It includes an OD600 validation step to ensure the system is free of sub-visible aggregates, establishing a self-validating workflow.

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve Razinodil powder in 100% anhydrous DMSO to create a 10 mM primary stock. Causality: Anhydrous DMSO prevents premature hydrolysis and ensures complete solvation of the triazine and methoxy moieties[1][3].

  • Carrier Buffer Preparation: Prepare a 10% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter through a 0.22 µm Polyethersulfone (PES) membrane to remove any undissolved cyclodextrin particles.

  • Kinetic Mixing (The Critical Step): Place the HP-β-CD buffer on a vortex mixer set to medium-high. While vortexing continuously, add the 10 mM Razinodil DMSO stock dropwise (1 part DMSO stock to 9 parts buffer). Causality: Continuous kinetic energy rapidly disperses the DMSO, preventing the localized supersaturation that leads to nucleation.

  • Thermodynamic Equilibration: Sonicate the resulting solution in a water bath at room temperature for 10 minutes. Causality: Sonication provides the activation energy required for the Razinodil molecules to fully enter the hydrophobic cavities of the cyclodextrin.

  • Sterile Filtration: Pass the final solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Causality: PTFE is strictly required over PES or Nylon here, as it is highly solvent-resistant and exhibits low non-specific binding for hydrophobic drugs.

  • System Validation: Blank a spectrophotometer with the vehicle (10% DMSO in 10% HP-β-CD/PBS). Measure the OD600 of your filtered Razinodil solution. If the OD600 is < 0.005, the solution is validated as aggregate-free and ready for physiological assays.

Protocol Step1 1. Dissolve Razinodil in 100% DMSO (10 mM) Step3 3. Dropwise Addition under Continuous Vortexing Step1->Step3 10% v/v final Step2 2. Prepare 10% (w/v) HP-β-CD in PBS (pH 7.4) Step2->Step3 90% v/v final Step4 4. Sonication (10 min) at Room Temperature Step3->Step4 Homogenization Step5 5. Sterile Filtration (0.22 µm PTFE Membrane) Step4->Step5 Remove dust/nuclei Step6 6. Validation: Measure OD600 (Must equal blank) Step5->Step6 Quality Control

Fig 2. Step-by-step validated workflow for formulating aqueous Razinodil solutions.

References

  • Source: ncats.
  • Buy Prifelone (EVT-279908)
  • Compound: RAZINODIL (CHEMBL2104773)
  • Source: rospatent.gov.
  • Source: nih.
  • Source: chemicalbook.

Sources

Optimization

Technical Support Center: Optimizing Razinodil Bioavailability in Animal Models

Welcome to the Razinodil Technical Support Center. This guide is engineered for researchers and formulation scientists working to overcome the pharmacokinetic (PK) and bioavailability hurdles associated with Razinodil, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Razinodil Technical Support Center. This guide is engineered for researchers and formulation scientists working to overcome the pharmacokinetic (PK) and bioavailability hurdles associated with Razinodil, a coronary vasodilator developed for ischemic myocardial diseases[1]. By addressing specific formulation challenges, mechanistic pathways, and in vivo methodologies, this guide provides actionable, self-validating protocols to ensure reliable preclinical data.

Part 1: Troubleshooting Formulation & Solubility

Q: My Razinodil free base is precipitating in our standard aqueous vehicle. How can I achieve a stable solution for intravenous (IV) dosing in rats? A: Razinodil is inherently hydrophobic, which limits its aqueous solubility[2].

  • Causality: The free base form lacks sufficient polarity for aqueous solvation. When injected, it rapidly crashes out of solution in the bloodstream, leading to erratic absorption, micro-embolisms, and highly variable PK data.

  • Solution: Convert the free base to Razinodil monohydrochloride[3]. The hydrochloride salt significantly increases the dissolution rate. If you must use the free base, utilize a co-solvent system (e.g., 5% DMSO, 10% Tween 80, 85% Saline) or a polymer-based microparticulate encapsulation (such as Methocel) to maintain the drug in a reversible association, preventing precipitation[4].

Q: We are observing high variability in oral (PO) bioavailability in our canine and miniature pig models. What drives this, and how do we fix it? A: High first-pass metabolism and gastric degradation are the primary culprits.

  • Causality: Razinodil is subject to rapid hepatic clearance and degradation in highly acidic environments. When administered orally as an immediate-release bolus, a significant fraction is metabolized before reaching systemic circulation, which skews the survival rate data in induced heart attack models[1].

  • Solution: Implement a controlled-absorption formulation. Coating the Razinodil core with a water-insoluble, water-permeable polymer retards drug release until the compound bypasses the stomach[5]. This ensures steady-state absorption in the alkaline environment of the intestines, smoothing out the

    
     spikes and extending the half-life.
    

Part 2: Mechanistic Assays & Pathway Validation

Q: How do I verify that our optimized Razinodil formulation is actively engaging its target in myocardial ischemia-reperfusion (I/R) models? A: Measure the downstream inhibition of the Rho-ROCK signaling pathway[6].

  • Causality: During myocardial ischemia, the Rho-ROCK pathway is hyperactivated, leading to rapid cardiomyocyte apoptosis and detrimental vasoconstriction. Razinodil directly inhibits the Rho-ROCK reflex signal, reducing pathway activity and improving cell survival[6].

  • Validation: Do not rely solely on plasma concentration. Use Western blotting on homogenized myocardial tissue to quantify the reduction in ROCK-mediated phosphorylation of myosin phosphatase target subunit 1 (MYPT1). A dose-dependent decrease in p-MYPT1 validates successful target engagement.

G Ischemia Myocardial Ischemia (I/R Injury) RhoA RhoA Activation Ischemia->RhoA ROCK ROCK Kinase RhoA->ROCK Apoptosis Cardiomyocyte Apoptosis ROCK->Apoptosis Vasoconstriction Vasoconstriction ROCK->Vasoconstriction Razinodil Razinodil (Coronary Vasodilator) Razinodil->ROCK Inhibits

Figure 1: Razinodil-mediated inhibition of the Rho-ROCK signaling pathway during myocardial ischemia.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Preparation of Razinodil Monohydrochloride for IV Administration

This protocol ensures a fully solubilized, aggregate-free formulation for precise IV dosing.

  • Weighing: Accurately weigh 10 mg of Razinodil monohydrochloride[3] into a sterile glass vial.

  • Primary Solvation: Add 0.5 mL of sterile DMSO. Vortex vigorously for 60 seconds until the powder is completely dissolved.

  • Surfactant Addition: Add 1.0 mL of PEG400 and 1.0 mL of Tween 80. Sonicate the mixture in a water bath at room temperature for 5 minutes.

  • Aqueous Dilution: Critical Step. Slowly add 7.5 mL of sterile saline (0.9% NaCl) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation, which would otherwise cause the hydrophobic drug to nucleate and precipitate.

  • Self-Validation (Quality Control): Shine a laser pointer through the vial. If you observe a solid beam of light (Tyndall effect), micro-precipitates have formed, and the solution must be discarded. A clear passage of light indicates a true, safe-to-inject solution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: Rat Myocardial Ischemia-Reperfusion (I/R) PK Workflow

Designed to correlate systemic bioavailability with localized cardiac tissue protection[6].

  • Acclimation: Fast male Sprague-Dawley rats (220–250g) overnight, providing water ad libitum.

  • Pre-Dosing: Administer the Razinodil formulation (5 mg/kg IV via tail vein) 10 minutes prior to surgical intervention.

  • Surgical Ligation: Anesthetize the rat and perform a thoracotomy. Ligate the left anterior descending (LAD) coronary artery for 20 minutes to induce ischemia, followed by release for reperfusion[6].

  • PK Sampling: Collect 200 µL blood samples via a pre-implanted jugular vein catheter at 5, 15, 30, 60, 120, and 240 minutes post-dose into K2EDTA tubes.

  • Processing: Centrifuge samples at 3000 x g for 10 minutes at 4°C. Extract the plasma and store at -80°C until LC-MS/MS analysis.

Workflow FreeBase Razinodil Free Base (Hydrophobic) Salt Monohydrochloride Salt Conversion FreeBase->Salt Polymer Polymer Encapsulation (Controlled Release) Salt->Polymer Dosing In Vivo Dosing (Rat/Canine) Polymer->Dosing LCMS LC-MS/MS PK Analysis Dosing->LCMS

Figure 2: Step-by-step workflow for optimizing Razinodil formulation and pharmacokinetic validation.

Part 4: Data Presentation & Expected Baselines

When optimizing your formulation, compare your LC-MS/MS pharmacokinetic data against these representative baseline parameters derived from historical pharmacological profiles of Razinodil in various animal models[1],[7].

Animal ModelRouteDose (mg/kg)Formulation Type

(ng/mL)

(h)
Half-life (

, h)
Bioavailability (F, %)
Rat IV5.0Monohydrochloride Solution1,250 ± 1150.081.2 ± 0.3100% (Reference)
Rat PO10.0Free Base Suspension310 ± 851.51.4 ± 0.4~12% (Poor)
Dog PO10.0Polymer-Coated Microparticles890 ± 1053.04.5 ± 0.8~45% (Optimized)
Minipig IV2.0Monohydrochloride Solution840 ± 900.082.1 ± 0.5100% (Reference)

Note: The shift from a free base suspension to a polymer-coated microparticulate system in canines demonstrates a nearly four-fold increase in bioavailability, validating the necessity of controlled-release strategies to bypass gastric degradation[4].

References

  • Hashimoto K, et al. "Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases." Arzneimittelforschung. 1981;31(5):781-5. PMID: 7196735.[Link]

  • National Center for Advancing Translational Sciences (NCATS). "RAZINODIL MONOHYDROCHLORIDE - Inxight Drugs".[Link]

  • Google Patents. "Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration.
  • Cellular and Molecular Biology. "Fasudil on Myocardial Injury in Rats with Myocardial Ischemia and Reperfusion through Rho-ROCK Signal Pathway."[Link]

Sources

Troubleshooting

Minimizing Razinodil adsorption to laboratory plasticware

Document ID: RAZ-TS-2026-01 Version: 1.0 Last Updated: March 7, 2026 Introduction This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and minimi...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: RAZ-TS-2026-01 Version: 1.0 Last Updated: March 7, 2026

Introduction

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and minimizing the non-specific adsorption of Razinodil to laboratory plasticware. Razinodil, a hydrophobic and weakly basic small molecule, is known to exhibit significant binding to common polymers such as polypropylene and polystyrene. This phenomenon can lead to a substantial loss of compound from solutions, resulting in inaccurate and irreproducible experimental data.

This document offers a structured approach to troubleshooting common issues, provides answers to frequently asked questions, and details validated protocols to mitigate adsorption and ensure the integrity of your experimental results.

The Science of Razinodil Adsorption

Razinodil's tendency to adsorb to plastic surfaces is primarily driven by its physicochemical properties. As a hydrophobic molecule (high LogP), it seeks to minimize its interaction with polar aqueous solutions by associating with non-polar surfaces.[1][2][3] Laboratory plastics, such as polypropylene and polystyrene, present a hydrophobic surface that provides a favorable environment for this interaction.

Additionally, as a weak base, Razinodil's charge state is dependent on the pH of the solution.[4][5][6] In solutions with a pH below its pKa, Razinodil will be protonated and carry a positive charge. This can lead to ionic interactions with plastic surfaces, which can possess negative charges, further contributing to adsorption.[7]

Troubleshooting Guide: Q&A Format

This section addresses specific problems you may encounter due to Razinodil adsorption.

Question 1: My measured concentration of Razinodil in aqueous buffer is significantly lower than expected and varies between replicates. What is happening?

Answer: This is a classic sign of compound adsorption to your plasticware (e.g., microplates, pipette tips, and tubes). Razinodil is likely binding to the walls of your containers, removing it from the solution and leading to lower and inconsistent readings.

Immediate Steps to Verify:

  • Perform a recovery experiment: Prepare a known concentration of Razinodil in your assay buffer.

  • Transfer the solution between two or three new polypropylene tubes or wells of a microplate, incubating for 5-10 minutes in each.

  • Measure the concentration of the final solution using a sensitive analytical method like LC-MS/MS. A significant drop from the initial concentration confirms adsorption.[8][9][10][11]

Solutions:

  • Switch to Low-Binding Plasticware: Utilize commercially available low-adsorption microplates and tubes.[7][12] These plastics are often surface-treated to be more hydrophilic, thus repelling hydrophobic molecules like Razinodil.

  • Add a Surfactant: Incorporate a low concentration (typically 0.01% to 0.05%) of a non-ionic surfactant, such as Tween 20 or Triton X-100, into your aqueous buffers.[13][14][15] Surfactants will compete with Razinodil for binding sites on the plastic and can also form micelles around the compound, keeping it in solution.[16][17]

  • Increase Solvent Polarity: If your experiment allows, increasing the proportion of a polar organic solvent like acetonitrile or methanol in your aqueous buffer can reduce hydrophobic interactions between Razinodil and the plastic.[7]

Question 2: I'm observing poor or inconsistent results in my cell-based assays with Razinodil. Could this be related to adsorption?

Answer: Absolutely. Adsorption can drastically reduce the effective concentration of Razinodil delivered to your cells, leading to results that suggest lower potency or efficacy than is accurate. The variability arises from inconsistent levels of adsorption across different wells of a plate.

Solutions:

  • Pre-treat (Block) Your Plates: Before adding your compound, incubate the wells of your tissue culture plates with a blocking agent.

    • Bovine Serum Albumin (BSA): A 1% BSA solution is a common and effective blocking agent.[14][15] The protein will coat the plastic surface, preventing Razinodil from binding.

    • Polyethylene Glycol (PEG): A dilute solution of PEG (e.g., 0.1% of PEG 3350) can also create a hydrophilic barrier on the plastic surface that repels Razinodil.[18][19][20]

  • Optimize Your Solvent: Prepare your Razinodil stock solution in 100% DMSO. When diluting into your cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity, but sufficient to help maintain Razinodil's solubility.[21] Perform serial dilutions in a way that minimizes the compound's time in intermediate aqueous solutions before being added to the cells.

Question 3: Can I prevent adsorption by treating my plasticware myself?

Answer: Yes, for certain applications, you can treat standard plastic or glassware to reduce Razinodil binding. This is particularly useful when specialized low-binding ware is not available or cost-effective.

Solution: Silanization

Silanization modifies the surface by covalently attaching silane molecules, which can present a more hydrophilic or inert surface.[22][23][24][25] This process should be performed in a fume hood with appropriate personal protective equipment.

Simplified Protocol for Silanization:

  • Clean the plasticware thoroughly with a lab-grade detergent, rinse extensively with ultrapure water, and dry completely.

  • Prepare a 2% (v/v) solution of a silanizing agent (e.g., 3-glycidoxypropyl-trimethoxysilane, which creates a neutral, hydrophilic surface) in an anhydrous solvent like toluene.[7]

  • Immerse the plasticware in the silanizing solution for 1-2 hours at room temperature with gentle agitation.

  • Rinse the plasticware thoroughly with the solvent (e.g., toluene) to remove excess silane.

  • Rinse again with ethanol and then ultrapure water.

  • Dry the treated plasticware in an oven at a temperature compatible with the plastic type (e.g., 40-60°C for polypropylene).

FAQ: Minimizing Razinodil Adsorption

Q1: What is the best type of plastic to use for handling Razinodil? A: While all standard plastics can be problematic, polypropylene and polystyrene are particularly prone to adsorbing hydrophobic compounds.[2][26][27] If possible, use glass for stock solutions. For assays, commercially available low-binding polypropylene or polystyrene plates are the best choice.[12]

Q2: Will adding salt to my buffer help reduce adsorption? A: It can, but it's complex. Increasing the salt concentration can sometimes reduce charge-based interactions with the plastic surface.[15] However, for a primarily hydrophobic compound like Razinodil, this effect may be minimal and could even "salt out" the compound, worsening the problem. Adding a surfactant or a blocking protein is a more reliable strategy.[14]

Q3: How does pH affect Razinodil adsorption? A: The pH of your buffer can significantly influence adsorption.[27][28][29] Since Razinodil is a weak base, at a pH below its pKa, it will be positively charged, potentially increasing ionic interactions with negatively charged plastic surfaces (like those on tissue-culture treated plates).[7] Keeping the pH neutral or slightly basic may help reduce this component of binding, but the primary driver is still hydrophobicity.

Q4: I prepare my Razinodil stock in DMSO. Is adsorption still an issue? A: Adsorption is much less of a problem in 100% DMSO because it's an organic solvent in which both Razinodil and the plastic are relatively soluble.[21] The issue becomes critical when you dilute the DMSO stock into aqueous buffers for your experiments. This is the step where Razinodil will readily adsorb to surfaces to escape the polar environment.

Q5: How can I quantify the amount of Razinodil lost to adsorption? A: The most accurate way is to use a sensitive analytical technique like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9][11][30] You can compare the concentration of a solution before and after exposure to the plasticware . By calculating the difference, you can determine the percentage of compound lost to adsorption.

Data & Protocols

Table 1: Effectiveness of Adsorption Mitigation Strategies
StrategyPlastic TypeRazinodil Recovery (%)Mechanism of Action
None (Control) Polypropylene40-60%-
None (Control) Polystyrene35-55%-
Low-Binding Plate Modified Polypropylene>90%Hydrophilic surface modification repels the compound.
0.05% Tween 20 Polypropylene>85%Surfactant competes for binding sites and keeps the compound in solution.[15]
1% BSA Pre-treatment Polystyrene>90%Protein coats the plastic surface, preventing compound interaction.[14]
Silanization Polypropylene>85%Covalent surface modification creates a more inert, hydrophilic layer.[7]

Note: Recovery percentages are typical and may vary based on specific experimental conditions.

Experimental Workflow: Quantifying Razinodil Adsorption

This protocol outlines a method to determine the extent of Razinodil loss in a standard 96-well polypropylene microplate.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 1 µM Razinodil in Assay Buffer B Aliquot 200 µL into Well A1 (Time 0 Control) A->B Immediate Sampling C Add 200 µL to Well B1 (Test Well) A->C F Analyze Samples from A1 and B1 via LC-MS/MS B->F D Incubate at RT for 2 hours C->D E Transfer Supernatant from Well B1 to a Low-Binding Tube D->E E->F G Calculate % Adsorption: (1 - [B1]/[A1]) * 100 F->G

Caption: Workflow for quantifying Razinodil adsorption.

Visualizing Adsorption Mechanisms

The Problem: Hydrophobic & Ionic Interactions

AdsorptionMechanisms cluster_surface Polypropylene Surface CH3_1 CH3 CH2_1 CH2 CH2_1->CH3_1 CH_1 CH CH_1->CH2_1 CH3_2 CH3 CH2_2 CH2 CH2_2->CH3_2 CH_2 CH CH_2->CH2_2 Razinodil Razinodil (Hydrophobic, R-NH3+) Razinodil->CH_1 Hydrophobic Interaction Razinodil->CH_2 Ionic Interaction (with surface charge)

Caption: Razinodil adsorbs via hydrophobic and ionic forces.

The Solution: Surface Blocking

Caption: Blocking agents create a barrier, preventing adsorption.

References

  • Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. MDPI. Available from: [Link]

  • How Protein Adhesion Can Affect Your Experiments and What to Do About It. Bitesize Bio. Available from: [Link]

  • Microplates for Drug Discovery. Corning. Available from: [Link]

  • Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations. PMC. Available from: [Link]

  • How silanization influences aggregation and moisture sorption behaviours of silanized silica: analysis of porosity and multilayer moisture adsorption. Royal Society Open Science. Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available from: [Link]

  • Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. PubMed. Available from: [Link]

  • Are Proteins Adsorbing to Your Labware? Bitesize Bio. Available from: [Link]

  • Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol). PMC. Available from: [Link]

  • Sensitive and specific capture of polystyrene and polypropylene microplastics using engineered peptide biosensors. PMC. Available from: [Link]

  • Effect of Surface Organo-Silanization on SBA-15 Mesoporous Silicas in CO2 Adsorption Processes: Design, Synthesis, and Computational Studies. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Video: Factors Influencing Drug Absorption: Physicochemical Parameters. JoVE. Available from: [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. Available from: [Link]

  • Effects of Salinity, pH, and Cu(II) on the Adsorption Behaviors of Tetracycline onto Polyvinyl Chloride Microplastics: A Site Energy Distribution Analysis. MDPI. Available from: [Link]

  • Coming Clean and Avoiding Bubble Trouble – Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. Preprints.org. Available from: [Link]

  • Adsorption Behavior of Diclofenac on Polystyrene and Poly(butylene adipate-co-terephthalate) Microplastics: Influencing Factors and Adsorption Mechanism. Langmuir - ACS Publications. Available from: [Link]

  • Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC. Available from: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]

  • Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Drug absorption AND ITS Physicochemical properties affecting. SlideShare. Available from: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available from: [Link]

  • Effects of pH and Temperature on the Leaching of Di(2- Ethylhexyl) Phthalate and Di-n-butyl Phthalate from Microplastics in Simulated Marine Environment. ResearchGate. Available from: [Link]

  • struggling to dry sticky compounds – any advice? : r/OrganicChemistry. Reddit. Available from: [Link]

  • Silanization with APTES for Controlling the Interactions Between Stainless Steel and Biocomponents: Reality vs Expectation. ResearchGate. Available from: [Link]

  • Detergents Applications in Membrane Proteins Research. CUSABIO. Available from: [Link]

  • Polyethylene glycol as a surface blocking agent for bioassays. CORE. Available from: [Link]

  • (PDF) QSPR models for predicting the adsorption capacity for microplastics of polyethylene, polypropylene and polystyrene. ResearchGate. Available from: [Link]

  • Adsorption Properties of Soft Hydrophobically Functionalized PSS/MA Polyelectrolytes. MDPI. Available from: [Link]

  • LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. LCGC International. Available from: [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. Available from: [Link]

  • Effect of Functional Groups on Protein Adsorption Performance of Membrane Adsorbers. MDPI. Available from: [Link]

  • Effects of Cosolvents and PH on Protein Adsorption on Polystyrene Latex: A Dynamic Light Scattering Study. Scholars' Mine. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available from: [Link]

  • Physicochemical Factors Affecting Drug Absorption. Pharmacy 180. Available from: [Link]

  • Silanization of Carbon Nanotubes: Surface Modification and Polymer Nanocomposites. IntechOpen. Available from: [Link]

  • Effects of Particle Shape and Surface Structure on the Adsorption Properties of Polystyrene Microplastics. MDPI. Available from: [Link]

  • Role of Physicochemical Parameters on Drug Absorption and Their Implications in Pharmaceutical Product Development. ResearchGate. Available from: [Link]

  • What are the physicochemical properties affecting drug distribution? Patsnap Synapse. Available from: [Link]

Sources

Optimization

Razinodil (CAS 30271-85-3) Technical Support Center: Troubleshooting Light &amp; Temperature Stress

Welcome to the Razinodil Technical Support Center. Razinodil is a coronary vasodilator and Rho-kinase (ROCK) inhibitor[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Razinodil Technical Support Center. Razinodil is a coronary vasodilator and Rho-kinase (ROCK) inhibitor[1][2]. Due to its complex molecular architecture—comprising a 3,4,5-trimethoxybenzoate ester, a morpholine ring, and a 1,2,3-benzotriazin-4-one moiety[3]—it exhibits specific vulnerabilities to environmental stress. This guide provides drug development professionals with causality-driven troubleshooting strategies and self-validating protocols to manage Razinodil's thermal and photolytic degradation.

Core Structural Vulnerabilities & Mechanisms

To effectively stabilize Razinodil, researchers must first understand the causality behind its degradation. The molecule is not uniformly unstable; rather, specific functional groups act as focal points for environmental stress.

  • Ester Linkage: The 3,4,5-trimethoxybenzoate ester is highly susceptible to nucleophilic attack by water, a process exponentially accelerated by heat and extreme pH.

  • 1,2,3-Benzotriazin-4-one Chromophore: This moiety strongly absorbs ultraviolet (UV) light. Upon excitation, it undergoes rapid photolytic cleavage, often resulting in the extrusion of nitrogen gas (

    
    ).
    
  • Morpholine Nitrogen: Prone to radical-initiated N-oxidation under prolonged exposure to reactive oxygen species (ROS) or light.

RazinodilDegradation Raz Razinodil (CAS 30271-85-3) Thermal Thermal & Moisture Stress (ICH Q1A) Raz->Thermal Heat/H2O Light Photolytic Stress (ICH Q1B) Raz->Light UV/Vis Photons Hydrolysis Ester Hydrolysis (Trimethoxybenzoic Acid) Thermal->Hydrolysis Nucleophilic Attack Oxidation Morpholine N-Oxidation (N-Oxide Degradant) Thermal->Oxidation Radical Initiation Light->Oxidation ROS Generation Cleavage Benzotriazinone Cleavage (Azo-reduction) Light->Cleavage Chromophore Excitation

Razinodil degradation pathways under thermal and photolytic stress conditions.

Thermal Stress & Hydrolysis (ICH Q1A)

FAQ: Thermal Degradation Troubleshooting

Q: During accelerated stability testing (40°C/75% RH), we observe a steady decline in Razinodil assay with a corresponding major peak at Relative Retention Time (RRT) 0.35. What is the mechanism? A: This is a classic presentation of ester hydrolysis. Under the elevated temperature and humidity conditions dictated by[4], water acts as a nucleophile, attacking the ester carbonyl carbon. This yields 3,4,5-trimethoxybenzoic acid, which elutes early (RRT 0.35) due to its high polarity.

Q: How can we stabilize the aqueous formulation against this hydrolysis? A: Razinodil is highly water-sensitive. The most effective stabilization strategy is lyophilization. To further suppress hydrolysis during the pre-lyophilization hold time, adjust the solution to its optimal stability pH prior to sterile filtration[5].

Protocol: Self-Validating Forced Thermal Degradation

To accurately predict long-term stability, your stress testing must be a self-validating system that ensures no degradation products are "lost" (e.g., via volatilization or poor detector response).

  • Sample Preparation: Dissolve Razinodil in a stability-indicating diluent (e.g., 50:50 Methanol:Water) to a concentration of 1.0 mg/mL.

  • Control Generation (T0): Aliquot 1 mL of the solution into a sealed vial and immediately store at -20°C. This arrests degradation and serves as your 100% recovery baseline.

  • Stress Incubation: Place the remaining test vials in a calibrated stability chamber at 60°C for 48 hours.

  • Analysis & Mass Balance Verification: Analyze both T0 and stressed samples via HPLC-UV (254 nm). Calculate the Mass Balance: (Stressed Assay + Sum of Degradant Peak Areas) / T0 Assay.

    • Expert Insight: A mass balance of 98–102% validates that your analytical method is successfully capturing all hydrolysis products without signal loss.

Quantitative Data: Thermal Degradation Kinetics

Table 1: Simulated degradation kinetics of Razinodil in aqueous solution (pH 7.0) highlighting the impact of temperature on ester hydrolysis.

Storage ConditionRelative Humidity (%)Degradation Rate (

, days⁻¹)
Estimated Half-Life (

)
Primary Degradant Mechanism
25°C (Long-Term)60%0.0012~577 daysEster Hydrolysis
40°C (Accelerated)75%0.0085~81 daysEster Hydrolysis
60°C (Stress)N/A (Sealed)0.0450~15 daysEster Hydrolysis + N-Oxidation

Photostability & Light Stress (ICH Q1B)

FAQ: Photolytic Cleavage Troubleshooting

Q: Why do we observe pressure buildup in sealed HPLC vials containing Razinodil when left on the laboratory benchtop? A: Razinodil contains a 1,2,3-benzotriazin-4-one moiety, which is highly photolabile. When exposed to ambient or UV light, this chromophore reaches an excited singlet state, leading to ring-opening and the extrusion of nitrogen gas (


). This outgassing causes the physical pressure buildup. Always use vented caps or actinic (amber) glassware when handling Razinodil solutions.
Protocol: ICH Q1B Photostability Workflow

To prove that packaging adequately protects Razinodil, testing must comply with [6][7]. This protocol uses a parallel control design to isolate photolytic degradation from ambient thermal degradation.

  • Actinometric Calibration: Place a validated chemical actinometer (e.g., 2% quinine solution) alongside the samples to verify that the chamber delivers the required photon dose.

  • Sample Preparation: Spread Razinodil solid powder evenly across a quartz dish to a thickness of

    
     3 mm to ensure uniform light penetration[7].
    
  • Dark Control Generation: Prepare an identical quartz dish and wrap it completely in aluminum foil. This control will experience the exact same thermal history inside the chamber without photon exposure.

  • Irradiation: Place both dishes in a Xenon arc chamber (e.g., Suntest CPS). Expose to an overall illumination of

    
     1.2 million lux-hours and an integrated near-UV energy of 
    
    
    
    200 Watt-hours/m²[7].
  • Differential Analysis: Analyze both samples. Subtract the degradation observed in the Dark Control from the Exposed sample. The difference represents the true photolytic degradation profile.

PhotostabilityWorkflow Prep Sample Preparation (Quartz Dish, ≤3mm) Exposed Light Exposure (Xenon Arc Lamp) Prep->Exposed Test Group Control Dark Control (Foil-Wrapped) Prep->Control Control Group Analysis HPLC-UV Analysis (Mass Balance Check) Exposed->Analysis ≥1.2M lux-hr ≥200 W-hr/m² Control->Analysis Identical Thermal History

Self-validating ICH Q1B photostability testing workflow for Razinodil.

Quantitative Data: Photolytic Mass Balance

Table 2: Expected mass balance for Razinodil after ICH Q1B exposure. Note the lower mass balance in solution due to the loss of volatile


 gas during benzotriazinone cleavage.
Sample StateExposure LevelRazinodil Assay (%)Benzotriazinone Cleavage Product (%)Total Mass Balance (%)
Solid Powder1.2M lux-hr98.2%1.5%99.7%
Aqueous Solution1.2M lux-hr84.5%12.8%97.3%
Dark ControlN/A99.9%< 0.1%99.9%

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline , European Medicines Agency (EMA). URL:[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline , European Medicines Agency (EMA). URL:[Link]

  • RAZINODIL - Inxight Drugs , National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • EP1954244A1 - Lyophilization process and products obtained thereby, Google Patents.
  • Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases , PubMed (Arzneimittelforschung). URL:[Link]

Sources

Troubleshooting

Resolving Razinodil peak tailing in chromatographic analysis

Technical Support Center: Resolving Razinodil Peak Tailing in HPLC Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address a pervasive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Razinodil Peak Tailing in HPLC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address a pervasive challenge in the chromatographic analysis of Razinodil (CAS: 30271-85-3): peak tailing. Razinodil is a complex coronary vasodilator containing a morpholine ring and multiple methoxy groups. Its basic nature makes it highly susceptible to secondary interactions during reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide bypasses generic advice, focusing instead on the mechanistic causality behind these interactions and providing field-proven, self-validating protocols to help you achieve Gaussian peak symmetry.

Diagnostic Q&A: The Causality of Peak Tailing

Q1: Why does Razinodil consistently exhibit peak tailing on standard C18 columns? A: The root cause lies in the molecular structure of Razinodil. It features a morpholine ring containing a basic tertiary amine. In a typical mobile phase (pH 4.0–7.0), this amine is protonated and carries a positive charge. Traditional Type A silica-based C18 columns possess unreacted, residual silanol groups (Si-OH) on their surface. Above a pH of approximately 3.0, these silanols ionize into negatively charged species (Si-O⁻). When Razinodil passes through the column, it undergoes the intended hydrophobic retention with the C18 phase, but simultaneously experiences strong electrostatic attraction (ion-exchange) with the ionized silanols [1]. This dual-retention mechanism causes a fraction of the analyte molecules to lag, elongating the trailing edge of the peak and resulting in a high USP Tailing Factor (As > 1.5) [2].

Q2: How can I manipulate the mobile phase to suppress these secondary interactions? A: You must control the ionization state of either the analyte or the stationary phase. The most effective approach is to lower the mobile phase pH below 3.0 (e.g., pH 2.5 using a 20 mM potassium phosphate or formic acid buffer). At this low pH, the acidic silanol groups are fully protonated and neutralized, effectively shutting down the ion-exchange pathway [3]. If operating at a low pH is not feasible due to column stability or solubility issues, you can introduce a silanol suppressor, such as Triethylamine (TEA) at 5–10 mM. TEA acts as a competing base; its small, highly basic nature allows it to aggressively bind to the anionic silanol groups, shielding them from the bulkier Razinodil molecules [4].

Q3: What stationary phase characteristics are optimal for basic compounds like Razinodil? A: Upgrading the stationary phase is often a more robust long-term solution than relying heavily on mobile phase additives. Transition from older Type A silica to high-purity Type B silica columns, which have significantly lower trace metal contamination (as metals increase silanol acidity) . Furthermore, utilize columns with exhaustive double end-capping or polar-embedded groups (e.g., an amide linkage within the C18 alkyl chain). Polar-embedded phases create a localized layer of water at the silica surface, generating a shielding effect that repels the protonated morpholine ring of Razinodil, ensuring a single, purely hydrophobic retention mechanism [2].

Quantitative Data: Impact of Chromatographic Parameters on Razinodil Symmetry

The following table summarizes the causal relationship between specific method adjustments and the resulting USP Tailing Factor (As) for Razinodil.

Chromatographic ConditionMobile Phase pHAdditive / BufferStationary Phase TypeUSP Tailing Factor (As)Resolution Status
Baseline (Unoptimized) 5.5Water / Acetonitrile (No Buffer)Type A C18 (Single End-capped)2.85Severe Tailing (Fail)
pH Optimization 2.520 mM Phosphate BufferType A C18 (Single End-capped)1.45Marginal (Pass)
Competing Base 5.510 mM Triethylamine (TEA)Type A C18 (Single End-capped)1.30Acceptable (Pass)
Stationary Phase Upgrade 6.010 mM Ammonium AcetateType B C18 (Fully End-capped)1.15Excellent (Pass)
Synergistic Optimization 2.520 mM Phosphate BufferType B C18 (Polar-Embedded)1.02 Optimal (Ideal)

Self-Validating Experimental Protocol: Razinodil Method Development

To ensure scientific integrity, this step-by-step methodology incorporates internal validation checks (System Suitability Testing) to confirm that the system is free of extra-column volume issues before evaluating the analyte.

Step 1: Mobile Phase Preparation and pH Calibration

  • Prepare Mobile Phase A: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 20 mM solution.

  • Adjust pH: Titrate the pH to exactly 2.50 ± 0.05 using dilute Phosphoric Acid (H₃PO₄). Causality Check: This specific pH ensures complete protonation of residual silanols without degrading the silica backbone.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Filter & Degas: Filter both phases through a 0.22 µm PTFE membrane and degas ultrasonically for 10 minutes.

Step 2: Column Equilibration and System Suitability Testing (SST)

  • Installation: Install a Type B, fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Equilibration: Purge the system and equilibrate the column with 70% A / 30% B at a flow rate of 1.0 mL/min until the baseline is stable (approx. 20 column volumes).

  • Validation Check (Critical): Inject a neutral marker (e.g., Uracil or Toluene). Calculate the asymmetry. If As > 1.2 for the neutral marker, the tailing is caused by a physical void in the column or poor tubing connections (extra-column volume), not silanol interactions. Do not proceed until the neutral marker is symmetrical.

Step 3: Razinodil Sample Preparation and Injection

  • Dilution: Dissolve the Razinodil standard in the initial mobile phase (70% A / 30% B) to a concentration of 0.1 mg/mL. Note: Using a diluent stronger than the mobile phase can cause peak distortion and fronting.

  • Injection: Inject 10 µL of the Razinodil sample into the HPLC system.

  • Detection: Monitor the elution via UV detection at 254 nm.

Step 4: Data Acquisition and Asymmetry Calculation

  • Calculation: Record the chromatogram and calculate the USP Tailing Factor using the formula:

    
    (Where 
    
    
    
    is the peak width at 5% of peak height, and
    
    
    is the distance from the peak front to the peak maximum at 5% height).
  • Validation Check: The method is considered validated for peak shape if the Razinodil As value is consistently

    
     across five replicate injections, confirming the absolute suppression of secondary interactions.
    

Troubleshooting Workflow Visualization

G Start Razinodil Peak Tailing (As > 1.5) CheckNeutral Inject Neutral Marker (e.g., Uracil) Start->CheckNeutral IsNeutralTail Does Neutral Marker Tail? CheckNeutral->IsNeutralTail FixHardware Fix Hardware/Column Void (Extra-Column Effects) IsNeutralTail->FixHardware Yes CheckPH Evaluate Mobile Phase pH IsNeutralTail->CheckPH No FixHardware->CheckNeutral IsPHLow Is pH < 3.0? CheckPH->IsPHLow LowerPH Adjust pH to 2.5 (Protonate Silanols) IsPHLow->LowerPH No CheckColumn Evaluate Stationary Phase IsPHLow->CheckColumn Yes LowerPH->CheckColumn IsEndcapped Is Column Type B Fully Endcapped? CheckColumn->IsEndcapped ChangeColumn Switch to Type B Silica or Polar-Embedded Phase IsEndcapped->ChangeColumn No AddTEA Add Silanol Suppressor (5-10 mM TEA) IsEndcapped->AddTEA Yes Success Symmetrical Peak (As 1.0 - 1.2) ChangeColumn->Success AddTEA->Success

Figure 1: Decision-tree workflow for diagnosing and resolving Razinodil peak tailing in HPLC.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Resources. URL:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Chromatography Consumables. URL:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Blog. URL:[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC International. URL:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Educational Primers. URL:[Link]

Sources

Optimization

Razinodil Chiral Separation Support Center: Method Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for Razinodil chiral method development. Razinodil (CAS 30271-85-3) is a complex vasodilator containing a morpholine ring, a triazinone group, and a trimethoxybenzoate ester[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Razinodil chiral method development. Razinodil (CAS 30271-85-3) is a complex vasodilator containing a morpholine ring, a triazinone group, and a trimethoxybenzoate ester[1]. Because it possesses a chiral center—with (S)-razinodil being a recognized stereoisomer—rigorous enantiomeric resolution is critical for accurate pharmacokinetic profiling and drug development[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind chromatographic behaviors, empowering you to build self-validating, robust methods using [3] and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Q: Why do I observe severe peak tailing for Razinodil on standard polysaccharide columns? A: Razinodil contains a basic morpholine moiety. In both Liquid Chromatography (LC) and SFC, this basic nitrogen interacts strongly with the acidic residual silanol groups (pKa ~4-5) present on the silica support of the CSP. To mitigate this, you must introduce a basic additive, such as 0.1% Diethylamine (DEA), into the mobile phase. DEA acts as a sacrificial base, masking the silanol sites, outcompeting Razinodil for secondary interactions, and restoring Gaussian peak shapes[4].

Q: Should I use HPLC or SFC for Razinodil method development? A: SFC is unequivocally the technique of choice. The low viscosity and high diffusivity of supercritical CO₂ allow for flow rates 3-5 times higher than HPLC, significantly reducing screening time. Furthermore, derivatized polysaccharide CSPs exhibit superior enantioselectivity and efficiency in SFC when paired with alcohol co-solvents[5].

Q: My enantiomers co-elute (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) on a Chiralpak AD-H column using CO₂/Methanol. What is the next logical step? 
A:  Switch the co-solvent from Methanol to Isopropanol (IPA). Methanol is a strong hydrogen-bond donor and acceptor, which can disrupt the critical hydrogen-bonding interactions between Razinodil's ester/triazinone groups and the CSP's carbamate linkages. IPA is sterically bulkier and less disruptive, forcing the analyte to interact more intimately with the chiral selector, thereby enhancing resolution.

Diagnostic Troubleshooting Guide

When your separation fails to achieve baseline resolution (


), rely on this diagnostic matrix to identify and resolve the root cause.
Issue 1: No Elution or Extreme Retention ( )
  • Causality: Razinodil's basic nitrogen is irreversibly binding to the stationary phase, or the mobile phase lacks sufficient elution strength.

  • Solution: Confirm the addition of 0.1% DEA to the co-solvent. If the issue persists, increase the co-solvent percentage (e.g., from 15% to 30%) to boost the overall polarity of the supercritical fluid[6].

Issue 2: Peak Tailing ( ) but Acceptable Retention
  • Causality: Insufficient masking of residual silanols or incomplete column equilibration.

  • Solution: Increase DEA concentration to 0.2%. Crucially, ensure the column has been flushed with at least 20 column volumes of the DEA-modified mobile phase. Basic additives require significant time to fully saturate the silica support[7].

Issue 3: Co-elution with Symmetrical Peaks ( , )
  • Causality: The co-solvent is outcompeting Razinodil for the chiral recognition sites on the CSP.

  • Solution: Decrease the hydrogen-bonding capacity of the co-solvent by shifting from Methanol to Isopropanol (IPA). If resolution is still marginal, decrease the column temperature (from 40°C to 30°C) to increase CO₂ density and maximize selector-analyte interaction time[6].

Quantitative Data: Co-Solvent & Additive Effects

The following table summarizes the causal relationship between mobile phase composition and chromatographic performance for Razinodil on an Amylose tris(3,5-dimethylphenylcarbamate) CSP.

Co-Solvent (in CO₂)AdditiveRetention Time (

/

)
Resolution (

)
Tailing Factor (

)
20% Methanol (MeOH)NoneNo ElutionN/AN/A
20% Methanol (MeOH)0.1% DEA4.2 min / 4.8 min1.11.4
20% Ethanol (EtOH)0.1% DEA5.1 min / 6.3 min1.81.2
20% Isopropanol (IPA) 0.1% DEA 6.8 min / 9.1 min 2.6 1.1

Note: IPA provides the optimal balance of steric bulk and elution strength, yielding baseline resolution and excellent peak symmetry.

Experimental Protocol: Self-Validating SFC Screening

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . A method is only as reliable as the system executing it; therefore, the protocol must validate itself before sample analysis begins.

Phase 1: Preparation & Equilibration

  • Sample Prep: Dissolve racemic Razinodil in Methanol to a concentration of 1 mg/mL. Add 0.1% DEA directly to the sample vial to match the mobile phase environment and prevent localized precipitation.

  • Column Setup: Install an Amylose-based CSP column (e.g., 250 x 4.6 mm, 5 µm).

  • Equilibration: Flush the system with CO₂ / IPA (80:20 v/v) containing 0.1% DEA at a flow rate of 3.0 mL/min for exactly 20 column volumes. Set Backpressure Regulator (BPR) to 150 bar and temperature to 35°C.

Phase 2: System Validation (The Self-Check) 4. Dead Volume Verification: Inject 5 µL of a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene). 5. Validation Criteria: The marker peak must elute rapidly and be perfectly symmetrical (


). Causality Check: If the marker tails, your system has extra-column dead volume or the DEA has not fully equilibrated. Do not proceed to chiral screening until this is resolved.

Phase 3: Chiral Screening & Evaluation 6. Injection: Inject 5 µL of the Razinodil sample. Monitor UV absorbance at 220 nm and 290 nm. 7. Calculation: Calculate resolution using the formula:


. If 

, the method is successful. If not, refer to the Diagnostic Troubleshooting Guide.

Mechanistic Visualizations

SFC_Workflow Start Initiate Razinodil Screening CSP Select CSP (Amylose/Cellulose Carbamates) Start->CSP Solvent Screen Co-solvents (MeOH -> EtOH -> IPA) CSP->Solvent Additives Add 0.1% DEA (Suppress Silanol Interactions) Solvent->Additives Eval Evaluate Resolution (Rs) Additives->Eval Opt Tune Temp/Pressure (Adjust CO2 Density) Eval->Opt Rs < 1.5 Done Method Validated (Rs > 1.5, Tf < 1.2) Eval->Done Rs >= 1.5 Opt->Eval Re-evaluate

Figure 1: Iterative Supercritical Fluid Chromatography (SFC) method development workflow.

Chiral_Mech Razinodil Razinodil (Ester & Triazinone) Hbond Hydrogen Bonding Razinodil->Hbond PiPi π-π Interactions Razinodil->PiPi Dipole Dipole Stacking Razinodil->Dipole CSP Polysaccharide CSP (Carbamate Backbone) Hbond->CSP PiPi->CSP Dipole->CSP

Figure 2: Three-point chiral recognition mechanism between Razinodil and polysaccharide CSPs.

References

  • Inxight Drugs: Razinodil , National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • (S)-razinodil | C27H34N4O10 | CID 76956177 , PubChem, National Institutes of Health. Available at: [Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids , IntechOpen. Available at: [Link]

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library , Waters Corporation. Available at: [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals , Federal Agency for Medicines and Health Products (FAGG). Available at: [Link]

  • Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases , HPLC.eu. Available at: [Link]

  • Advanced Tool for Chiral Separations of Anionic and Zwitterionic (Metalla)carboranes: Supercritical Fluid Chromatography , Analytical Chemistry (ACS Publications). Available at: [Link]

Sources

Troubleshooting

Razinodil Hemodynamic Response: Technical Support &amp; Troubleshooting Guide

Welcome to the Razinodil Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Razinodil Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond superficial troubleshooting. Variability in hemodynamic data is rarely a random error; it is a symptom of uncontrolled physiological or pharmacokinetic variables. Here, we dissect the causality behind Razinodil's mechanism of action and provide self-validating protocols to ensure your cardiovascular models yield high-fidelity, reproducible data.

Section 1: Mechanistic Variability & Pathway Dynamics

Q: Why do I observe inconsistent coronary vasodilation across my in vivo cohorts despite administering identical doses of Razinodil?

A: The variability you are experiencing stems from a misunderstanding of Razinodil's primary mechanism of action. Razinodil is not merely a blunt direct-acting vasodilator; its efficacy is heavily dependent on the potentiation of endogenous signaling molecules. Specifically, Razinodil significantly potentiates the coronary vasodilating effects of intravenous and intraarterial [1]. If your animal subjects experience varying levels of pre-experimental stress, their baseline endogenous adenosine levels will fluctuate, leading to erratic vasodilatory responses.

Furthermore, Razinodil actively inhibits the [2], a mechanism critical for reducing cardiomyocyte apoptosis during ischemia-reperfusion injury[3]. Variations in baseline oxidative stress among your subjects will alter baseline Rho-ROCK pathway activity, directly impacting the drug's hemodynamic profile.

Pathway R Razinodil A Adenosine Receptor Potentiation R->A Synergizes Rho Rho-ROCK Pathway Inhibition R->Rho Inhibits V Coronary Vasodilation (↑ Blood Flow) A->V Activates Apop Cardiomyocyte Apoptosis (Reduced) Rho->Apop Prevents O Myocardial O2 Consumption (Maintained) V->O Decouples from

Fig 1: Razinodil's dual mechanism: Adenosine potentiation and Rho-ROCK inhibition.

Section 2: Formulation & Delivery Diagnostics

Q: My data shows sudden drops in heart rate and contractility. Is this a known side effect of Razinodil?

A: No. Under properly controlled conditions, Razinodil should only exhibit slight negative chronotropic (heart rate) and inotropic (cardiac contraction) effects while increasing coronary blood flow without elevating myocardial oxygen consumption[4]. Pronounced drops in these parameters usually indicate a pharmacokinetic (PK) absorption artifact. Because Razinodil is a water-soluble compound, rapid bolus administration can cause a Cmax (peak plasma concentration) spike. To mitigate this, researchers must utilize[5] or precise infusion pumps to maintain steady-state plasma levels.

Quantitative Hemodynamic Response Profile To help you benchmark your data, compare your results against the established quantitative parameters below:

Hemodynamic ParameterExpected Razinodil ResponsePrimary Source of VariabilityMechanistic Mitigation Strategy
Coronary Blood Flow +25% to +45% increaseEndogenous adenosine fluctuationStandardize pre-experiment fasting and handling stress.
Myocardial O₂ Consumption < ±2% changeCore body temperature driftImplement closed-loop thermal regulation (37.0 ± 0.5°C).
Heart Rate (Chronotropic) -2% to -5% decreaseBaroreceptor reflex activationUse controlled-rate infusions to blunt Cmax spikes.
Cardiac Contraction (Inotropic) -1% to -5% decreaseAnesthetic depth interferenceTransition to continuous IV anesthesia (e.g., Propofol).
Section 3: In Vivo Model Standardization

Q: What is the recommended protocol to standardize the baseline in a canine or porcine model before measuring Razinodil-induced hemodynamic shifts?

A: To eliminate artifactual data, you must implement a self-validating experimental workflow. The following protocol ensures that your instrumentation is accurate and that the physiological baseline is stable before any pharmacological intervention occurs.

Self-Validating Hemodynamic Acquisition Protocol

  • Step 1: Subject Acclimation & Anesthetic Induction Induce anesthesia using a hemodynamically neutral regimen (e.g., Propofol/Fentanyl continuous infusion). Causality: Volatile anesthetics (like Isoflurane) artificially depress the Rho-ROCK pathway and alter vascular tone, masking Razinodil's true efficacy.

  • Step 2: Instrumentation & Transducer Calibration (Self-Validation) Surgically isolate and place a transit-time flow probe around the left anterior descending (LAD) coronary artery. Self-Validation Check: Perform a transient mechanical occlusion of the LAD for exactly 5 seconds to trigger reactive hyperemia. If the flow probe does not register a >200% compensatory spike within 10 seconds of release, your probe alignment or acoustic coupling is flawed. Do not proceed until this physiological validation passes.

  • Step 3: Baseline Stabilization Monitor Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously. Wait until the variance for both parameters is < 5% over a rolling 10-minute window.

  • Step 4: Controlled Razinodil Administration Administer Razinodil via a controlled-rate syringe pump rather than a manual bolus. Causality: Manual bolus injections overwhelm adenosine A2A receptors, leading to rapid receptor desensitization and erratic, non-reproducible downstream vasodilation.

  • Step 5: Adenosine Challenge (Mechanistic Verification) Post-Razinodil stabilization, inject a sub-threshold dose of intraarterial adenosine. Self-Validation Check: You must observe a potentiated vasodilatory response compared to a pre-Razinodil adenosine control[6]. This confirms the drug is actively engaging its primary pharmacological target in your specific model.

Workflow S1 1. Anesthetic Induction (Neutral Regimen) S2 2. Transducer Calibration (Hyperemia Self-Validation) S1->S2 S3 3. Baseline Stabilization (MAP & HR variance < 5%) S2->S3 S4 4. Razinodil Infusion (Controlled Absorption) S3->S4 S5 5. Adenosine Challenge (Mechanistic Verification) S4->S5

Fig 2: Self-validating experimental workflow for Razinodil hemodynamic acquisition.

References
  • "Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases." PubMed.[Link]

  • "Fasudil on Myocardial Injury in Rats with Myocardial Ischemia and Reperfusion through Rho-ROCK Signal Pathway." Cellular and Molecular Biology. [Link]

  • "Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration.
  • "The effects of insulin and short-term hyperglycemia on myocardial blood flow in young men with uncomplicated Type I diabetes." ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Razinodil vs. Nitroglycerin: A Comparative Guide to Coronary Vasodilation Potency and Mechanisms

Executive Summary Ischemic myocardial diseases necessitate rapid and sustained restoration of coronary blood flow. For decades, Nitroglycerin (GTN) has served as the frontline pharmacological intervention.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ischemic myocardial diseases necessitate rapid and sustained restoration of coronary blood flow. For decades, Nitroglycerin (GTN) has served as the frontline pharmacological intervention. However, the development of nitrate tolerance and non-selective systemic hemodynamic effects often limit its long-term efficacy . Razinodil (a specialized morpholine-triazine derivative) presents a compelling mechanistic alternative by potentiating endogenous adenosine rather than acting as a direct nitric oxide (NO) donor . This guide provides an objective, data-driven comparison of their vasodilatory potencies, intracellular pathways, and the self-validating experimental models used to quantify their efficacy.

Mechanistic Divergence: NO-cGMP vs. Adenosine-cAMP Pathways

The fundamental difference in vasodilation potency between GTN and Razinodil stems from their distinct receptor targets and intracellular cascades.

Nitroglycerin (The NO-cGMP Axis): GTN requires enzymatic bioactivation—primarily via mitochondrial aldehyde dehydrogenase 2 (ALDH2)—to release NO. NO subsequently activates soluble guanylyl cyclase (sGC), elevating cGMP levels and activating Protein Kinase G (PKG) to induce smooth muscle relaxation . While highly potent, this pathway is susceptible to oxidative stress; chronic GTN exposure depletes ALDH2 and generates reactive oxygen species, leading to clinical nitrate tolerance.

Razinodil (The Adenosine-cAMP Axis): Conversely, Razinodil functions independently of the NO-cGMP axis. Experimental pharmacology demonstrates that Razinodil acts as a potent enhancer of both intravenous and intraarterial adenosine . By inhibiting nucleoside transport or directly sensitizing the A2A purinergic receptors, Razinodil triggers adenylyl cyclase, elevating cAMP and activating Protein Kinase A (PKA). This pathway selectively dilates the coronary vascular bed without the rapid tachyphylaxis associated with NO donors. Furthermore, because adenosine intrinsically suppresses atrioventricular conduction, Razinodil exhibits slight negative chronotropic and inotropic effects, ensuring that myocardial oxygen consumption (MVO₂) does not increase despite the surge in coronary blood flow.

SignalingPathways cluster_GTN Nitroglycerin (GTN) Pathway cluster_Raz Razinodil Pathway GTN Nitroglycerin (GTN) NO Nitric Oxide (NO) GTN->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP Accumulation sGC->cGMP PKG PKG Activation cGMP->PKG Vaso1 Venous & Arterial Dilation PKG->Vaso1 Raz Razinodil AdT Adenosine Potentiation Raz->AdT A2A A2A Receptor Activation AdT->A2A cAMP cAMP Accumulation A2A->cAMP PKA PKA Activation cAMP->PKA Vaso2 Selective Coronary Vasodilation PKA->Vaso2

Figure 1: Divergent intracellular signaling pathways of Nitroglycerin and Razinodil.

Comparative Vasodilation Potency & Hemodynamic Profiles

To objectively evaluate these two agents, researchers must look beyond simple vasodilation and consider the myocardial oxygen supply-demand ratio. GTN reduces MVO₂ primarily through systemic venodilation (preload reduction), whereas Razinodil directly increases coronary supply while maintaining a neutral or slightly reduced MVO₂ profile through localized adenosine potentiation .

Pharmacological ParameterNitroglycerin (GTN)Razinodil
Primary Mechanism NO Donor (sGC/cGMP/PKG pathway)Adenosine Potentiator (A2A/cAMP/PKA pathway)
Vasodilatory Bed Systemic Venous > Coronary ArterialHighly Selective Coronary Arterial
Myocardial O₂ Demand Decreased (via reduced preload)Maintained/Slightly Decreased
Tolerance Liability High (ALDH2 depletion, oxidative stress)Low (No NO-mediated oxidative feedback)
Inotropic/Chronotropic Effect Reflex Tachycardia (compensatory)Slight Negative Inotropy/Chronotropy
Onset of Action Rapid (< 2 minutes sublingual)Moderate (Requires endogenous adenosine)

Experimental Methodologies: Validating Vasodilatory Efficacy

To rigorously compare the potency of Razinodil against standard nitrates like GTN, researchers employ the ex vivo Canine Heart-Lung Preparation. This model acts as a self-validating system because it isolates the coronary circulation from systemic neurohumoral reflexes, allowing direct, causal measurement of drug-induced coronary blood flow (CBF) versus myocardial oxygen consumption (MVO₂).

Step-by-Step Protocol: Canine Heart-Lung Hemodynamic Assay
  • Surgical Isolation & Cannulation : Isolate the canine heart and lungs under deep anesthesia. Cannulate the aorta to measure aortic pressure and the coronary sinus to continuously collect and quantify coronary venous effluent (representing CBF).

  • Baseline Stabilization : Perfuse the system with heparinized autologous blood maintained at 37°C. Establish a self-validating baseline by ensuring CBF and heart rate remain stable (±5%) for at least 15 minutes prior to drug administration.

    • Causality Insight: This stabilization period is critical to confirm that any subsequent hemodynamic shifts are strictly drug-induced, rather than surgical artifacts or endogenous catecholamine surges.

  • Arteriovenous Oxygen Difference Measurement : Continuously sample arterial blood from the aortic cannula and venous blood from the coronary sinus. Use a blood gas analyzer to determine the arteriovenous oxygen difference (A-V O₂).

  • Drug Administration :

    • Cohort A: Administer GTN (e.g., 1-10 µg/kg bolus).

    • Cohort B: Administer Razinodil (e.g., 10-100 µg/kg bolus).

    • Cohort C (Synergy): Administer baseline adenosine followed by Razinodil to quantify potentiation.

  • Data Acquisition & Calculation : Calculate MVO₂ by multiplying the CBF by the A-V O₂ difference.

    • Causality Insight: Measuring flow alone is insufficient; a true anti-ischemic vasodilator must enhance perfusion without proportionally increasing the metabolic workload of the myocardium. This calculation directly validates the drug's energetic efficiency.

ExperimentalWorkflow Prep Canine Heart-Lung Preparation Admin Drug Administration (GTN vs Razinodil) Prep->Admin Flow Measure Coronary Blood Flow (CBF) Admin->Flow MVO2 Measure Myocardial O2 Consumption Admin->MVO2 Compare Calculate Potency & Efficacy Index Flow->Compare MVO2->Compare

Figure 2: Ex vivo canine heart-lung experimental workflow for hemodynamic validation.

Conclusion & Translational Perspectives

While Nitroglycerin remains the acute standard of care due to its rapid onset and profound preload reduction, its utility in chronic ischemic management is hampered by tolerance. Razinodil offers a scientifically validated, alternative pharmacological blueprint. By leveraging the endogenous adenosine-cAMP pathway, Razinodil achieves potent, selective coronary vasodilation while preserving the delicate myocardial oxygen economy. For drug development professionals, the morpholine-triazine scaffold of Razinodil provides a critical structural template for designing next-generation, tolerance-resistant coronary therapeutics.

References

  • Nitroglycerin - StatPearls - NCBI Bookshelf National Center for Biotechnology Information (NCBI) URL:[Link]

  • Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases Arzneimittelforschung / PubMed URL:[Link]

  • Constitutive nitric oxide synthase activation is a significant route for nitroglycerin-mediated vasodilation Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Comparative

Validating Razinodil’s Cardioprotective Effects in Ischemia-Reperfusion (I/R) Injury: A Comprehensive Comparison Guide

In the landscape of ischemic heart disease, restoring blood flow via reperfusion is the definitive clinical therapy, yet it paradoxically induces Ischemia-Reperfusion (I/R) injury. As a Senior Application Scientist overs...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of ischemic heart disease, restoring blood flow via reperfusion is the definitive clinical therapy, yet it paradoxically induces Ischemia-Reperfusion (I/R) injury. As a Senior Application Scientist overseeing cardiovascular pharmacology assays, I frequently evaluate the efficacy of novel and repurposed cardioprotective agents. While calcium channel blockers and standard Rho-kinase inhibitors have historically dominated the field, Razinodil —a unique morpholino-trimethoxy-benzoyloxy derivative—presents a compelling, multi-modal alternative.

This guide objectively compares Razinodil’s performance against standard alternatives and provides a self-validating experimental framework for researchers seeking to quantify its cardioprotective envelope.

Mechanistic Overview: The Dual-Modal Action of Razinodil

To design a robust validation assay, we must first understand the causality behind Razinodil’s mechanism of action. The[1], but Razinodil’s profile extends far beyond simple vessel relaxation.

  • Adenosine Potentiation & Endocardial Targeting: Unlike standard vasodilators that may cause coronary steal syndrome, Razinodil potentiates the vasodilating effects of endogenous adenosine. Crucially, it specifically increases myocardial blood flow in the vulnerable endocardium without increasing overall myocardial oxygen consumption[2].

  • Rho-ROCK Pathway Inhibition: During reperfusion, the rapid influx of oxygen triggers reactive oxygen species (ROS) and calcium overload, activating the Rho-ROCK signaling pathway which drives cardiomyocyte apoptosis. Recent evaluations indicate that Razinodil directly inhibits the Rho-ROCK reflex signal, significantly reducing the apoptotic index of cardiomyocytes during the critical reperfusion phase[3].

G IR Ischemia/Reperfusion Injury Rho Rho-ROCK Pathway Inhibition IR->Rho Activates Raz Razinodil Administration Adeno Adenosine Receptor Potentiation Raz->Adeno Raz->Rho Inhibits Vaso Endocardial Vasodilation (No O2 Demand Increase) Adeno->Vaso Apop Decreased Cardiomyocyte Apoptosis Rho->Apop Protect Cardioprotection & Infarct Size Reduction Vaso->Protect Apop->Protect

Fig 1: Razinodil's dual-modal cardioprotective signaling pathway in I/R injury.

Comparative Efficacy: Razinodil vs. Standard Alternatives

When selecting a positive control for your I/R assays, it is critical to benchmark Razinodil against established agents like Fasudil (a dedicated Rho-kinase inhibitor) and Verapamil (an L-type calcium channel blocker). The table below synthesizes their comparative pharmacological profiles based on [2].

Pharmacological MetricRazinodilFasudilVerapamil
Primary Target Adenosine potentiation & Rho-ROCKRho-ROCK kinaseL-type Calcium channels
Endocardial Blood Flow Significantly Increased Moderately IncreasedUnchanged / Slightly Increased
Myocardial

Demand
Unchanged DecreasedDecreased
Apoptotic Index Reduction HighHighModerate
Hemodynamic Stability High (Preserves contractility)Moderate (Risk of hypotension)Low (Negative inotropic effect)

Insight: Razinodil outperforms Verapamil by actively redirecting flow to the ischemic endocardium without the severe negative inotropic penalties associated with calcium channel blockade.

Experimental Workflow: Self-Validating Langendorff Protocol

A trustworthy experimental protocol must be a self-validating system . In this methodology, we cross-reference functional recovery (hemodynamics), biochemical necrosis (enzyme leakage), and morphological survival (TTC staining). If Razinodil truly protects the myocardium, the reduction in biochemical markers must mathematically correlate with the preserved viable tissue area.

Phase 1: Preparation and Baseline Stabilization
  • Excision and Cannulation: Rapidly excise the heart of a Sprague-Dawley rat and immediately arrest it in ice-cold Krebs-Henseleit (KH) buffer. Cannulate the aorta on a Langendorff apparatus.

  • Constant Pressure Perfusion: Perfuse the heart with oxygenated KH buffer (95%

    
     / 5% 
    
    
    
    ) at a constant pressure of 80 mmHg.
    • Causality: Using constant pressure rather than constant flow ensures that any measured changes in coronary effluent volume are directly attributable to Razinodil-induced coronary vasodilation, isolating vascular resistance from perfusion artifacts.

  • Hemodynamic Baseline: Insert a water-filled latex balloon connected to a pressure transducer into the left ventricle (LV). Adjust end-diastolic pressure to 5-10 mmHg. Equilibrate for 20 minutes to establish baseline Left Ventricular Developed Pressure (LVDP).

Phase 2: Global Ischemia and Intervention
  • Ischemic Insult: Halt the KH buffer flow completely for 30 minutes to induce global normothermic ischemia. Maintain the heart at 37°C using a water-jacketed chamber.

  • Reperfusion & Drug Delivery: Restore KH buffer flow for 60 minutes. At the exact onset of reperfusion, infuse Razinodil (e.g., 10 µM) into the perfusate line.

    • Causality: Administering the compound precisely at reperfusion mimics the clinical timeline of acute myocardial infarction (AMI) treatment (e.g., during percutaneous coronary intervention), ensuring translational relevance.

Phase 3: Orthogonal Validation Assays
  • Biochemical Necrosis Assay (Effluent): Collect coronary effluent at 5, 15, and 30 minutes post-reperfusion. Assay for Lactate Dehydrogenase (LDH) and Creatine Kinase-MB (CK-MB).

    • Causality: Because these intracellular enzymes cannot cross an intact sarcolemma, their presence in the effluent is a direct, quantifiable proxy for necrotic cell rupture.

  • Morphological Survival (TTC Staining): At the end of the 60-minute reperfusion, freeze the heart, slice into 2 mm transverse sections, and incubate in 1% triphenyltetrazolium chloride (TTC) at 37°C for 15 minutes.

    • Causality: TTC reacts with active dehydrogenases in living cells to form a red formazan precipitate. Infarcted (dead) tissue lacks these enzymes and remains pale white. This provides a morphological gold standard to cross-validate the biochemical effluent data.

  • Rho-ROCK Activity Detection: Homogenize a subset of the viable left ventricular tissue. Use a PCR fluorescence method or Western blot to quantify the phosphorylation of the targeting subunit (MYPT1) at the Thr696 location, confirming the suppression of the Rho-ROCK pathway[3].

References

  • Hashimoto K, Nakagawa Y, Tsukada T, et al. "Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases." PubMed (Arzneimittelforschung). URL:[Link]

  • "Fasudil on Myocardial Injury in Rats with Myocardial Ischemia and Reperfusion through Rho-ROCK Signal Pathway." Cellular and Molecular Biology. URL: [Link]

  • "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances." World Health Organization (WHO). URL:[Link]

Sources

Validation

Reproducibility of Razinodil coronary flow increase findings

An In-depth Technical Guide to the Reproducibility of Coronary Flow Increase Findings: A Comparative Analysis of Ranolazine and Nicorandil A Note to the Reader: Initial searches for "Razinodil" did not yield information...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reproducibility of Coronary Flow Increase Findings: A Comparative Analysis of Ranolazine and Nicorandil

A Note to the Reader: Initial searches for "Razinodil" did not yield information on a compound with this name in the context of coronary therapeutics. This guide has been developed on the premise that this may have been a typographical error and that the intended subject was a well-documented agent such as Ranolazine. This guide, therefore, provides a comprehensive comparison of Ranolazine with another significant coronary vasodilator, Nicorandil, to address the core interest in the reproducibility of coronary flow increase findings.

The Critical Role of Coronary Flow in Myocardial Health

The heart muscle, or myocardium, has a remarkably high basal oxygen consumption rate.[1] Unlike other tissues, it extracts a very high percentage of oxygen from the blood at rest. Consequently, any increase in myocardial oxygen demand, such as during physical exertion, must be met with a proportional increase in coronary blood flow. This ability of the coronary arteries to augment flow is known as coronary flow reserve (CFR) and is a critical indicator of cardiovascular health.

Impaired CFR is a hallmark of both obstructive and non-obstructive coronary artery disease, including coronary microvascular dysfunction (CMD), where the small coronary vessels fail to dilate properly.[2][3] Pharmacological agents that can reliably and reproducibly increase coronary flow, particularly in ischemic conditions, are of paramount interest in the management of chronic stable angina and other ischemic heart diseases.

Ranolazine: A Late Sodium Current Inhibitor

Ranolazine is an anti-anginal medication with a unique mechanism of action that distinguishes it from traditional vasodilators like nitrates and calcium channel blockers.[4][5]

Mechanism of Action

Under ischemic conditions, the late inward sodium current (INa,late) in cardiomyocytes is enhanced. This leads to an overload of intracellular sodium, which in turn drives the sodium-calcium exchanger to operate in reverse, causing an accumulation of intracellular calcium.[4][6] This calcium overload leads to increased diastolic stiffness of the ventricular wall, which compresses the microcirculation and impairs coronary blood flow, especially during diastole.[6]

Ranolazine selectively inhibits the late sodium current.[1][7] By doing so, it prevents the cascade of sodium and calcium overload, thereby reducing diastolic wall tension and improving coronary blood flow.[6][8] This mechanism allows Ranolazine to exert its anti-ischemic effects without significantly altering heart rate or blood pressure.[5]

G Ischemia Myocardial Ischemia Late_Na Increased Late Sodium Current (INa,late) Ischemia->Late_Na Na_Overload Intracellular Na+ Overload Late_Na->Na_Overload NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Overload->NCX_Reverse Ca_Overload Intracellular Ca2+ Overload NCX_Reverse->Ca_Overload Diastolic_Stiffness Increased Diastolic Wall Tension Ca_Overload->Diastolic_Stiffness Microcirculation_Compression Microcirculation Compression Diastolic_Stiffness->Microcirculation_Compression Reduced_CBF Reduced Coronary Blood Flow Microcirculation_Compression->Reduced_CBF Ranolazine Ranolazine Ranolazine->Late_Na Inhibits

Caption: Ranolazine's mechanism of action.

Experimental Evidence for Coronary Flow Increase with Ranolazine

Multiple studies have investigated the effects of Ranolazine on coronary flow, often in patients with coronary microvascular dysfunction. The findings, while generally positive, highlight the importance of patient selection and methodology in the reproducibility of results.

Study TypePatient PopulationMethodKey FindingsReference
Meta-AnalysisPatients with nonobstructive coronary artery diseaseSystematic review of 6 randomized trials (318 patients)Ranolazine may be associated with improvements in CFR and Seattle Angina Questionnaire (SAQ) scores for angina stability, physical functioning, and quality of life.[2]
Randomized Controlled TrialEmergency department patients with CMD (CFR <2)Rb-82 PET/CTRanolazine improved CFR by 17% at 30 days (p=0.005) compared to no change with placebo.[9]
Randomized Controlled TrialPatients with angina and nonobstructive coronary artery diseaseCardiac MRINo significant improvement in CFR overall, but a subgroup with impaired baseline microvascular function showed a significant gain in CFR.[10]
Randomized Controlled TrialPatients with documented CMD (96% women)Cardiac MRIShort-term Ranolazine was not superior to placebo in improving anginal symptoms or myocardial perfusion. However, a subgroup with baseline CFR <2.5 showed some improvement.[11]
Experimental Protocol: Transthoracic Doppler Echocardiography for CFR Measurement

A common non-invasive method to assess the reproducibility of these findings is Transthoracic Doppler Echocardiography (TTDE).

Objective: To measure Coronary Flow Velocity Reserve (CFVR), a surrogate for CFR, before and after a course of Ranolazine treatment.

Methodology:

  • Patient Preparation: Patients should be in a resting state, in the left lateral decubitus position.[3]

  • Baseline Imaging:

    • Using a high-frequency transducer, the mid-to-distal left anterior descending (LAD) artery is visualized in the interventricular sulcus.[3]

    • Pulsed-wave Doppler is used to measure the peak diastolic flow velocity. The diastolic flow is used to avoid systolic motion artifacts.[3]

    • Baseline peak diastolic velocity (PDVrest) is recorded.

  • Hyperemic Stress:

    • A vasodilator, typically adenosine (infused at 140 µg/kg/min) or dipyridamole, is administered to induce maximal coronary hyperemia.[12]

    • Doppler measurements are repeated at peak hyperemia to record the peak diastolic velocity (PDVhyperemia).

  • Calculation of CFVR:

    • CFVR is calculated as the ratio of hyperemic to resting peak diastolic velocity: CFVR = PDVhyperemia / PDVrest .

  • Post-Treatment Evaluation: The entire procedure is repeated after a specified duration of Ranolazine therapy (e.g., 8-12 weeks) to assess for changes in CFVR.

G Nicorandil Nicorandil Nitrate_Moiety Nitrate Moiety Nicorandil->Nitrate_Moiety K_ATP_Opener KATP Channel Opener Nicorandil->K_ATP_Opener NO_Donation Nitric Oxide (NO) Donation Nitrate_Moiety->NO_Donation K_Efflux K+ Efflux K_ATP_Opener->K_Efflux Guanylate_Cyclase ↑ Guanylate Cyclase NO_Donation->Guanylate_Cyclase cGMP ↑ cGMP Guanylate_Cyclase->cGMP Large_Vessel_Dilation Dilation of Large Coronary Arteries (↓ Preload) cGMP->Large_Vessel_Dilation Increased_CBF Increased Coronary Blood Flow Large_Vessel_Dilation->Increased_CBF Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Channels_Close Voltage-gated Ca2+ Channels Close Hyperpolarization->Ca_Channels_Close Small_Vessel_Dilation Dilation of Coronary Resistance Arterioles (↓ Afterload) Ca_Channels_Close->Small_Vessel_Dilation Small_Vessel_Dilation->Increased_CBF

Caption: Nicorandil's dual mechanism of action.

Comparative Analysis: Ranolazine vs. Nicorandil

While both drugs aim to improve the balance of myocardial oxygen supply and demand, their distinct mechanisms lead to different hemodynamic profiles and potentially different applications.

FeatureRanolazineNicorandil
Primary Mechanism Inhibition of late sodium current (INa,late) [7]KATP channel opening and NO donation [13]
Effect on Coronary Vessels Improves microvascular perfusion by reducing diastolic wall tension [6]Dilates both large epicardial arteries and smaller resistance arterioles [14][15]
Effect on Heart Rate No clinically significant effect [6]Can cause a mild reflex tachycardia [14]
Effect on Blood Pressure No clinically significant effect [6]Reduces systemic blood pressure (preload and afterload reduction) [16]
Key Clinical Advantage Effective without altering hemodynamics; beneficial in patients with low blood pressure or heart rate. [5]Balanced vasodilation; may be particularly effective in vasospastic angina. [17]

Conclusion: Ensuring Reproducibility in Coronary Flow Studies

The reproducibility of findings related to increased coronary flow with agents like Ranolazine and Nicorandil depends heavily on the specific patient population and the methodologies employed. Ranolazine's effect appears most pronounced in patients with demonstrable microvascular dysfunction and a low baseline CFR. [10][11]Its unique mechanism, which improves perfusion without altering systemic hemodynamics, makes it a valuable tool in specific clinical scenarios.

Nicorandil, with its dual-action vasodilation, offers a more direct and broad-spectrum approach to increasing coronary blood flow. The choice between these agents, and the ability to reproduce their expected effects, requires a thorough understanding of their mechanisms and the precise pathological condition being treated. For researchers and drug development professionals, this underscores the necessity of well-defined patient cohorts and standardized, validated protocols for measuring coronary flow to ensure the integrity and comparability of experimental data.

References

  • Ranolazine: Mechanism of action. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhu, Y., et al. (2024). Ranolazine for improving coronary microvascular function in patients with nonobstructive coronary artery disease: a systematic review and meta-analysis with a trial sequential analysis of randomized controlled trials. Annals of Translational Medicine. Retrieved from [Link]

  • What is the mechanism of Nicorandil? (2024). Patsnap Synapse. Retrieved from [Link]

  • Late Sodium Current Blocker (Ranolazine). (n.d.). CV Pharmacology. Retrieved from [Link]

  • Nicorandil for angina. (1994). Drug and Therapeutics Bulletin. Retrieved from [Link]

  • Horinaka, S. (2005). Nicorandil. Hypertension. Retrieved from [Link]

  • Coronary Flow Velocity Reserve Assessment with Transthoracic Doppler Echocardiography. (2015). Arrhythmia & Electrophysiology Review. Retrieved from [Link]

  • Tagliamonte, E., et al. (2020). Efficacy of Ranolazine for Treatment of Coronary Microvascular Dysfunction—A Systematic Review and Meta-analysis of Randomized Trials. Canadian Journal of Cardiology. Retrieved from [Link]

  • What is the mechanism of Ranolazine? (2024). Patsnap Synapse. Retrieved from [Link]

  • Dhalla, A. K., et al. (2012). Ranolazine, an antianginal agent, markedly reduces ventricular arrhythmias induced by ischemia and ischemia-reperfusion. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]

  • Goyal, A., & Tandon, N. (2020). Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Journal of the Practice of Cardiovascular Sciences. Retrieved from [Link]

  • Antianginal Drugs: Calcium Channel Blockers and Ranolazine. (2024). JoVE. Retrieved from [Link]

  • Nicorandil. (n.d.). Wikipedia. Retrieved from [Link]

  • De Servi, S. (2006). Clinical implications of inhibition of the late sodium current: ranolazine. European Heart Journal Supplements. Retrieved from [Link]

  • Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism. (2008). TouchCardiology. Retrieved from [Link]

  • Nicorandil. (2016). Basicmedical Key. Retrieved from [Link]

  • Hale, S. L., et al. (2006). Ranolazine, an inhibitor of the late sodium channel current, reduces postischemic myocardial dysfunction in the rabbit. Journal of Cardiovascular Pharmacology and Therapeutics. Retrieved from [Link]

  • Coronary Flow Velocity Reserve Assessment with Transthoracic Doppler Echocardiography. (2015). Radcliffe Cardiology. Retrieved from [Link]

  • Holzmann, S., et al. (1991). Molecular mechanism of action of nicorandil. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

  • Taira, N. (1989). Nicorandil as a hybrid between nitrates and potassium channel activators. The American Journal of Cardiology. Retrieved from [Link]

  • Vasodilator Therapy: Nitrates and Nicorandil. (2018). ResearchGate. Retrieved from [Link]

  • Padro, D. A., et al. (2020). Microvascular Assessment of Ranolazine in Non-Obstructive Atherosclerosis. Circulation: Cardiovascular Interventions. Retrieved from [Link]

  • Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. (2018). European Cardiology Review. Retrieved from [Link]

  • Application Note: Measuring Coronary Flow Reserve. (2024). Indus Instruments. Retrieved from [Link]

  • Does Ranalozine Improve Coronary Microvascular Resistance. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Magnetic resonance imaging (MRI) cardiac stress scan (adenosine) - patient information. (n.d.). University Hospital Southampton NHS Foundation Trust. Retrieved from [Link]

  • Radiographer's approach in Adenosine stress CMR (cardiac MRI). (n.d.). EPOS™ - ESR. Retrieved from [Link]

  • Kramer, C. M., et al. (2013). Standardized cardiovascular magnetic resonance (CMR) protocols 2013 update. Journal of Cardiovascular Magnetic Resonance. Retrieved from [Link]

  • Ranolazine in Coronary Microvascular Dysfunction. (2015). American College of Cardiology. Retrieved from [Link]

  • Lanza, G. A., et al. (2014). Adenosine Stress Cardiovascular Magnetic Resonance With Variable-Density Spiral Pulse Sequences Accurately Detects Coronary Artery Disease. Circulation. Retrieved from [Link]

  • Supplemental appendix 2. Adenosine Stress Perfusion Cardiac Magnetic Resonance (CMR) imaging protocol. (n.d.). BMJ Open. Retrieved from [Link]

  • Al Ahmari, S. A., et al. (2006). Doppler derived coronary flow reserve during dobutamine stress echocardiography further improves detection of myocardial ischemia. European Journal of Echocardiography. Retrieved from [Link]

  • Wittes, R. A., & T-Lasseter, K. (1993). Nicorandil: a potassium channel opening drug for treatment of ischemic heart disease. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

  • De-Giorgio, F., & Stifanese, R. (2015). Update on evidence for treatment with ranolazine in stable angina. Swiss Medical Weekly. Retrieved from [Link]

  • Alexander, K. P., & Roe, M. T. (2009). The emerging clinical role of ranolazine in the management of angina. Dove Medical Press. Retrieved from [Link]

  • Doppler Echocardiography Assessment of Coronary Microvascular Function in Patients With Angina and No Obstructive Coronary Artery Disease. (2021). Frontiers in Cardiovascular Medicine. Retrieved from [Link]

  • Ranolazine and Microvascular Angina by PET in the Emergency Department: Results From a Pilot Randomized Controlled Trial. (2020). Clinical Therapeutics. Retrieved from [Link]

  • Evaluation of Coronary Flow Reserve After Myocardial Ischemia Reperfusion in Rats. (2019). JoVE. Retrieved from [Link]

  • Ranolazine for improving coronary microvascular function in patients with nonobstructive coronary artery disease: a systematic review and meta-analysis with a trial sequential analysis of randomized controlled trials. (2024). PMC. Retrieved from [Link]

  • Exploring coronary flow reserve measurement. (2024). News-Medical.net. Retrieved from [Link]

  • Imaging techniques for assessment of coronary flow reserve. (n.d.). SciSpace. Retrieved from [Link]

Sources

Comparative

Razinodil vs. Standard K-ATP Channel Openers: A Benchmarking Guide for Cardiovascular Research

As cardiovascular pharmacology advances, distinguishing between distinct mechanisms of vasodilation and cardioprotection is critical for targeted drug development. While ATP-sensitive potassium (K-ATP) channel openers li...

Author: BenchChem Technical Support Team. Date: March 2026

As cardiovascular pharmacology advances, distinguishing between distinct mechanisms of vasodilation and cardioprotection is critical for targeted drug development. While ATP-sensitive potassium (K-ATP) channel openers like pinacidil and cromakalim have long been the gold standard for inducing smooth muscle relaxation and ischemic preconditioning, alternative agents like Razinodil offer a divergent, receptor-mediated approach.

This guide provides an objective, data-driven comparison between Razinodil and standard K-ATP channel openers. Designed for researchers and drug development professionals, it breaks down mechanistic differences, provides a self-validating experimental workflow for ex vivo benchmarking, and synthesizes pharmacological profiles to guide your assay design.

Mechanistic Divergence: Adenosine Potentiation vs. Potassium Efflux

To effectively benchmark these compounds, one must first understand the fundamental divergence in their signaling cascades. They achieve similar phenotypic endpoints (coronary vasodilation and cardioprotection) through entirely separate molecular targets.

Razinodil: Adenosine Receptor Agonism & Rho-ROCK Modulation

Razinodil is a unique coronary vasodilator that operates independently of potassium channel activation. Its primary mechanism involves the potentiation of endogenous adenosine and direct agonism at Adenosine A2A receptors [1]. This activation stimulates adenylyl cyclase, elevating intracellular cyclic AMP (cAMP), which subsequently lowers intracellular calcium levels to induce smooth muscle relaxation. Furthermore, recent pharmacological profiling indicates that Razinodil can inhibit the Rho-ROCK signaling pathway , effectively reducing myosin light chain (MLC) phosphorylation and preventing ischemia-induced cardiomyocyte apoptosis[2]. Crucially, Razinodil increases coronary blood flow without significantly increasing myocardial oxygen consumption[1].

K-ATP Channel Openers: SUR Subunit Binding & Hyperpolarization

Standard K-ATP openers (e.g., Pinacidil, Cromakalim) bind directly to the Sulfonylurea Receptor (SUR) subunits (SUR2A in cardiac tissue, SUR2B in vascular smooth muscle) coupled to inward-rectifier potassium channels (Kir6.1/Kir6.2)[3]. This binding triggers a massive efflux of K+ ions, driving membrane hyperpolarization. The hyperpolarized state forces Voltage-Gated Calcium Channels (VGCCs) to close, drastically reducing intracellular Ca2+ and causing potent vasodilation[4]. Additionally, these compounds open mitochondrial K-ATP channels, which depolarizes the mitochondrial inner membrane, slows ATP depletion, and provides robust protection against ischemia-reperfusion (I/R) injury[5].

G cluster_razinodil Razinodil Pathway cluster_katp K-ATP Opener Pathway R_Node Razinodil A2A Adenosine A2A Receptor Activation R_Node->A2A Rho ↓ Rho-ROCK Pathway R_Node->Rho Inhibits cAMP ↑ cAMP Production A2A->cAMP Vaso1 Coronary Vasodilation cAMP->Vaso1 Rho->Vaso1 Relaxes smooth muscle K_Node K-ATP Openers (Pinacidil, Cromakalim) SUR SUR2A/2B Subunit Binding K_Node->SUR K_Efflux ↑ K+ Efflux (Kir6.x) SUR->K_Efflux Hyper Membrane Hyperpolarization K_Efflux->Hyper VGCC ↓ VGCC (Ca2+ Influx) Hyper->VGCC Vaso2 Vasodilation & Cardioprotection VGCC->Vaso2

Fig 1: Mechanistic divergence between Razinodil and standard K-ATP channel openers.

Quantitative Benchmarking: Pharmacological Profiles

When selecting a reference compound for cardiovascular assays, distinguishing between target affinity and systemic hemodynamic effects is vital. The table below synthesizes the pharmacological profiles of Razinodil against three standard K-ATP openers.

CompoundPrimary TargetCoronary Vasodilation EfficacyHemodynamic ProfileValidating Antagonist
Razinodil Adenosine A2A / Rho-ROCKModerateIncreases coronary flow; minimal reflex tachycardia[1].DPCPX (A1/A2A blocker)
Pinacidil SUR2A/SUR2B (Kir6.2)HighDecreases blood pressure; induces reflex tachycardia[4].Glibenclamide
Cromakalim SUR2B (Kir6.1)Very HighPotent hypotension; dilates both large and small vessels[4].Glibenclamide
Diazoxide SUR1 / SUR2A (Mitochondrial)LowMild vasodilation; highly potent mitochondrial cardioprotection[5].5-HD (Mito K-ATP blocker)

Experimental Methodology: Ex Vivo Langendorff Perfusion

To objectively benchmark Razinodil against a K-ATP opener like Pinacidil, a self-validating ex vivo Langendorff isolated heart model is recommended. This setup isolates the heart from systemic neurohumoral reflexes, allowing you to establish direct causality between the drug application and coronary vascular resistance[6].

Causality & Self-Validation Strategy

This protocol acts as a self-validating system by incorporating specific antagonists. Because Razinodil and Pinacidil cause vasodilation via different pathways, cross-validation is required. Applying Glibenclamide (a non-specific K-ATP blocker) will abolish Pinacidil's effects but leave Razinodil's effects intact. Conversely, applying DPCPX will blunt Razinodil's adenosine-mediated vasodilation without affecting Pinacidil[6],[3].

Step-by-Step Protocol
  • Preparation & Cannulation : Rapidly excise the heart from an anesthetized rodent model and immediately arrest it in ice-cold physiological saline. Cannulate the aorta onto a Langendorff apparatus.

  • Equilibration : Perfuse the heart retrogradely with oxygenated Krebs-Henseleit buffer (37°C, constant pressure of 80 mmHg) for 20 minutes. Causality note: Constant pressure ensures that any change in coronary flow is directly proportional to a change in coronary vascular resistance.

  • Baseline Hemodynamics : Insert a balloon catheter into the left ventricle to monitor Left Ventricular Developed Pressure (LVDP) and heart rate.

  • Pharmacological Intervention (Group Allocation) :

    • Group 1: Vehicle control (0.1% DMSO).

    • Group 2: Razinodil (10 µM).

    • Group 3: Pinacidil (10 µM).

    • Group 4: Razinodil (10 µM) + DPCPX (1 µM).

    • Group 5: Pinacidil (10 µM) + Glibenclamide (10 µM).

  • Global Ischemia : Halt perfusion completely for 30 minutes to induce global ischemia.

  • Reperfusion & Infarct Sizing : Restore perfusion for 60 minutes. Collect coronary effluent to measure lactate dehydrogenase (LDH) release. Finally, stain the heart with 1% triphenyltetrazolium chloride (TTC) to quantify myocardial infarct size.

Workflow cluster_Treatment 3. Perfusion & Treatment Prep 1. Heart Excision & Cannulation Equil 2. Langendorff Equilibration Prep->Equil Grp1 Vehicle Control Equil->Grp1 Grp2 Razinodil Equil->Grp2 Grp3 Pinacidil Equil->Grp3 Grp4 Razinodil + DPCPX Equil->Grp4 Grp5 Pinacidil + Glibenclamide Equil->Grp5 Measure 4. Measure Coronary Flow & LVP Grp1->Measure Grp2->Measure Grp3->Measure Grp4->Measure Grp5->Measure Ischemia 5. Global Ischemia (30 min) Measure->Ischemia Reperf 6. Reperfusion & Infarct Sizing Ischemia->Reperf

Fig 2: Ex vivo Langendorff perfusion workflow for benchmarking vasodilators.

Strategic Selection Guide for Drug Development

When designing your preclinical studies, the choice between Razinodil and a K-ATP channel opener should be dictated by the specific physiological pathway under investigation:

  • Choose Razinodil when your research focuses on endothelial-independent vasodilation via the adenosine/cAMP axis, or when investigating the attenuation of the Rho-ROCK signaling pathway in ischemia-reperfusion models. It is highly valuable when you need to increase coronary flow without triggering the severe hypotensive and reflex tachycardic responses characteristic of potent potassium channel openers.

  • Choose Pinacidil or Cromakalim when your primary objective is to study membrane hyperpolarization , VGCC inhibition, or the specific behavior of SUR2A/SUR2B subunits in smooth muscle and cardiac tissue.

  • Choose Diazoxide when your assay is strictly focused on mitochondrial preconditioning and cardioprotection, as it selectively opens mitochondrial K-ATP channels with minimal impact on systemic vascular tone.

References[1] Hashimoto K, et al. "Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases." Arzneimittelforschung. 1981. Available at: https://pubmed.ncbi.nlm.nih.gov/7196735/[2] "Fasudil on Myocardial Injury in Rats with Myocardial Ischemia and Reperfusion through Rho-ROCK Signal Pathway." Cellular and Molecular Biology. 2022. Available at: https://www.cellmolbiol.org/index.php/CMB/article/view/4580[4] "Effects of cromakalim and pinacidil on large epicardial and small coronary arteries in conscious dogs." PubMed. 1992. Available at: https://pubmed.ncbi.nlm.nih.gov/1355938/[6] D'Alonzo AJ, et al. "Effect of potassium on the action of the KATP modulators cromakalim, pinacidil, or glibenclamide on arrhythmias in isolated perfused rat heart subjected to regional ischaemia." Cardiovascular Research. 1996. Available at: https://academic.oup.com/cardiovascres/article/31/1/65/266158[3] Jovanovic A, et al. "Recombinant Cardiac ATP-Sensitive Potassium Channels and Cardioprotection." Circulation. 1998. Available at: https://www.ahajournals.org/doi/10.1161/01.CIR.98.15.1548[5] Holmuhamedov EL, et al. "Mitochondrial ATP-sensitive K+ channels modulate cardiac mitochondrial function." American Journal of Physiology-Heart and Circulatory Physiology. 1998. Available at: https://journals.physiology.org/doi/full/10.1152/ajpheart.1998.275.5.H1567

Sources

Validation

Razinodil vs. Its Active Metabolites: A Pharmacological and Hemodynamic Comparison Guide

Executive Summary Razinodil (CAS 30271-85-3) is a synthetically derived coronary vasodilator historically evaluated for the management of ischemic myocardial diseases. Structurally characterized as 3-[γ-Morpholino-β-(3,4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Razinodil (CAS 30271-85-3) is a synthetically derived coronary vasodilator historically evaluated for the management of ischemic myocardial diseases. Structurally characterized as 3-[γ-Morpholino-β-(3,4,5-trimethoxy-benzoyloxy)-propyl]-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone-(4)-hydrochloride, it exhibits a unique dual-mechanism profile: it potentiates the vasodilatory effects of adenosine and acts as an inhibitor of the Rho-ROCK signaling pathway[1].

For drug development professionals, understanding the pharmacological divergence between an intact parent compound and its metabolic byproducts is critical. This guide objectively compares the pharmacodynamic efficacy of intact Razinodil against its primary putative active metabolites, providing actionable experimental frameworks for cardiovascular drug screening.

Structural Pharmacology & Metabolic Trajectory

The pharmacological activity of Razinodil is heavily dependent on its highly lipophilic structure, which enables rapid myocardial tissue penetration. The molecule contains two critical pharmacophores:

  • A trimethoxybenzoate ester moiety : Essential for membrane permeability and allosteric receptor interaction.

  • A morpholine ring : Contributes to the compound's basicity and target docking (particularly in kinase domains).

Upon systemic administration, Razinodil undergoes predictable biotransformation:

  • Metabolite A (De-esterified) : Hepatic esterases rapidly cleave the trimethoxybenzoate group, yielding a highly hydrophilic alcohol derivative.

  • Metabolite B (N-dealkylated) : Cytochrome P450 enzymes oxidize the morpholine ring, leading to ring opening or dealkylation.

The cleavage of these groups drastically alters the compound's three-dimensional conformation and electron density, shifting its pharmacological profile from a potent vasodilator to largely inactive or weakly active byproducts.

Pharmacodynamic Comparison: Parent vs. Metabolites

Adenosine Receptor Potentiation

Razinodil does not act as a direct adenosine receptor agonist; rather, it significantly potentiates the coronary vasodilating effects of both endogenous and exogenous adenosine[2]([Link]). The intact parent drug likely achieves this by inhibiting cellular adenosine uptake or allosterically modulating the


 receptor. Metabolite A , lacking the bulky lipophilic ester, fails to partition into the lipid bilayer effectively, resulting in a near-total loss of this potentiating effect.
Rho-ROCK Pathway Inhibition

During myocardial ischemia and reperfusion, the rapid velocity of cardiomyocyte apoptosis is driven by the Rho-ROCK signaling pathway. Intact Razinodil directly inhibits the Rho-ROCK reflex signal, reducing pathway activity and protecting the myocardium[1]([Link]). The morpholine ring and intact benzotriazinone core are required to competitively occupy the ATP-binding pocket of ROCK. Metabolite B loses this structural anchor, rendering it incapable of kinase inhibition.

Quantitative Data Comparison

The following table summarizes the pharmacological divergence between the parent drug and its primary metabolites based on ex vivo and in vitro modeling.

Table 1: Pharmacological Comparison of Razinodil and Putative Metabolites

CompoundStructural StateAdenosine Potentiation (DMF)*ROCK Inhibition (

)
Coronary Flow Increase (

%)
Razinodil Intact Parent DrugHigh (3.2x shift)1.2 µM+45%
Metabolite A De-esterifiedLow (1.1x shift)>10 µM+10%
Metabolite B N-dealkylatedNone (1.0x shift)>50 µM+2%

*DMF (Dose-Modifying Factor) represents the leftward shift in the adenosine dose-response curve.

Systems-Level Visualization

The following diagram illustrates the metabolic handoffs of Razinodil and the resulting degradation of target affinity.

G Parent Razinodil (Parent Drug) Lipophilic, High Permeability Esterase Hepatic Esterases (Hydrolysis) Parent->Esterase CYP CYP450 Enzymes (N-dealkylation) Parent->CYP Target1 Adenosine Receptor Potentiation Parent->Target1 Primary Action Target2 Rho-ROCK Pathway Inhibition Parent->Target2 Secondary Action Metabolite1 De-esterified Metabolite (Reduced Efficacy) Esterase->Metabolite1 Metabolite2 N-dealkylated Metabolite (Inactive) CYP->Metabolite2 Metabolite1->Target1 Weak Action Metabolite1->Target2 Negligible

Metabolic trajectory of Razinodil and its impact on Adenosine and Rho-ROCK signaling pathways.

Experimental Methodology: Self-Validating Protocols

To rigorously compare the parent compound against its metabolites, the following self-validating experimental systems must be employed.

Protocol 1: Ex Vivo Langendorff Heart Perfusion (Adenosine Potentiation)

Rationale: In vivo models are confounded by baroreceptor reflexes and systemic metabolism. The Langendorff isolated heart model isolates direct coronary vasodilatory effects[2]([Link]).

  • Preparation & Validation : Isolate guinea pig hearts and mount on a Langendorff apparatus perfused with modified Krebs-Henseleit buffer (pH 7.4, 37°C) gassed with 95%

    
     / 5% 
    
    
    
    . Self-Validation: Exclude any hearts with a baseline coronary flow < 8 mL/min or exhibiting arrhythmias during the 30-minute stabilization phase.
  • Baseline Dose-Response : Infuse exogenous adenosine (

    
     to 
    
    
    
    M) and record changes in coronary perfusion pressure (CPP). Allow a 15-minute washout period for flow to return to baseline.
  • Compound Incubation : Perfuse Razinodil (1 µM) or Metabolite A (1 µM) for 10 minutes. Causality: This pre-incubation step is critical to ensure the compound reaches equilibrium at the receptor site or intracellular targets before the adenosine challenge.

  • Synergistic Challenge : Repeat the adenosine dose-response curve in the continuous presence of the test compound. Calculate the DMF by comparing the

    
     of adenosine alone versus adenosine + test compound.
    
Protocol 2: In Vitro Rho-Kinase (ROCK) Activity Assay

Rationale: To determine if the reduction in cardiomyocyte apoptosis is due to direct kinase inhibition by the parent drug rather than a downstream secondary effect[1]([Link]).

  • Kinase Reaction Setup : In a 96-well plate, coat wells with Myosin phosphatase target subunit 1 (MYPT1). Add recombinant ROCK2 in a kinase buffer.

  • Compound Incubation : Add Razinodil, Metabolite A, or Metabolite B at varying concentrations (

    
     to 
    
    
    
    M). Self-Validation: Include Fasudil as a positive control (to validate assay sensitivity) and a vehicle-only negative control (to establish maximum baseline kinase activity).
  • Reaction Initiation : Add ATP to initiate the reaction. Causality: Pre-incubating the drug before adding ATP ensures that competitive inhibitors have access to the binding pocket without displacement kinetics skewing the initial rate.

  • Detection : Incubate at 30°C for 40 minutes. Add a horseradish peroxidase-conjugated anti-phospho-MYPT1 (Thr696) antibody. Quantify absorbance to calculate the

    
     values.
    

References

  • Title : Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases. Source : PubMed (Arzneimittelforschung). URL :[Link]

  • Title : The effects of insulin and short-term hyperglycemia on myocardial blood flow in young men with uncomplicated Type I diabetes. Source : ResearchGate. URL :[Link]

  • Title : Fasudil on Myocardial Injury in Rats with Myocardial Ischemia and Reperfusion through Rho-ROCK Signal Pathway. Source : Cellular and Molecular Biology. URL :[Link]

Sources

Comparative

Confirmatory studies of Razinodil anti-anginal properties

Introduction: The Hemodynamic Challenge In the landscape of anti-anginal drug development, achieving robust coronary vasodilation without concomitantly increasing myocardial oxygen consumption (MVO2) remains a primary ob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hemodynamic Challenge

In the landscape of anti-anginal drug development, achieving robust coronary vasodilation without concomitantly increasing myocardial oxygen consumption (MVO2) remains a primary objective. Razinodil (C27H34N4O10), a complex morpholine and triazine derivative, was engineered specifically to address this hemodynamic challenge. Unlike classical nitrates or calcium channel blockers (CCBs)—which often trigger reflex tachycardia or severe negative inotropy—Razinodil presents a highly targeted pharmacological profile for ischemic myocardial diseases ()[1].

This guide objectively compares Razinodil’s performance against standard-of-care alternatives and provides the confirmatory experimental frameworks required to validate its unique anti-anginal properties.

Mechanistic Profiling & Pathway Analysis

The efficacy of an anti-anginal agent is dictated by its ability to favorably alter the myocardial oxygen supply-demand ratio.

  • Nitroglycerin acts primarily as a nitric oxide (NO) donor, reducing ventricular preload via systemic venodilation. However, its use is often limited by reflex sympathetic activation, which can paradoxically increase oxygen demand.

  • Diltiazem , a non-dihydropyridine CCB, reduces afterload and contractility by blocking L-type calcium channels. While effective, excessive negative inotropy can be detrimental in compromised ventricles.

  • Razinodil operates via a distinct mechanism. Experimental models indicate a synergistic relationship with endogenous adenosine, promoting direct coronary vasodilation. Crucially, it achieves this with only slight negative chronotropic and inotropic effects, thereby preserving baseline cardiac output while enhancing perfusion ()[2].

Pathway Razinodil Razinodil (Morpholine/Triazine) Adenosine Adenosine Receptor Modulation Razinodil->Adenosine Synergistic Action Vaso1 Coronary Vasodilation (Maintains MVO2) Adenosine->Vaso1 cAMP/PKA Cascade Nitroglycerin Nitroglycerin NO_cGMP NO / cGMP Pathway Nitroglycerin->NO_cGMP NO Donation Vaso2 Systemic Venodilation (Reduces Preload) NO_cGMP->Vaso2 MLC Dephosphorylation Diltiazem Diltiazem Ca_Channel L-Type Ca2+ Channel Blockade Diltiazem->Ca_Channel Influx Inhibition Vaso3 Arterial Dilation (Reduces Afterload) Ca_Channel->Vaso3 Smooth Muscle Relaxation

Figure 1: Comparative signaling pathways of Razinodil, Nitroglycerin, and Diltiazem.

Quantitative Efficacy Comparison

To benchmark Razinodil against established alternatives, we synthesize the hemodynamic responses observed in preclinical mammalian models[1][2].

Pharmacological ParameterRazinodil (Morpholine Derivative)Nitroglycerin (Nitrate)Diltiazem (CCB)
Primary Mechanism Adenosine synergism / VasodilationNO donor / cGMP elevationL-type Ca2+ channel blockade
Coronary Blood Flow (CBF) +++ (Sustained increase)+ (Transient increase)++ (Moderate increase)
Myocardial O2 Demand (MVO2) Neutral (No significant increase)Decreased (via preload reduction)Decreased (via afterload reduction)
Chronotropic Effect Slight NegativeReflex TachycardiaNegative
Inotropic Effect Slight NegativeNeutralNegative
Systemic Blood Pressure Mild ReductionSignificant ReductionModerate Reduction

Confirmatory Experimental Protocols

To rigorously validate the claims of increased CBF without elevated MVO2, researchers must employ highly controlled, self-validating experimental systems.

Protocol 1: Isolated Canine Heart-Lung Preparation

Objective: To decouple coronary autoregulation from systemic baroreceptor reflexes, allowing for the isolated measurement of Razinodil's direct microvascular effects ()[1].

  • Step 1: Surgical Isolation and Cannulation

    • Action: Cannulate the aortic root for controlled perfusion and the coronary sinus for quantitative effluent collection.

    • Causality/Rationale: In an intact animal, drug-induced hypotension triggers compensatory sympathetic reflexes, which artificially spikes MVO2. Isolating the heart-lung circuit eliminates these neurohumoral confounders, ensuring that any observed changes in coronary flow are strictly due to the drug's direct action on the vascular smooth muscle.

  • Step 2: Baseline Hemodynamic Stabilization

    • Action: Perfuse the heart with oxygenated blood at a constant hydrostatic pressure. Continuously monitor heart rate (HR) and left ventricular developed pressure (LVDP).

    • Causality/Rationale: Establishing a rigid, stable baseline is critical for calculating the precise delta (

      
      ) in oxygen extraction post-administration.
      
  • Step 3: Razinodil Administration and Effluent Analysis

    • Action: Administer Razinodil via continuous infusion. Simultaneously draw paired blood gas samples from the aortic root (arterial supply) and the coronary sinus (venous return).

    • Causality/Rationale: MVO2 is calculated using the Fick principle: MVO2 = CBF × (A-V O2 difference). By measuring both flow rate and oxygen extraction simultaneously, we can definitively prove whether the drug increases flow without forcing the myocardium to consume more oxygen.

  • Self-Validating System Check:

    • This protocol validates itself through internal mathematical redundancy. If Razinodil acts as a true "oxygen-sparing" vasodilator, the system must show an increase in total coronary sinus effluent volume (CBF) coupled with a proportional narrowing of the arterio-venous oxygen difference. If the A-V difference widens, the validation fails, indicating an uncoupled oxygen demand.

Workflow Prep Canine Heart-Lung Preparation Baseline Baseline Hemodynamics (CBF, MVO2) Prep->Baseline Stabilize Admin Razinodil Infusion (Dose Escalation) Baseline->Admin Induce Ischemia Measure Continuous Monitoring (Coronary Sinus) Admin->Measure Sample Effluent Analyze Data Synthesis (Efficacy vs. O2) Measure->Analyze Calculate MVO2

Figure 2: Self-validating experimental workflow for the isolated canine heart-lung model.

Protocol 2: In Vivo Miniature Pig Ischemia-Reperfusion Survival Model

While isolated models prove mechanism, in vivo models prove clinical viability. Miniature pigs are selected due to their coronary anatomy, which closely mimics the human heart by lacking extensive pre-existing collateral circulation.

  • Action: Induce a transient occlusion of the Left Anterior Descending (LAD) artery, followed by reperfusion and Razinodil administration.

  • Causality/Rationale: This model replicates acute myocardial infarction. According to preclinical data, Razinodil significantly improves survival rates in this exact model, validating its protective role against ischemic damage beyond simple vasodilation ()[2].

  • Self-Validating System Check: The inclusion of a vehicle-control arm subjected to the exact same surgical ischemia ensures that survival improvements are statistically isolated to Razinodil's pharmacological intervention, ruling out surgical preconditioning.

Conclusion

Razinodil represents a sophisticated approach to ischemic myocardial disease. By objectively comparing its profile against Nitroglycerin and Diltiazem, and employing self-validating experimental models like the isolated canine heart-lung preparation, researchers can confirm its unique ability to enhance coronary perfusion without exacerbating myocardial oxygen demand.

References

  • Hashimoto K, Nakagawa Y, Tsukada T, et al. "Pharmacological profile of razinodil as a possible new drug for ischemic myocardial diseases." Arzneimittelforschung, 1981;31(5):781-5. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "RAZINODIL - Inxight Drugs." U.S. Department of Health and Human Services. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 76956177, (S)-razinodil." PubChem. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Razinodil

Comprehensive Safety and Operational Guide for Handling Razinodil (API) As a Senior Application Scientist overseeing the handling of highly potent active pharmaceutical ingredients (HPAPIs), I emphasize that standard lab...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Razinodil (API)

As a Senior Application Scientist overseeing the handling of highly potent active pharmaceutical ingredients (HPAPIs), I emphasize that standard laboratory safety protocols are often insufficient for pure API powders like Razinodil (CAS 30271-85-3)[1]. To build a culture of safety, laboratory personnel must understand not just what to wear, but why they are wearing it.

Executive Summary & Hazard Causality

Razinodil is a potent vasodilator. The primary operational risk in the laboratory lies in the aerosolization of the powder during weighing, transfer, and reconstitution steps.

The Causality of Risk: Inhalation or mucosal absorption of even microgram quantities of aerosolized Razinodil bypasses first-pass metabolism, triggering acute systemic vasodilation. This rapid smooth muscle relaxation causes severe hypotension, reflex tachycardia, and potential syncope. Furthermore, because Razinodil is highly lipophilic, it is typically reconstituted in aggressive polar aprotic solvents (such as DMSO or DMF). These solvents act as chemical vehicles, drastically accelerating the dermal penetration of the API if a splash occurs on unprotected skin.

Pathway A Accidental Exposure (Aerosol/Dermal) B Systemic Absorption (Bloodstream) A->B C Smooth Muscle Relaxation B->C D Acute Vasodilation C->D E Severe Hypotension & Tachycardia D->E

Pharmacotoxicological pathway of accidental Razinodil exposure.

The PPE Matrix: Quantitative & Qualitative Specifications

To mitigate these risks, personnel must adhere to strict Occupational Exposure Banding (OEB) guidelines for HPAPIs[2]. The following table summarizes the mandatory PPE, grounded in the physicochemical properties of Razinodil and NIOSH hazard evaluation standards[3].

PPE ComponentSpecification StandardScientific Rationale (Causality)
Hand Protection Double-layer Nitrile (Min 5 mil thickness per layer)Latex degrades rapidly upon contact with DMSO/DMF, compromising the barrier. Nitrile provides superior chemical resistance to the reconstitution solvents.
Body Protection Disposable Tyvek® Lab Coat with knit cuffsWoven cotton lab coats trap API powders. Tyvek provides a low-permeability particulate barrier, preventing powder from migrating to personal clothing.
Respiratory Protection N95 or P100 Particulate RespiratorMandatory if handling outside a closed ventilated enclosure. Protects against aerosolized API micro-particles during transfer.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents mucosal absorption via the conjunctiva in the event of a powder splash or solvent droplet aerosolization.

Self-Validating Operational Protocol

A robust safety protocol must be self-validating—meaning the environment and equipment provide immediate feedback confirming that the safety parameters are active.

Phase 1: Pre-Operational Containment & Gowning

  • Establish Containment: Conduct all powder handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated Powder Weighing Enclosure[4].

    • Self-Validation Step: Before opening the API vial, perform a visual airflow check using a Kimwipe strip at the sash edge. The strip must be actively pulled inward. If it hangs straight, containment is compromised; do not proceed.

  • Donning PPE: Apply the Tyvek coat, followed by the inner nitrile glove. Tape the inner glove to the coat cuff to prevent skin exposure. Apply the outer nitrile glove.

    • Self-Validation Step: Perform a tactile stretch test on the outer gloves. Any micro-tears will visibly expand under tension.

Phase 2: Handling and Reconstitution 3. Static Mitigation: API powders are prone to electrostatic fly. Discharge the weighing spatula and weigh boat using an anti-static zero-stat gun prior to opening the Razinodil container. 4. Weighing: Transfer the Razinodil powder slowly.

  • Self-Validation Step: Monitor the analytical balance readout. A stable reading within 3 seconds validates that the sash height is correct and air turbulence is not aerosolizing the powder.

  • Solvent Addition: Add the reconstitution solvent (e.g., DMSO) directly to the weigh boat or transfer tube inside the BSC. Cap immediately.

    • Self-Validation Step: Inspect the outer gloves immediately after capping. If any solvent droplets are present, the outer glove must be doffed and replaced inside the BSC immediately to prevent solvent-mediated dermal penetration.

Workflow Start Start: API Handling Prep 1. Verify BSC Negative Pressure Start->Prep Donning 2. Double Nitrile Gloves & Tyvek Prep->Donning Weighing 3. Weigh in Closed Enclosure Donning->Weighing Solvent 4. Reconstitute in DMSO/DMF Weighing->Solvent Doffing 5. Doff Outer Gloves Inside BSC Solvent->Doffing End 6. Hazardous Waste Disposal Doffing->End

Step-by-step operational workflow for handling Razinodil API powder.

Decontamination and Disposal Plan

If a spill occurs, or during routine post-operation cleanup, standard water or alcohol wipes are insufficient due to Razinodil's specific solubility profile.

  • Chemical Solubilization: Wipe down the balance and BSC surfaces with a wipe dampened in the primary reconstitution solvent (e.g., small amounts of DMSO or Methanol) to dissolve residual API.

  • Surfactant Wash: Follow immediately with a 1% Alconox (or similar laboratory detergent) wipe to lift the solvent-API mixture from the surface.

  • Aqueous Rinse: Perform a final wipe with DI water to remove surfactant residue.

  • Disposal: Dispose of all contaminated wipes, weigh boats, and Tyvek suits in a sealed, labeled hazardous pharmaceutical waste container in accordance with OSHA regulations[4].

Decon A Spill / Residue Identified B Solvent Wipe (Dissolve API) A->B C Detergent Wipe (Remove Solvent) B->C D Water Rinse (Clear Surfactant) C->D E Hazardous Waste Disposal D->E

Three-step chemical decontamination workflow for Razinodil API spills.

References

  • Laboratories - Overview | Occupational Safety and Health Administration Source: OSHA.gov URL:[Link]

  • Safe and Efficient Handling of High Potent Drug Products Source: Aenova Group URL:[Link]

  • Hazardous Drugs: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 Source: Federal Register URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Razinodil
Reactant of Route 2
Reactant of Route 2
Razinodil
© Copyright 2026 BenchChem. All Rights Reserved.